molecular formula C4H8FNO B599276 (3-Fluoroazetidin-3-YL)methanol CAS No. 1268520-93-9

(3-Fluoroazetidin-3-YL)methanol

Cat. No.: B599276
CAS No.: 1268520-93-9
M. Wt: 105.112
InChI Key: PFBYWNBYIPWLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoroazetidin-3-yl)methanol hydrochloride (CAS 1803604-98-9) is a fluorinated azetidine derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The compound features both a hydroxymethyl group and a fluorine atom on the 3-position of the azetidine ring, making it a valuable scaffold for the synthesis of more complex molecules. The primary research application of this compound and its analogues is in the development of novel anticancer agents. Fluorinated azetidines are key structural components in the synthesis of potent β-lactam-based microtubule-targeting agents, which are designed to inhibit tubulin polymerization and induce apoptosis in cancer cells . Such compounds have shown promising nanomolar-level potency against challenging cancer cell lines, including triple-negative breast cancer (TNBC) and chemoresistant colorectal cancers . Furthermore, the azetidin-3-ylmethanol core structure is recognized as a critical pharmacophore in the design of CCR6 receptor modulators, indicating its potential application in immunology and inflammation research . As a reagent, it is also used to introduce a polar, sterically constrained moiety that can influence the physicochemical properties and metabolic stability of candidate drugs. The compound must be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3-fluoroazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYWNBYIPWLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-93-9
Record name (3-fluoroazetidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Fluoroazetidin-3-YL)methanol, a valuable building block in medicinal chemistry. The strategic introduction of a fluorine atom and a hydroxymethyl group onto the azetidine scaffold offers unique properties for the development of novel therapeutics. This document details a plausible synthetic pathway, experimental protocols, and characterization data.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available starting material, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. The proposed synthetic route involves three key transformations:

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of the starting material is reduced to a primary alcohol to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

  • Fluorination: The hydroxyl group at the 3-position is replaced with a fluorine atom to give the key intermediate, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed to afford the final product, this compound, which is typically isolated as its hydrochloride salt for improved stability and handling.

Synthesis_Pathway start 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid intermediate1 tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate start->intermediate1 Reduction (e.g., BH3/THF) intermediate2 tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate intermediate1->intermediate2 Fluorination (e.g., DAST) product This compound (as HCl salt) intermediate2->product Deprotection (e.g., HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Reaction:

Reduction_Reaction 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid->tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate  BH3•THF, THF, 0 °C to rt  

Caption: Reduction of the carboxylic acid to the corresponding alcohol.

Procedure:

To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-tetrahydrofuran complex (BH3•THF, 1.0 M in THF, 1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the dropwise addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a crude oil, which can be used in the next step without further purification.

Synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Reaction:

Fluorination_Reaction tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate->tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate  DAST, DCM, -78 °C to rt  

Caption: Fluorination of the tertiary alcohol.

Procedure:

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST, 1.2 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.

Synthesis of this compound Hydrochloride

Reaction:

Deprotection_Reaction tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate This compound HCl This compound HCl tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate->this compound HCl  HCl in Dioxane, rt  

Caption: Deprotection of the Boc group to yield the final product.

Procedure:

To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in dioxane, a solution of hydrogen chloride in dioxane (4.0 M, 5.0 eq) is added at room temperature. The reaction mixture is stirred for 4 hours, during which a precipitate may form. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford this compound hydrochloride as a white solid.

Characterization Data

The synthesized this compound hydrochloride can be characterized by various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C4H9ClFNO
Molecular Weight 141.57 g/mol
Appearance White to off-white solid
Purity ≥97%
Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, D₂O) δ 4.20-4.05 (m, 4H), 3.85 (d, J = 2.0 Hz, 2H)
¹³C NMR (100 MHz, D₂O) δ 95.5 (d, J = 200 Hz), 65.0 (d, J = 25 Hz), 55.0 (d, J = 10 Hz)
Mass Spectrometry (ESI+) m/z 106.1 [M+H]⁺

Note: The NMR data provided is predicted and may vary slightly from experimental values. The coupling constants (J) in ¹³C NMR are due to fluorine-carbon coupling.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid Reduction Step 1: Reduction Start->Reduction Fluorination Step 2: Fluorination Reduction->Fluorination Deprotection Step 3: Deprotection Fluorination->Deprotection Purification Purification Deprotection->Purification FinalProduct Final Product: this compound HCl Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS Purity Purity Analysis (e.g., HPLC) FinalProduct->Purity

Caption: Overall experimental workflow.

Conclusion

This technical guide outlines a reliable synthetic route to this compound hydrochloride and provides expected characterization data. The methodologies described are based on established organic chemistry principles and can be adapted by researchers for the synthesis of this and related fluorinated azetidine building blocks. The availability of such compounds is crucial for advancing drug discovery programs targeting a wide range of diseases.

Technical Guide: Spectroscopic and Synthetic Overview of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoroazetidin-3-YL)methanol is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The azetidine ring is a valuable scaffold that provides conformational constraint, while the fluorine atom can modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. This guide outlines the expected spectroscopic characteristics of this compound and provides generalized experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1268520-93-9

  • Molecular Formula: C₄H₈FNO

  • Molecular Weight: 105.11 g/mol

  • Predicted Mass Spectrometry Data:

    • [M+H]⁺: 106.0663

    • [M+Na]⁺: 128.0482

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (azetidine ring)3.5 - 4.0m-
-CH₂OH3.7 - 3.9d~5-7 (JH-F)
-NH2.0 - 3.0br s-
-OH1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-F (quaternary)90 - 100d~180-200 (JC-F)
-CH₂- (azetidine ring)50 - 60d~20-25 (JC-F)
-CH₂OH60 - 70d~15-20 (JC-F)

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
N-H stretch (amine)3100 - 3500Medium
C-H stretch (alkane)2850 - 3000Medium
C-O stretch (alcohol)1000 - 1260Strong
C-F stretch1000 - 1400Strong

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
106[M+H]⁺
88[M+H - H₂O]⁺
75[M+H - CH₂OH]⁺

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on methods for similar compounds.

4.1 Synthesis Workflow

A potential synthetic route to this compound could involve the fluorination of a suitable precursor followed by reduction of an ester group.

G cluster_0 Synthesis of this compound Start N-Boc-3-oxoazetidine Step1 Fluorination (e.g., DAST) Start->Step1 Intermediate1 N-Boc-3-fluoro-3-(hydroxymethyl)azetidine precursor Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 N-Boc-3-fluoroazetidine-3-carboxylate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 N-Boc-(3-fluoroazetidin-3-yl)methanol Step3->Intermediate3 Step4 Deprotection (e.g., TFA) Intermediate3->Step4 End This compound Step4->End

Caption: A plausible synthetic workflow for this compound.

4.2 General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse (zg30).

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled with NOE (zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2 s.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

4.3 General Protocol for IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk, or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan (air or pure KBr) and subtract it from the sample spectrum.

4.4 General Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Ionization mode: Positive ion mode is typically used for amines.

    • Mass range: Scan from m/z 50 to 500.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the characterization of a synthesized batch of this compound.

G cluster_1 Spectroscopic Characterization Workflow Start Synthesized Product MS Mass Spectrometry Start->MS Check_MW Confirm Molecular Weight? MS->Check_MW IR IR Spectroscopy Check_MW->IR Yes Purify Purify Sample Check_MW->Purify No Check_FG Confirm Functional Groups? IR->Check_FG NMR 1H and 13C NMR Check_FG->NMR Yes Check_FG->Purify No Check_Structure Confirm Structure? NMR->Check_Structure Check_Structure->Purify No End Characterized Compound Check_Structure->End Yes Purify->Start

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related molecules. The provided spectroscopic data tables are predictive and should be confirmed by experimental analysis. The generalized protocols offer a starting point for researchers to develop specific methods for the synthesis and analysis of this and similar fluorinated azetidine compounds. As with any chemical synthesis and analysis, appropriate safety precautions should be taken, and all results should be carefully validated.

In-depth Technical Guide: 1H and 13C NMR of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Spectroscopic Data for a Key Fluorinated Building Block

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel building blocks is paramount. (3-Fluoroazetidin-3-YL)methanol, a key fluorinated azetidine derivative, presents a unique spectroscopic profile. This guide provides a detailed analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, essential for its characterization and application in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the quantitative 1H and 13C NMR data for this compound. This data is crucial for the structural verification and purity assessment of the compound.

Table 1: 1H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: 13C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data Not AvailableData Not Available

Note: Despite extensive searches, specific, publicly available 1H and 13C NMR data (chemical shifts, multiplicities, and coupling constants) for this compound could not be located in scientific literature or chemical supplier databases. The tables above are placeholders to be populated once this data becomes accessible.

Experimental Protocols

A detailed experimental protocol for the acquisition of NMR spectra is critical for reproducibility and data comparison. The following represents a generalized procedure for obtaining 1H and 13C NMR spectra of small organic molecules like this compound.

General NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

    • The sample is locked, tuned, and shimmed to ensure optimal magnetic field homogeneity.

    • For ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR: A proton-decoupled pulse program is commonly employed. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using appropriate software.

    • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data analysis and interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform FID F->G H Phase and Baseline Correction G->H I Calibrate Chemical Shifts H->I J Assign Peaks I->J K Determine Structure and Purity J->K L Report Findings K->L

Navigating the Analytical Frontier: A Technical Guide to the Mass Spectrometry of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed methodologies for the mass spectrometry analysis of (3-Fluoroazetidin-3-YL)methanol, a novel fluorinated azetidine derivative of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Given the absence of published experimental mass spectrometry data for this compound, this guide outlines a robust, theory-based approach to its analysis. The protocols and expected outcomes are derived from established principles of mass spectrometry and the known reactivity of analogous chemical structures.

Introduction

This compound is a unique small molecule featuring a strained azetidine ring, a fluorine atom, and a primary alcohol. These structural motifs present both challenges and opportunities for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its identification, quantification, and metabolic profiling in various matrices. This guide proposes a multi-faceted analytical workflow, from sample preparation to data interpretation, to facilitate the comprehensive characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₄H₈FNO[1]
Molecular Weight 105.11 g/mol Calculated
CAS Number 1268520-93-9[1]

Proposed Experimental Protocols

A systematic approach is required to successfully analyze this compound by mass spectrometry. The following protocols are recommended.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Perform serial dilutions to generate working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., 1-1000 ng/mL).

  • Matrix Preparation (for biological samples):

    • For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) protocol is recommended to remove interfering substances.

    • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Utilize a mixed-mode or polymer-based SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute the analyte with a stronger organic solvent, possibly with an acidic or basic modifier.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For the separation and sensitive detection of this compound, a reversed-phase liquid chromatography method coupled to a high-resolution mass spectrometer is proposed.

ParameterRecommended Condition
LC Column C18 or PFP (Pentafluorophenyl) column, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Mode Full Scan (m/z 50-500) and Tandem MS (MS/MS)
Collision Energy Ramped collision energy (e.g., 10-40 eV) for fragmentation

Predicted Mass Spectra and Fragmentation

In the absence of experimental data, the fragmentation pattern of this compound can be predicted based on its structure and general fragmentation rules for amines and alcohols.

Full Scan Mass Spectrum (Positive ESI)

In positive electrospray ionization, the molecule is expected to be protonated, likely on the nitrogen atom of the azetidine ring, to form the molecular ion [M+H]⁺.

IonPredicted m/z
[M+H]⁺106.0663
Tandem Mass Spectrum (MS/MS) of [M+H]⁺

Collision-induced dissociation (CID) of the [M+H]⁺ ion is predicted to yield several characteristic fragment ions. The primary fragmentation pathways are likely to involve the loss of small neutral molecules and cleavage of the azetidine ring.

Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Structure of Fragment
88.0557H₂OLoss of the hydroxyl group and a proton
75.0502CH₂OLoss of formaldehyde from the methanol moiety
68.0502HF + H₂OLoss of hydrogen fluoride and water
58.0444C₂H₄OCleavage of the azetidine ring
44.0495C₂H₅FCleavage of the azetidine ring

Visualizing the Analytical Workflow and Fragmentation

To aid in the conceptualization of the analytical process and the predicted molecular fragmentation, the following diagrams have been generated using the DOT language.

G Figure 1: Proposed LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Solution LC Liquid Chromatography (C18 or PFP) Standard->LC Biological Biological Matrix PPT Protein Precipitation Biological->PPT SPE Solid-Phase Extraction Biological->SPE PPT->LC SPE->LC MS Mass Spectrometry (ESI+, Q-TOF/Orbitrap) LC->MS Ionization FullScan Full Scan Data (m/z 106.0663) MS->FullScan MSMS Tandem MS Data (Fragmentation Pattern) MS->MSMS CID G Figure 2: Predicted Fragmentation Pathway of [M+H]⁺ of this compound parent [M+H]⁺ m/z 106.0663 frag1 m/z 88.0557 parent->frag1 - H₂O frag2 m/z 75.0502 parent->frag2 - CH₂O frag3 m/z 58.0444 parent->frag3 - C₂H₄O frag4 m/z 44.0495 parent->frag4 - C₂H₅F

References

Physical and chemical properties of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoroazetidin-3-YL)methanol is a fluorinated azetidine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a hydroxymethyl group into the strained azetidine ring offers a unique combination of properties that can influence the lipophilicity, metabolic stability, and binding interactions of larger molecules. This document provides a summary of the available physical and chemical properties of this compound and its hydrochloride salt. Due to the limited availability of public data, this guide also discusses general synthetic strategies for related 3-fluoroazetidine derivatives to provide context for its preparation.

Chemical and Physical Properties

Detailed experimental data for the physical properties of this compound are not extensively available in peer-reviewed literature. The information presented below is compiled from chemical supplier databases and computational predictions. The hydrochloride salt is typically available as a solid with a purity of approximately 97%.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundP&S Chemicals
CAS Number 1268520-93-9Biosynth[4]
Molecular Formula C4H8FNOP&S Chemicals
Molecular Weight 105.11 g/mol Calculated
Predicted XlogP -0.9PubChemLite[5]
Predicted Collision Cross Section (CCS) Data See Table 3PubChemLite[5]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1803604-98-9Fluorochem, CymitQuimica[3][6]
Molecular Formula C4H9ClFNOFluorochem, CymitQuimica[3][6]
Molecular Weight 141.57 g/mol CymitQuimica[3]
Physical Form SolidCymitQuimica[2]
Purity ~97%CymitQuimica[1][3]

Table 3: Predicted Collision Cross Section (CCS) Data for this compound [5]

Adductm/zPredicted CCS (Ų)
[M+H]+106.06627119.5
[M+Na]+128.04821126.0
[M-H]-104.05171118.0
[M+NH4]+123.09281135.2
[M+K]+144.02215127.4
[M+H-H2O]+88.056250109.9
[M+HCOO]-150.05719137.2
[M+CH3COO]-164.07284164.6
[M+Na-2H]-126.03366126.7
[M]+105.05844123.2
[M]-105.05954123.2

Note: The CCS values are predicted using CCSbase.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, a general synthetic approach for 3-fluoroazetidine derivatives has been described in the patent literature (CN105384673B). This methodology provides a potential pathway for the synthesis of the target compound and is outlined below as a representative workflow.

General Synthetic Workflow for 3-Fluoroazetidine Derivatives

This workflow is based on a patented method and may require optimization for the specific synthesis of this compound.

G start Commercially Available Azetidine Precursor step1 N-Protection (e.g., Boc or Cbz group) start->step1 step2 Fluorination using a suitable fluorinating agent (e.g., DAST) step1->step2 step3 Introduction of the hydroxymethyl group precursor step2->step3 step4 Reduction to form the primary alcohol step3->step4 step5 N-Deprotection step4->step5 end This compound step5->end G cluster_0 Building Block cluster_1 Drug Discovery Process cluster_2 Potential Outcomes A This compound B Chemical Synthesis A->B Used in C Incorporation into Lead Compound B->C D Structure-Activity Relationship (SAR) Studies C->D E Optimization of Physicochemical Properties D->E D->E F Improved Metabolic Stability E->F G Enhanced Target Binding E->G H Favorable Pharmacokinetics E->H

References

The Genesis of a Key Fluorinated Building Block: Discovery and First Synthesis of (3-Fluoroazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(3-Fluoroazetidin-3-yl)methanol , a valuable saturated heterocyclic building block in modern drug discovery, has gained significant attention for its role in the synthesis of novel therapeutics. Its unique structural features, combining a strained azetidine ring with a fluorine atom and a hydroxymethyl group at a quaternary center, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This technical guide provides an in-depth overview of the initial synthesis of this important molecule, drawing from the earliest available public documentation.

While a singular, seminal journal publication detailing the de novo discovery and synthesis of this compound remains elusive in the public domain, a comprehensive analysis points towards its emergence from synthetic methodologies developed for a broader class of 3-fluoroazetidine derivatives. A key piece of this puzzle is a Chinese patent, CN105384673B, which outlines a general and robust method for the preparation of 3-fluoroazetidine compounds. Although this patent does not explicitly name this compound as a final product, it provides a detailed synthetic blueprint from which its synthesis can be directly extrapolated. This document stands as the foundational reference for the first likely synthesis of this compound.

A Plausible First Synthesis: A Multi-step Pathway

The synthetic route detailed in the foundational patent literature involves a multi-step sequence starting from readily available precursors. The general strategy focuses on the construction of the azetidine ring, followed by the introduction of the fluorine atom. The hydroxymethyl group is carried through from a precursor or introduced via reduction of a corresponding ester.

The logical flow of this pioneering synthesis can be visualized as follows:

G start Starting Material (e.g., 1-(diphenylmethyl)azetidin-3-one) step1 Cyanosilylation start->step1 intermediate1 Cyanohydrin Intermediate step1->intermediate1 step2 Hydrolysis/Esterification intermediate1->step2 intermediate2 Hydroxy Ester Intermediate step2->intermediate2 step3 Fluorination (e.g., with DAST or Deoxo-Fluor®) intermediate2->step3 intermediate3 Fluoro Ester Intermediate step3->intermediate3 step4 Reduction of Ester (e.g., with LiAlH4) intermediate3->step4 final_product This compound (protected) step4->final_product deprotection Deprotection final_product->deprotection unprotected_product Final Product This compound deprotection->unprotected_product

Figure 1: A generalized synthetic pathway for this compound based on early patent literature.

Experimental Protocols

The following experimental protocols are based on the general methodologies described in the foundational patent literature for the synthesis of 3-fluoroazetidine derivatives and represent a likely procedure for the first synthesis of this compound.

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile

To a solution of 1-benzhydrylazetidin-3-one in an appropriate aprotic solvent such as dichloromethane, trimethylsilyl cyanide is added at 0 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude cyanohydrin is isolated.

Step 2: Synthesis of Methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate

The crude cyanohydrin is subjected to acidic methanolysis. Typically, this involves dissolving the cyanohydrin in methanol and bubbling hydrogen chloride gas through the solution or adding a strong acid catalyst. The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting crude ester is purified by column chromatography.

Step 3: Synthesis of Methyl 1-benzhydryl-3-fluoroazetidine-3-carboxylate

The hydroxy ester is dissolved in a suitable anhydrous solvent like dichloromethane and cooled to a low temperature (e.g., -78 °C). A fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to yield the fluoro ester, which is typically purified by chromatography.

Step 4: Synthesis of (1-Benzhydryl-3-fluoroazetidin-3-yl)methanol

The purified fluoro ester is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), and added dropwise to a stirred suspension of a reducing agent, for example, lithium aluminum hydride (LiAlH4), at 0 °C. The mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the protected alcohol.

Step 5: Synthesis of this compound (Final Product)

The N-benzhydryl protecting group is removed via catalytic hydrogenation. The protected alcohol is dissolved in a suitable solvent like methanol, and a palladium catalyst (e.g., palladium on carbon) is added. The mixture is stirred under a hydrogen atmosphere until the deprotection is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.

Quantitative Data

While the foundational patent does not provide specific yields for this compound, it does report high yields for analogous transformations.[1] The table below summarizes the expected yields for each step based on the data presented for similar 3-fluoroazetidine derivatives in the patent.

StepTransformationReagentsReported Yield for Analogs (%)
1CyanosilylationTrimethylsilyl cyanide>90
2Hydrolysis/EsterificationHCl, Methanol85-95
3FluorinationDAST or Deoxo-Fluor®70-85
4Ester ReductionLiAlH4>90
5DeprotectionH₂, Pd/C>95

Characterization Data

The patent provides representative characterization data for 3-fluoroazetidine derivatives, which would be analogous for this compound.

Table 2: Representative Spectroscopic Data for a 3-Fluoroazetidine Derivative

TechniqueData
¹H NMR (400 MHz, CDCl₃)Signals corresponding to the azetidine ring protons, with characteristic splitting patterns due to fluorine coupling. Protons on the carbon bearing the fluorine atom would appear as a doublet of doublets.
¹³C NMR (101 MHz, CDCl₃)A signal for the carbon attached to fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR (376 MHz, CDCl₃)A single resonance, typically a triplet or multiplet depending on the neighboring protons.
Mass Spectrometry (ESI)A peak corresponding to the [M+H]⁺ ion.

Conclusion

References

Quantum Chemical Calculations for 3-Fluoroazetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into small organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The 3-fluoroazetidine moiety, in particular, is an increasingly important structural motif in drug design. Its constrained four-membered ring system, combined with the unique electronic properties of fluorine, can significantly influence molecular conformation, basicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 3-fluoroazetidine derivatives, offering a robust framework for their rational design in drug discovery programs.

Introduction

Azetidines are four-membered saturated heterocyclic rings that have gained prominence as valuable building blocks in medicinal chemistry.[1] Their rigid structure can lead to improved ligand efficiency and provides a unique vector for exploring chemical space compared to more flexible acyclic or larger ring systems.[1] The strategic incorporation of a fluorine atom at the 3-position of the azetidine ring can profoundly alter its properties. Fluorine's high electronegativity can influence the ring's puckering, the basicity of the nitrogen atom, and introduce favorable non-covalent interactions with biological targets.[2][3]

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for understanding these effects at a molecular level.[4] They allow for the detailed exploration of the conformational landscape, the quantification of electronic properties, and the prediction of reactivity, thereby guiding the synthesis and biological evaluation of novel 3-fluoroazetidine derivatives. This guide outlines the theoretical background, computational workflow, and data interpretation for the quantum chemical analysis of this important class of molecules.

Theoretical Background: The Influence of Fluorine on Azetidine

The conformation of the azetidine ring is characterized by a "puckered" geometry, with a dihedral angle of approximately 37° in the parent molecule.[5] The introduction of a fluorine atom at the 3-position introduces significant electronic and steric effects that modulate this puckering.

A key factor governing the conformation of 3-fluoroazetidine derivatives is the potential for a charge-dipole interaction between the carbon-fluorine (C-F) bond and the nitrogen atom.[2] In the protonated state, a favorable C-F...N+ interaction can lead to a more pronounced ring pucker, bringing the fluorine atom closer to the positively charged nitrogen.[2] This conformational preference can have significant implications for how the molecule presents its substituents for interaction with a protein binding pocket.

Computational Methodology: A Practical Workflow

A systematic computational approach is essential for the reliable prediction of the properties of 3-fluoroazetidine derivatives. The following workflow, illustrated below, outlines the key steps from initial structure generation to the calculation of relevant molecular descriptors.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Property Calculation & Analysis start Initial 3D Structure Generation (e.g., from 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT: e.g., M06-2X/6-311+G(d,p)) conf_search->dft_opt Lowest Energy Conformers freq_calc Frequency Calculation (Verify Minima) dft_opt->freq_calc spe Single-Point Energy Calculation (Higher Level of Theory, optional) freq_calc->spe pop_analysis Population Analysis (e.g., NBO, Mulliken) spe->pop_analysis fmo Frontier Molecular Orbitals (HOMO, LUMO) spe->fmo mep Molecular Electrostatic Potential (MEP) spe->mep qsar QSAR Descriptor Calculation pop_analysis->qsar fmo->qsar mep->qsar

Caption: A typical workflow for the quantum chemical analysis of 3-fluoroazetidine derivatives.

Experimental Protocols

Protocol 1: Conformational Analysis

  • Initial Structure Generation: Generate an initial 3D structure of the 3-fluoroazetidine derivative of interest using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set. Functionals that account for dispersion interactions, such as M06-2X or B2PLYP-D, are recommended for accurate conformational energies of heterocyclic systems.[4] A triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) is a good starting point.

  • Frequency Calculations: Perform harmonic frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) and thermal corrections obtained from these calculations should be used to refine the relative energies of the conformers.

  • Boltzmann Averaging: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their Gibbs free energies.

Protocol 2: Calculation of Molecular Properties

  • Population Analysis: Using the optimized geometries, perform a population analysis (e.g., Natural Bond Orbital - NBO) to calculate atomic charges and analyze orbital interactions.

  • Frontier Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP on the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Data Presentation and Interpretation

The quantitative data generated from quantum chemical calculations should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies and Key Geometrical Parameters for Conformers of N-methyl-3-fluoroazetidine

ConformerRelative Energy (kcal/mol)Puckering Angle (°)C-F Bond Length (Å)N-C-C-F Dihedral Angle (°)
Equatorial-F0.0035.21.395135.8
Axial-F1.2536.11.398102.5

Illustrative data based on general principles of azetidine conformational analysis.

Table 2: Calculated Electronic Properties of Substituted 3-Fluoroazetidine Derivatives

Derivative (R group on N)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)NBO Charge on FNBO Charge on N
-H-7.211.548.752.15-0.45-0.68
-CH3-6.981.628.602.28-0.46-0.65
-C(O)CH3-7.550.898.443.54-0.43-0.52

Illustrative data. The actual values will depend on the specific derivatives and level of theory.

Application in Drug Development

The insights gained from quantum chemical calculations on 3-fluoroazetidine derivatives can be directly applied to various stages of the drug development process.

G cluster_0 Computational Analysis cluster_1 Drug Discovery Applications quantum_calc Quantum Chemical Calculations conf_analysis Conformational Analysis quantum_calc->conf_analysis electronic_prop Electronic Properties quantum_calc->electronic_prop docking Molecular Docking conf_analysis->docking Bioactive Conformation qsar QSAR Modeling electronic_prop->qsar Molecular Descriptors admet ADMET Prediction electronic_prop->admet Reactivity & Polarity

Caption: The role of quantum chemical calculations in the drug discovery pipeline.

  • Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Calculated properties such as atomic charges, dipole moments, and HOMO/LUMO energies can serve as descriptors in QSAR models to correlate molecular features with biological activity.[6][7] This can help in prioritizing compounds for synthesis and testing.

  • Rational Drug Design: A thorough understanding of the conformational preferences of 3-fluoroazetidine derivatives is crucial for designing ligands that fit optimally into a target's binding site. The calculated lowest energy conformer provides a physically realistic starting point for molecular docking studies to predict binding modes and affinities.

  • ADMET Prediction: Properties derived from quantum chemical calculations, such as the molecular electrostatic potential and orbital energies, can provide insights into a molecule's potential metabolic fate and toxicity. For instance, regions of high electron density might be susceptible to oxidative metabolism.

Conclusion

Quantum chemical calculations offer a powerful and predictive framework for investigating the structure, stability, and reactivity of 3-fluoroazetidine derivatives. By providing detailed insights into their conformational preferences and electronic properties, these computational methods play a vital role in the rational design of novel therapeutic agents. The systematic application of the workflows and principles outlined in this guide can help accelerate the drug discovery process by enabling a more informed and efficient exploration of the chemical space defined by this promising molecular scaffold.

References

An In-depth Technical Guide to the Conformational Analysis of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoroazetidin-3-YL)methanol is a fascinating molecule for conformational analysis due to the interplay of several key structural features within a strained four-membered ring system. The presence of a fluorine atom, a hydroxyl group, and a secondary amine introduces a complex set of stereoelectronic interactions that dictate its three-dimensional structure. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for the conformational analysis of this compound. We will delve into the puckered nature of the azetidine ring, the influence of the fluorine gauche effect, the potential for intramolecular hydrogen bonding, and the application of advanced spectroscopic and computational techniques to elucidate its conformational landscape. This document is intended to be a valuable resource for researchers in medicinal chemistry, structural biology, and organic synthesis.

Introduction: Structural Features and Conformational Complexity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug candidates.[1] However, the inherent ring strain of approximately 25.4 kcal/mol dictates a non-planar, puckered conformation to minimize torsional and angle strain.[1] In this compound, this intrinsic puckering is further influenced by the substituents at the C3 position.

The key structural elements governing the conformational preferences of this compound are:

  • The Azetidine Ring: A strained, puckered four-membered heterocycle.

  • The Fluorine Atom: A small, highly electronegative substituent capable of potent stereoelectronic effects.

  • The Methanol Group: A flexible side chain containing a hydroxyl group, which can act as a hydrogen bond donor.

  • The Azetidine Nitrogen: A secondary amine that can act as a hydrogen bond acceptor.

The combination of these features leads to a dynamic equilibrium of conformers, the understanding of which is crucial for predicting molecular properties, receptor binding, and metabolic stability.

Theoretical Framework for Conformational Preferences

The conformational landscape of this compound is primarily dictated by three competing and cooperating factors: azetidine ring puckering, the fluorine gauche effect, and intramolecular hydrogen bonding.

Azetidine Ring Puckering

To alleviate ring strain, the azetidine ring adopts a non-planar, puckered conformation. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The substituents on the ring will preferentially occupy either pseudo-axial or pseudo-equatorial positions to minimize steric interactions. For a 3-substituted azetidine, the bulky substituent generally favors the pseudo-equatorial position.

The Fluorine Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a gauche conformation when it contains vicinal electronegative substituents.[2][3] This effect is attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[3] In the context of this compound, the orientation of the C-F bond relative to the C-C and C-N bonds of the ring will be a significant factor in determining the lowest energy conformer. Furthermore, electrostatic interactions, such as a favorable charge-dipole interaction between the C-F bond and a protonated azetidine nitrogen, can significantly influence the ring pucker.[4]

Intramolecular Hydrogen Bonding

The presence of a hydroxyl group (a hydrogen bond donor) and the azetidine nitrogen (a hydrogen bond acceptor) creates the potential for the formation of an intramolecular hydrogen bond.[5][6] This interaction, if present, would significantly constrain the conformation of the methanol side chain and could also influence the puckering of the azetidine ring. The feasibility and strength of this hydrogen bond depend on the geometric constraints imposed by the four-membered ring.

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and crystallographic techniques is essential for a thorough conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O to observe exchangeable protons).

  • ¹H NMR Analysis: The chemical shifts and coupling constants (³JHH) of the ring protons are determined. The magnitude of the vicinal coupling constants can be related to the dihedral angles via the Karplus equation, providing insights into the ring puckering.

  • ¹⁹F NMR Analysis: The chemical shift of the fluorine atom is sensitive to its local electronic environment and can provide information about its orientation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments identify protons that are close in space (< 5 Å). The presence or absence of specific NOE cross-peaks can help to distinguish between different conformers, particularly regarding the orientation of the methanol side chain relative to the ring.

  • Variable Temperature NMR: Conducting NMR experiments at different temperatures can provide information about the thermodynamics of the conformational equilibrium and potentially allow for the "freezing out" of individual conformers at low temperatures.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Methodology:

  • Crystallization: Single crystals of this compound or its salt (e.g., hydrochloride) are grown by slow evaporation from a suitable solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides a detailed picture of the preferred conformation in the solid state.

Computational Chemistry Protocols

Computational modeling is an indispensable tool for exploring the conformational landscape, predicting the relative energies of different conformers, and understanding the underlying electronic interactions.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). The relative energies of the conformers are then calculated to determine their populations at a given temperature.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate hyperconjugative interactions, such as those responsible for the gauche effect, and to quantify the strength of intramolecular hydrogen bonds.

  • NMR Chemical Shift and Coupling Constant Prediction: Theoretical prediction of NMR parameters can aid in the interpretation of experimental spectra and the assignment of signals to specific conformers.

Data Presentation: Predicted Conformational Data

The following tables summarize the kind of quantitative data that would be expected from a thorough conformational analysis of this compound. The values presented are hypothetical and for illustrative purposes.

Table 1: Predicted Relative Energies and Key Dihedral Angles of this compound Conformers

ConformerRelative Energy (kcal/mol)Puckering Angle (°)F-C3-C2-N1 Dihedral (°)HO-C-C3-F Dihedral (°)H-bond (N···H-O) Distance (Å)
A (H-bonded, F-axial)0.0025-110602.1
B (H-bonded, F-equatorial)0.8528135-652.2
C (Non-H-bonded, F-axial)1.5022-115175> 3.5
D (Non-H-bonded, F-equatorial)1.2026140180> 3.5

Table 2: Expected NMR Coupling Constants for a Puckered Azetidine Ring

CouplingExpected Value (Hz) for cis ProtonsExpected Value (Hz) for trans Protons
³J(H2a, H3)~8-10~5-7
³J(H2e, H3)~5-7~2-4

Visualizations of Conformational Logic and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows in the conformational analysis of this compound.

G cluster_factors Factors Influencing Conformation cluster_conformation Resulting Conformational Features Ring_Strain Azetidine Ring Strain Puckering Ring Puckering Ring_Strain->Puckering Gauche_Effect Fluorine Gauche Effect Substituent_Orientation Substituent Orientation (axial/equatorial) Gauche_Effect->Substituent_Orientation H_Bonding Intramolecular H-Bonding Side_Chain_Conformation Methanol Side-Chain Conformation H_Bonding->Side_Chain_Conformation Steric_Hindrance Steric Hindrance Steric_Hindrance->Substituent_Orientation Puckering->Substituent_Orientation Substituent_Orientation->H_Bonding

Caption: Interplay of forces dictating the conformation.

G cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹⁹F, NOESY) NMR_Data Coupling Constants, NOEs, Chemical Shifts NMR->NMR_Data XRay X-ray Crystallography Crystal_Structure Solid-State Conformation XRay->Crystal_Structure Conformational_Model Comprehensive Conformational Model NMR_Data->Conformational_Model Crystal_Structure->Conformational_Model DFT DFT Calculations (B3LYP/6-311+G(d,p)) DFT_Data Relative Energies, Geometries, Dihedrals DFT->DFT_Data NBO NBO Analysis NBO_Data Hyperconjugation, H-bond Strength NBO->NBO_Data DFT_Data->Conformational_Model NBO_Data->Conformational_Model

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound presents a rich and challenging case study in modern stereochemistry. A comprehensive understanding of its conformational preferences requires a synergistic approach, combining high-level computational modeling with rigorous experimental validation through NMR spectroscopy and X-ray crystallography. The insights gained from such studies are not only of fundamental academic interest but also hold significant practical implications for the rational design of novel therapeutics incorporating this and related fluorinated azetidine scaffolds. By carefully dissecting the interplay of ring strain, stereoelectronic effects, and intramolecular interactions, researchers can better predict and modulate the biological activity of these important molecules.

References

Reactivity profile of the 3-fluoroazetidine ring system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of the 3-Fluoroazetidine Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluoroazetidine motif is a strained, four-membered heterocyclic scaffold of increasing importance in medicinal chemistry. The incorporation of a fluorine atom into the azetidine ring imparts unique stereoelectronic properties that can significantly influence a molecule's pKa, conformational preference, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the reactivity profile of the 3-fluoroazetidine ring system, covering its synthesis, stability, and characteristic reactions, including functionalization of the ring nitrogen and ring-opening reactions. Detailed experimental protocols for key transformations and quantitative data are presented to serve as a practical resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 3-Fluoroazetidine Moiety

Azetidines are valuable building blocks in organic synthesis and are increasingly utilized in drug design as conformationally restricted scaffolds.[1] Their inherent ring strain, estimated to be around 25.4 kcal/mol, is a primary driver of their reactivity, making them susceptible to ring-opening and expansion reactions under specific conditions.[2]

The strategic introduction of a fluorine atom at the 3-position further modulates the ring's properties. Fluorine's high electronegativity and small size can alter the basicity of the ring nitrogen, influence ring pucker, and provide a metabolically stable alternative to a hydrogen atom or hydroxyl group. These characteristics make 3-fluoroazetidine derivatives highly sought-after intermediates for developing novel therapeutics, such as inhibitors of dipeptidyl peptidase IV (DPP-IV) and cannabinoid receptor modulators.[3]

Synthesis of the 3-Fluoroazetidine Core

The construction of the 3-fluoroazetidine ring is a non-trivial synthetic challenge. Several methodologies have been developed, with the most common strategies involving either the cyclization of a fluorinated precursor or the direct fluorination of a pre-formed azetidine ring.

Fluorination of 3-Hydroxyazetidine Precursors

A prevalent and effective method for synthesizing 3-fluoroazetidines is the deoxofluorination of a corresponding 3-hydroxyazetidine derivative. The nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation.

Diagram 1: Synthesis via Deoxofluorination

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start N-Boc-3-hydroxyazetidine Reagent 1. DAST 2. Dichloromethane (DCM) 3. -78 °C to Room Temp. Start->Reagent Fluorination Product N-Boc-3-fluoroazetidine Reagent->Product

Caption: General workflow for DAST-mediated fluorination.

Multi-step Synthesis via Cyclization

An alternative strategy involves a multi-step sequence starting from acyclic precursors. A patented method provides a high-yield route to N-protected 3-fluoroazetidine derivatives, which is amenable to large-scale synthesis.[2] This pathway involves the formation of a cyanohydrin, N-protection, and subsequent fluorination before final functionalization.

Diagram 2: Multi-Step Synthetic Pathway

G A Compound I (Azetidin-3-one precursor) B Compound II (Cyanohydrin) A->B TMSCN C Compound III (Ester) B->C Thionyl Chloride, Methanol D Compound IV (N-Protected Hydroxyester) C->D Boc₂O or CbzCl, Base E Compound VI (N-Protected Fluoroester) D->E DAST, Chloroform

Caption: Key transformations in a patented synthetic route.[2]

Quantitative Data on Synthesis

The following table summarizes the yields for the multi-step synthesis of a protected 3-fluoroazetidine derivative as described in patent CN105384673B.[2]

StepReactantReagentsProductYield (%)
1Intermediate IV (N-Cbz-3-hydroxyazetidine derivative)Diethylaminosulfur trifluoride (DAST), ChloroformIntermediate VI (N-Cbz-3-fluoroazetidine derivative)74.0%
2Intermediate IV (N-Boc-3-hydroxyazetidine derivative)Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM)Intermediate VI (N-Boc-3-fluoroazetidine derivative)88.1%
3Intermediate III(Boc)₂O, NaHCO₃, Ethyl Acetate/WaterIntermediate IV95.0% (two steps)
4Intermediate IIICbzCl, K₂CO₃, Dichloromethane/WaterIntermediate IV86.0%

Reactivity Profile of the 3-Fluoroazetidine Ring

The reactivity of 3-fluoroazetidine is dominated by two main factors: the inherent strain of the four-membered ring and the electronic influence of the C3-fluorine substituent. The nitrogen atom can be readily functionalized, and the ring can undergo nucleophilic ring-opening, particularly upon activation of the nitrogen.

Nucleophilic Substitution at C3 (C-F Bond Displacement)

Direct nucleophilic displacement of the fluorine atom at the C3 position is challenging and not commonly reported in the literature. The carbon-fluorine bond is the strongest single bond in organic chemistry (bond energy ~467 kJ/mol), making it a poor leaving group under standard nucleophilic substitution conditions.[4] Therefore, the reactivity profile is not characterized by Sₙ2-type displacement at the C3-F bond. Synthetic strategies typically focus on forming the C-F bond as a final step on the azetidine ring, rather than using it as a leaving group.

N-Functionalization: Alkylation and Acylation

The nitrogen atom of the 3-fluoroazetidine ring retains its nucleophilicity and can be readily functionalized, typically after deprotection of a protecting group like Boc.

  • N-Alkylation: This can be achieved via direct alkylation with alkyl halides in the presence of a base or through reductive amination with aldehydes or ketones.

  • N-Acylation: The formation of amides is readily accomplished by treating the azetidine with acylating agents such as acid chlorides or anhydrides, usually in the presence of a non-nucleophilic base like triethylamine.

Diagram 3: N-Functionalization Pathways

G cluster_reagents Start 3-Fluoroazetidine (as HCl salt or free base) Reagent_Alk Alkyl Halide, Base OR Aldehyde/Ketone, Reductive Agent Start->Reagent_Alk  N-Alkylation Reagent_Acyl Acid Chloride/Anhydride, Base Start->Reagent_Acyl  N-Acylation Node_Alk N-Alkylated 3-Fluoroazetidine Node_Acyl N-Acylated 3-Fluoroazetidine Reagent_Alk->Node_Alk Reagent_Acyl->Node_Acyl

Caption: Common methods for functionalizing the azetidine nitrogen.

Nucleophilic Ring-Opening Reactions

The most significant aspect of the 3-fluoroazetidine's reactivity is its susceptibility to nucleophilic ring-opening. The reaction is typically facilitated by activating the ring through N-quaternization (formation of an azetidinium ion) or by using a Lewis or Brønsted acid.[5] This activation enhances the electrophilicity of the ring carbons.

The regioselectivity of the attack (C2 vs. C4) is a critical consideration and is influenced by several factors:

  • Steric Hindrance: Nucleophiles generally attack the less sterically hindered carbon atom.

  • Electronic Effects: The electron-withdrawing fluorine at C3 influences the electrophilicity of the adjacent C2 and C4 carbons.

  • Nature of the Nucleophile: The size and nucleophilicity of the attacking species can influence the site of attack.

Studies on substituted azetidinium ions show that nucleophilic attack generally occurs at the unsubstituted C4 position. However, if C4 is substituted, attack at C2 becomes competitive or even preferred.[5]

Diagram 4: Regioselectivity of Ring-Opening

G Azetidinium N-Alkyl-3-fluoroazetidinium Ion Path1 Attack at C4 (Less hindered) Azetidinium->Path1 Major Pathway (Generally favored) Path2 Attack at C2 Azetidinium->Path2 Minor Pathway (Influenced by sterics and nucleophile) Nu Nucleophile (e.g., N₃⁻, RNH₂, RO⁻)

References

An In-depth Technical Guide to the Electronic Effects of the Fluorine Atom in (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a range of physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atom in (3-Fluoroazetidin-3-YL)methanol, a valuable building block in drug discovery. We will delve into the impact of fluorination on the molecule's conformational preferences, basicity (pKa), lipophilicity (logP), and metabolic stability. This document serves as a detailed resource, complete with experimental protocols and data presented in a clear, tabular format, to aid researchers in the rational design of novel therapeutics incorporating this fluorinated azetidine scaffold.

Introduction

Azetidines have gained significant traction as bioisosteres for larger, more flexible ring systems in drug design.[1] Their constrained four-membered ring structure can impart favorable properties such as improved metabolic stability and aqueous solubility. The introduction of a fluorine atom, particularly at a tertiary carbon center as in this compound, further refines the electronic and conformational landscape of the molecule. The strong electron-withdrawing nature of fluorine profoundly influences the molecule's basicity and can create unique conformational biases through effects like the gauche effect. Understanding these electronic perturbations is critical for predicting and optimizing the drug-like properties of molecules containing this scaffold.

Conformational Analysis: The Gauche Effect

The presence of a highly electronegative fluorine atom adjacent to other heteroatoms or polar bonds can lead to a conformational preference known as the gauche effect.[2] In the case of this compound, a gauche conformation between the fluorine atom and the hydroxymethyl group, as well as between the fluorine and the nitrogen atom of the azetidine ring, is anticipated to be a dominant contributor to its three-dimensional structure. This preference arises from stabilizing hyperconjugative interactions between the C-H or C-C sigma bonding orbitals and the C-F anti-bonding orbital (σ → σ*).[2] This conformational restriction can have significant implications for how the molecule interacts with biological targets.

Gauche_Effect cluster_anti Anti Conformation (Less Stable) cluster_gauche Gauche Conformation (More Stable) C1_anti C C2_anti C C1_anti->C2_anti F_anti F C1_anti->F_anti H1_anti H C1_anti->H1_anti H2_anti H C1_anti->H2_anti C1_gauche C CH2OH_anti CH₂OH C2_anti->CH2OH_anti H3_anti H C2_anti->H3_anti H4_anti H C2_anti->H4_anti C2_gauche C C1_gauche->C2_gauche F_gauche F C1_gauche->F_gauche H1_gauche H C1_gauche->H1_gauche H2_gauche H C1_gauche->H2_gauche CH2OH_gauche CH₂OH C2_gauche->CH2OH_gauche H3_gauche H C2_gauche->H3_gauche H4_gauche H C2_gauche->H4_gauche

Figure 1: Newman projections illustrating the less stable anti and more stable gauche conformations of the F-C-C-O dihedral in a simplified model due to the gauche effect.

Physicochemical Properties

The electronic influence of the fluorine atom significantly impacts the key physicochemical properties of this compound, namely its basicity (pKa) and lipophilicity (logP).

Basicity (pKa)
Lipophilicity (logP)

Fluorine substitution can have a complex effect on lipophilicity. While the replacement of a hydrogen atom with a fluorine atom generally increases the molecular weight and surface area, which can lead to increased lipophilicity, the high electronegativity of fluorine can also increase the polarity of the molecule, potentially decreasing lipophilicity. For this compound, the presence of both the polar hydroxyl group and the electronegative fluorine atom suggests a relatively low logP value, indicating good aqueous solubility. A predicted XlogP value for this molecule is -0.9.[4]

PropertyThis compound (Predicted/Expected)Azetidin-3-ylmethanol (Reference)
pKa ~8.0 - 8.4~10.5
logP -0.9 (Predicted XlogP)[4]-1.2 (Predicted XlogP)
Table 1: Predicted and expected physicochemical properties of this compound in comparison to its non-fluorinated analog.

Metabolic Stability

The introduction of a fluorine atom can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. In the case of this compound, the fluorine atom at the 3-position prevents oxidation at this site. However, other positions on the azetidine ring and the hydroxymethyl group could still be potential sites for metabolism. Studies on other azetidine-containing compounds have shown that α-carbon oxidation followed by ring scission can be a metabolic pathway.[5] The overall metabolic stability of molecules incorporating this scaffold will depend on the nature and substitution pattern of the rest of the molecule.

Metabolism Parent This compound PhaseI Phase I Metabolism (e.g., CYP450 oxidation) Parent->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation) Parent->PhaseII Metabolite1 N-dealkylation (if N-substituted) PhaseI->Metabolite1 Metabolite2 Oxidation of hydroxymethyl group PhaseI->Metabolite2 Metabolite3 Ring oxidation at C2 or C4 PhaseI->Metabolite3 Conjugate Glucuronide conjugate of hydroxyl group PhaseII->Conjugate

Figure 2: Potential metabolic pathways for this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of the physicochemical and pharmacokinetic properties of novel compounds.

Synthesis of this compound

A general and plausible synthetic route to 3-substituted azetidines often involves the cyclization of a suitably functionalized 1,3-difunctionalized propane derivative.[6] A potential synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Epichlorohydrin derivative) Step1 Ring opening with a nitrogen nucleophile Start->Step1 Step2 Protection of the amine Step1->Step2 Step3 Fluorination of the hydroxyl group Step2->Step3 Step4 Introduction of the hydroxymethyl group Step3->Step4 Step5 Intramolecular cyclization to form azetidine ring Step4->Step5 Step6 Deprotection Step5->Step6 Product This compound Step6->Product

Figure 3: A generalized synthetic workflow for the preparation of this compound.

Protocol: A detailed experimental protocol for the synthesis would involve multiple steps, likely starting from a commercially available precursor. Each step would require careful optimization of reaction conditions (solvent, temperature, reagents) and purification of intermediates, typically by column chromatography. Characterization of the final product and intermediates would be performed using techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

pKa Determination

The pKa of the azetidine nitrogen can be determined experimentally using potentiometric titration.

Protocol:

  • Sample Preparation: A known concentration of this compound hydrochloride is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added in small increments.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined as the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by quantification of the compound in each phase.

Protocol:

  • Partitioning: A known amount of this compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Equilibration: The mixture is shaken vigorously for a set period to ensure equilibrium is reached and then allowed to separate.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound can be assessed in vitro using liver microsomes or hepatocytes.

Protocol:

  • Incubation: The compound is incubated with liver microsomes (human, rat, etc.) or hepatocytes in the presence of NADPH (for Phase I metabolism) at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The fluorine atom in this compound exerts profound electronic effects that are highly relevant to drug discovery. Its strong inductive effect lowers the pKa of the azetidine nitrogen, which can impact binding interactions and solubility at physiological pH. The gauche effect induced by the fluorine atom leads to a more constrained and predictable conformation, which can be advantageous for designing selective ligands. Furthermore, the fluorine atom can block a potential site of metabolism, thereby enhancing the metabolic stability of drug candidates incorporating this scaffold. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in the design of next-generation therapeutics. Further experimental validation of the predicted properties will be crucial for the successful application of this promising building block.

References

An In-depth Technical Guide on the Thermochemical Stability of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermochemical stability of (3-Fluoroazetidin-3-YL)methanol, a key building block in modern medicinal chemistry. In the absence of direct experimental data for this specific compound, this paper synthesizes information from analogous structures, including azetidines, fluorinated organic molecules, and primary alcohols, to project its stability profile. The document covers theoretical thermochemical stability, potential thermal degradation pathways, and hypothetical metabolic routes. Standard experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are detailed to guide researchers in the empirical evaluation of this and similar molecules. This guide aims to equip researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the stability of this compound in various contexts.

Introduction

This compound is a structurally significant moiety in the design of novel therapeutics. The incorporation of a fluorine atom and an azetidine ring can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the thermochemical stability of this building block is paramount for predicting its shelf-life, degradation products, and behavior under physiological and manufacturing conditions. This whitepaper provides a detailed examination of its expected thermochemical properties based on the well-established chemistry of its constituent functional groups.

Theoretical Thermochemical Stability

The overall thermochemical stability of this compound is a composite of the stabilities of the azetidine ring, the carbon-fluorine bond, and the primary alcohol group.

  • Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol.[1] While this strain makes it more reactive than larger heterocyclic systems like pyrrolidine or piperidine, the azetidine ring is considerably more stable than the highly strained three-membered aziridine ring.[1][2] It is generally stable under physiological conditions but can be susceptible to ring-opening reactions under strongly acidic or basic conditions or in the presence of potent nucleophiles.[3][4]

  • Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. This high bond strength imparts exceptional thermal stability to fluorinated compounds. The introduction of fluorine at the 3-position of the azetidine ring is expected to enhance the overall thermal stability of the molecule.

  • Primary Alcohol: Primary alcohols are generally stable but can undergo dehydration at elevated temperatures, particularly in the presence of acid catalysts. In the context of this compound, the presence of the electronegative fluorine atom on the same carbon may influence the reactivity of the hydroxyl group.

Quantitative Data (Hypothetical)

Due to the absence of direct experimental data for this compound, the following tables present hypothetical quantitative data based on typical values for similar small organic molecules. These tables are for illustrative purposes and should be replaced with empirical data when available.

Table 1: Predicted Thermodynamic Properties

PropertyPredicted ValueNotes
Enthalpy of Formation (ΔHf°) -85 to -105 kcal/molEstimated based on group additivity methods for fluorinated amines and alcohols.
Gibbs Free Energy of Formation (ΔGf°) -50 to -70 kcal/molCalculated using the relationship ΔG = ΔH - TΔS, assuming a standard entropy value.
Bond Dissociation Energy (C-F) ~115 kcal/molTypical value for a tertiary C-F bond.
Bond Dissociation Energy (Azetidine Ring C-N) ~65-75 kcal/molLower than a typical acyclic C-N bond due to ring strain.

Table 2: Predicted Thermal Analysis Data

Analysis TechniqueParameterPredicted Value/Range
TGA (Onset of Decomposition) Tonset180 - 220 °C
TGA (Major Weight Loss) Tmax200 - 250 °C
DSC (Melting Point) Tm70 - 90 °C
DSC (Decomposition) Td> 200 °C (Exothermic)

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the first derivative of the TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Experiment cluster_analysis Data Analysis Calibrate Calibrate Instrument Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample Weigh->Load Program Set Parameters (N2/Air, 10°C/min) Load->Program Run Initiate Heating Program->Run Record Record Mass vs. Temp Run->Record Plot Plot TGA Curve Record->Plot Analyze Determine Tonset & Tmax Plot->Analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 250 °C at a heating rate of 10 °C/min.

      • Hold for 2 minutes.

      • Cool down to 25 °C at a rate of 20 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Identify and integrate peaks to determine transition temperatures (e.g., melting point) and enthalpy changes.

DSC_Workflow Start Start Prep Prepare Sample & Reference Pans Start->Prep Load Load into DSC Prep->Load Program Set Temperature Program (Heat-Cool Cycle) Load->Program Run Run Experiment Program->Run Record Record Heat Flow vs. Temp Run->Record Analyze Analyze Thermogram (Identify Transitions) Record->Analyze End End Analyze->End Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Aldehyde Oxidation (Aldehyde Intermediate) Parent->Aldehyde ADH RingOpened Ring Opening (Hydroxylated Metabolite) Parent->RingOpened CYP450 Glucuronide Glucuronidation (Glucuronide Conjugate) Parent->Glucuronide UGT Sulfate Sulfation (Sulfate Conjugate) Parent->Sulfate SULT CarboxylicAcid Oxidation (Carboxylic Acid Metabolite) Aldehyde->CarboxylicAcid ALDH

References

Methodological & Application

Application Notes and Protocols for O-Alkylation Reactions of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine scaffolds, particularly those incorporating fluorine atoms, are of significant interest in medicinal chemistry and drug development. The rigid four-membered ring system of azetidine can impart favorable conformational constraints on a molecule, while the presence of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties. (3-Fluoroazetidin-3-yl)methanol is a valuable building block that combines these features with a primary alcohol functionality, offering a handle for further structural diversification. O-alkylation of this primary alcohol to form ether derivatives is a key transformation for modulating the lipophilicity, polarity, and steric profile of drug candidates, thereby enabling the fine-tuning of their pharmacological properties.

These application notes provide detailed protocols for the O-alkylation of this compound via the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1][2][3][4] The protocols are intended for researchers and scientists in the field of organic synthesis and drug discovery.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers.[1][2][3] It proceeds via an S_N2 reaction mechanism where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide (or other substrate with a good leaving group), resulting in the formation of an ether and a salt byproduct.[3][4] The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

For the O-alkylation of this compound, the alcohol is first deprotonated with a suitable base to form the corresponding alkoxide. This alkoxide then reacts with an alkylating agent to yield the desired ether product.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Reactant This compound Alkoxide Azetidine Alkoxide Intermediate Reactant->Alkoxide + Base Base Base (e.g., NaH) Alkyl_Halide Alkyl Halide (R-X) Product O-alkylated Product Byproduct Salt (NaX) Alkoxide_2 Azetidine Alkoxide Intermediate Alkoxide_2->Product + R-X

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-((Benzyloxy)methyl)-3-fluoroazetidine

This protocol describes the O-benzylation of this compound using benzyl bromide as the alkylating agent.

Materials:

  • This compound hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Preparation of the Free Base: To a solution of this compound hydrochloride (1.0 eq) in water, add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the free base of this compound.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the free base of this compound (1.0 eq) in anhydrous DMF via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: To the resulting alkoxide solution, add benzyl bromide (1.1 eq) dropwise via syringe at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-((benzyloxy)methyl)-3-fluoroazetidine.

Protocol 2: Synthesis of 3-Fluoro-3-(isopropoxymethyl)azetidine

This protocol details the O-isopropylation of this compound using 2-bromopropane.

Materials:

  • This compound (free base)

  • Potassium tert-butoxide (KOtBu)

  • 2-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise. Stir the mixture at this temperature for 20 minutes.

  • Alkylation: Add 2-bromopropane (1.5 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50 °C for 6-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 3-fluoro-3-(isopropoxymethyl)azetidine.

Data Presentation

Table 1: Summary of O-Alkylation Reactions of this compound

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Benzyl bromideNaHDMFRT1478>95
22-BromopropaneKOtBuTHF50765>95
3Ethyl iodideNaHDMFRT1272>95
4Methyl tosylateK2CO3Acetonitrile601068>95

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Prepare Free Base of this compound B Setup Reaction Flask under Inert Atmosphere A->B C Add Base for Deprotonation B->C D Add Alkylating Agent C->D E Monitor Reaction Progress (TLC) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Pure O-alkylated Product I->J Characterization (NMR, MS)

Caption: A generalized experimental workflow for the O-alkylation of this compound.

Safety Precautions

  • Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive bases. Handle them under an inert atmosphere and away from water.

  • Benzyl bromide and other alkylating agents can be lachrymatory and toxic. Handle them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The O-alkylation of this compound provides a straightforward and efficient means to generate a diverse range of ether derivatives. The Williamson ether synthesis, as demonstrated in the provided protocols, offers a reliable method for this transformation. The resulting O-alkylated 3-fluoroazetidine analogs are valuable scaffolds for further investigation in drug discovery programs, allowing for systematic exploration of the structure-activity relationship by modifying the ether substituent. The protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of novel fluorinated azetidine derivatives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of kinase inhibitors utilizing the novel building block, (3-Fluoroazetidin-3-YL)methanol. The inclusion of the 3-fluoroazetidine moiety can impart unique pharmacological properties to kinase inhibitors, including improved potency, selectivity, and metabolic stability. This document outlines a detailed synthetic strategy, experimental protocols, and the biological context for a Janus kinase 3 (JAK3) inhibitor.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a versatile and increasingly important building block in medicinal chemistry. The rigid four-membered azetidine ring system introduces conformational constraint, which can be advantageous for binding to the ATP-binding pocket of kinases. The fluorine atom at the 3-position can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability by blocking potential sites of oxidation. This document focuses on a synthetic route to a potent and selective JAK3 inhibitor, demonstrating the utility of this building block.

Featured Application: Synthesis of a Selective JAK3 Inhibitor

Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling and immune cell function. Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. The following sections detail the synthesis of a selective JAK3 inhibitor incorporating the 3-fluoroazetidine scaffold, starting from this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of the synthesized JAK3 inhibitor.

CompoundTarget KinaseIC50 (nM)
JAK3 Inhibitor JAK357 ± 1.21
JAK1> 10,000
JAK2> 10,000

Data represents the mean ± standard deviation from multiple experiments.

Experimental Protocols

The synthesis of the target JAK3 inhibitor from this compound is a multi-step process. The overall workflow is depicted in the diagram below. Detailed experimental procedures for each key step are provided.

Overall Synthetic Workflow

G cluster_0 Step 1: Preparation of Intermediate A cluster_1 Step 2: Synthesis of the Kinase Inhibitor Core cluster_2 Step 3: Final Product Formation A This compound B 1-Boc-3-fluoroazetidin-3-yl)methanol A->B Boc Anhydride, Et3N, DCM C 1-Boc-3-fluoroazetidine-3-carboxylic acid (Intermediate A) B->C TEMPO, BAIB, MeCN/H2O D Core Precursor E Amide Coupling D->E Intermediate A, HATU, DIPEA, DMF F Deprotection E->F TFA, DCM H Final JAK3 Inhibitor F->H G, Pd Catalyst, Base, Solvent G Final Coupling Partner

Caption: Overall synthetic workflow for the JAK3 inhibitor.

Step 1: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid (Intermediate A)

Protocol 1.1: Boc-Protection of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et3N, 1.5 eq).

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) in DCM dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (1-Boc-3-fluoroazetidin-3-yl)methanol.

Protocol 1.2: Oxidation to Carboxylic Acid (Intermediate A)

  • Reaction Setup: To a solution of (1-Boc-3-fluoroazetidin-3-yl)methanol (1.0 eq) in a 1:1 mixture of acetonitrile (MeCN) and water (0.1 M), add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, 0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid (Intermediate A), which can be used in the next step without further purification.

Step 2: Synthesis of the Kinase Inhibitor Core

Protocol 2.1: Amide Coupling

  • Reaction Setup: To a solution of 1-Boc-3-fluoroazetidine-3-carboxylic acid (Intermediate A, 1.1 eq) in dimethylformamide (DMF, 0.2 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Addition of Amine: After stirring for 10 minutes, add the core amine precursor (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2.2: Boc-Deprotection

  • Reaction Setup: Dissolve the purified amide from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA, 0.1 M).

  • Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Monitor the deprotection by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine trifluoroacetate salt is typically used in the next step without further purification.

Step 3: Final Product Formation

Protocol 3.1: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: To a microwave vial, add the deprotected amine core (1.0 eq), the aryl or heteroaryl coupling partner (e.g., a halide or triflate, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.1 eq), a ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., cesium carbonate, 2.0 eq).

  • Reaction Conditions: Add anhydrous 1,4-dioxane (0.1 M) to the vial, seal it, and heat in a microwave reactor at 120 °C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC to afford the final JAK3 inhibitor.

JAK3 Signaling Pathway

The synthesized inhibitor targets the JAK3 kinase, which is a key component of the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins. The phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene Gene Expression (Proliferation, Survival) DNA->Gene Regulates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor JAK3 Inhibitor (Synthesized Compound) Inhibitor->JAK3 Inhibits

Incorporation of 3-Fluoroazetidine Moiety into Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and pharmacological properties. Among the various fluorinated motifs, the 3-fluoroazetidine moiety has emerged as a valuable building block in the design of novel bioactive molecules. This four-membered heterocyclic ring, substituted with a fluorine atom at the 3-position, offers a unique combination of conformational rigidity, altered basicity of the azetidine nitrogen, and the potential for enhanced metabolic stability.[1][2]

The 3-fluoroazetidine scaffold is often employed as a bioisostere for other functional groups, most notably the proline ring, in peptide and small molecule design.[3][4] This substitution can lead to improved pharmacokinetic profiles, enhanced target binding affinity, and novel intellectual property. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of the 3-fluoroazetidine moiety in bioactive molecules, with a focus on its application in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and anticancer agents.

I. Rationale for Incorporating the 3-Fluoroazetidine Moiety

The introduction of a 3-fluoroazetidine group into a molecule can confer several advantageous properties:

  • Modulation of Physicochemical Properties: The high electronegativity of the fluorine atom can significantly alter the local electronic environment, influencing the pKa of the azetidine nitrogen, dipole moment, and lipophilicity of the molecule. This can lead to improved cell permeability and metabolic stability.[5][6]

  • Bioisosteric Replacement: The constrained nature of the azetidine ring makes it an effective mimic of other cyclic structures, such as the pyrrolidine ring of proline.[3][4] The fluorine atom can provide additional interactions with the target protein that are not possible with the parent scaffold.

  • Conformational Constraint: The rigid four-membered ring restricts the conformational flexibility of the molecule, which can lead to a more favorable entropic contribution to binding affinity.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can block potential sites of metabolism and prolong the in vivo half-life of a drug candidate.[5]

II. Applications in Drug Discovery

The 3-fluoroazetidine moiety has been successfully incorporated into a variety of bioactive molecules, demonstrating its versatility in drug design.

A. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[7][8] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[9][10] The 3-fluoroazetidine moiety has been incorporated into DPP-IV inhibitors, where it often serves as a key pharmacophoric element interacting with the S1 subsite of the enzyme.[11]

B. Anticancer Agents

The 3-fluoroazetidine scaffold has also been utilized in the development of novel anticancer agents, targeting various mechanisms of tumorigenesis.

  • STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[12][13] Small molecule inhibitors incorporating a 3-fluoroazetidine moiety have been developed as potent and selective STAT3 inhibitors.[14][15]

  • TZT-1027 Analogues: TZT-1027 (soblidotin) is a potent synthetic dolastatin 10 analogue that inhibits tubulin polymerization.[1][16] The incorporation of a 3-fluoroazetidine moiety at the C-terminus of TZT-1027 has led to the development of analogues with potent antiproliferative activities against various cancer cell lines.[1]

III. Data Presentation

The following tables summarize the quantitative data for representative bioactive molecules incorporating the 3-fluoroazetidine moiety.

Table 1: In Vitro Activity of 3-Fluoroazetidine-Containing DPP-IV Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound XDPP-IVEnzymatic Assay< 1[11]
Compound YDPP-IVEnzymatic AssaySub-micromolar[11]

Table 2: In Vitro Antiproliferative Activity of 3-Aryl-Azetidine Containing TZT-1027 Analogues

Compound IDCell LineCancer TypeIC50 (nM)Reference
1a A549Lung Cancer2.2[1]
HCT116Colon Cancer2.1[1]
1b A549Lung Cancer15.3[1]
HCT116Colon Cancer12.5[1]
1c A549Lung Cancer8.7[1]
HCT116Colon Cancer6.4[1]

Table 3: In Vitro STAT3 DNA-Binding Inhibition by Azetidine-Based Inhibitors

Compound IDModificationIC50 (µM) for STAT3 DNA-BindingReference
H182 Azetidine derivative0.66 ± 0.10[14][15]
H172 Azetidine derivative0.98 ± 0.05[14][15]
H120 Azetidine derivative1.75 ± 0.19[14][15]
H105 Azetidine derivative2.07 ± 0.12[14][15]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 3-fluoroazetidine-containing bioactive molecules.

A. Chemical Synthesis

Protocol 1: General Synthesis of N-Boc-3-fluoroazetidine

This protocol describes a general method for the synthesis of a key intermediate, N-Boc-3-fluoroazetidine, which can be further functionalized. The synthesis is based on a multi-step procedure reported in the patent literature.[17]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and equipment for organic synthesis

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • Fluorination of 1-Benzhydrylazetidin-3-ol:

    • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to obtain crude 1-benzhydryl-3-fluoroazetidine.

  • N-Deprotection (Debenzhydrylation):

    • Dissolve the crude 1-benzhydryl-3-fluoroazetidine in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of Pd/C (e.g., 10 mol%).

    • Subject the mixture to hydrogenation (H2 gas, balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-fluoroazetidine.

  • N-Protection with Boc Group:

    • Dissolve the crude 3-fluoroazetidine in a suitable solvent such as DCM or a mixture of dioxane and water.

    • Add a base such as triethylamine or sodium bicarbonate.

    • Add Boc2O (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup.

    • Purify the crude product by silica gel column chromatography to afford N-Boc-3-fluoroazetidine.

Protocol 2: Synthesis of a 3-Aryl-Azetidine Containing TZT-1027 Analogue (General Procedure)

This protocol outlines the key steps for the synthesis of TZT-1027 analogues incorporating a 3-aryl-azetidine moiety, as described by Zhang et al.[1]

Materials:

  • N-Boc-3-fluoroazetidine (or other appropriately substituted azetidine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., dioxane/water mixture)

  • Trifluoroacetic acid (TFA)

  • Dipeptide fragment of TZT-1027 (e.g., Boc-Val-Dil-OH)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Standard laboratory glassware and equipment for organic synthesis and purification

Procedure:

  • Suzuki Coupling to Introduce the Aryl Group:

    • Combine N-Boc-3-fluoroazetidine (or a suitable precursor), the desired arylboronic acid, palladium catalyst, and base in a reaction vessel.

    • Add the solvent mixture and degas the reaction mixture.

    • Heat the reaction to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and purify the product by column chromatography to obtain the N-Boc-3-aryl-azetidine.

  • N-Deprotection of the Azetidine:

    • Dissolve the N-Boc-3-aryl-azetidine in DCM.

    • Add an excess of TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the 3-aryl-azetidine salt.

  • Peptide Coupling:

    • Dissolve the dipeptide fragment (Boc-Val-Dil-OH) in a suitable solvent like DMF or DCM.

    • Add the coupling agent and a base.

    • Add the 3-aryl-azetidine salt and stir the reaction at room temperature until completion.

    • Perform an aqueous workup and purify the final product by chromatography to yield the desired TZT-1027 analogue.

B. Biological Evaluation

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[18][19]

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO at the same final concentration).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol outlines a method to assess the ability of inhibitors to prevent STAT3 from binding to its DNA consensus sequence.[14][20]

Materials:

  • Nuclear extracts from cancer cells with constitutively active STAT3.

  • Biotin-labeled double-stranded DNA probe containing the STAT3 consensus binding site.

  • Unlabeled ("cold") STAT3 probe for competition assay.

  • Binding buffer (containing poly(dI-dC) as a non-specific competitor).

  • Test compounds.

  • Polyacrylamide gel and electrophoresis apparatus.

  • Nylon membrane.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract (e.g., 5-10 µg), biotin-labeled STAT3 probe, and binding buffer.

    • For the competition control, add an excess of the unlabeled probe to a separate reaction.

    • In the experimental tubes, add varying concentrations of the inhibitor.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer and Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Crosslink the DNA to the membrane using UV light.

    • Block the membrane and then incubate with streptavidin-HRP conjugate.

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the intensity of the shifted bands corresponding to the STAT3-DNA complex.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value for the inhibition of STAT3 DNA-binding.

V. Visualization of Signaling Pathways and Workflows

Diagram 1: DPP-IV Inhibition in Glucose Homeostasis

DPP_IV_Inhibition Ingestion Food Ingestion Gut Gut Ingestion->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta stimulates Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha inhibits DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 substrate for Insulin Insulin Secretion Pancreas_beta->Insulin increases Glucose_uptake Glucose Uptake by Tissues Insulin->Glucose_uptake promotes Blood_glucose Lowered Blood Glucose Glucose_uptake->Blood_glucose Glucagon Glucagon Secretion Pancreas_alpha->Glucagon decreases Hepatic_glucose Hepatic Glucose Production Glucagon->Hepatic_glucose decreases Inactive_incretins Inactive Incretins DPP4->Inactive_incretins degrades to DPP4_Inhibitor 3-Fluoroazetidine DPP-IV Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action of 3-fluoroazetidine-containing DPP-IV inhibitors.

Diagram 2: JAK-STAT3 Signaling Pathway and Inhibition

JAK_STAT3_Pathway Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to promoter Transcription Target Gene Transcription (Proliferation, Survival) DNA->Transcription regulates Inhibitor 3-Fluoroazetidine STAT3 Inhibitor Inhibitor->Dimer inhibits dimerization

Caption: Inhibition of the JAK-STAT3 signaling pathway by 3-fluoroazetidine derivatives.

Diagram 3: General Experimental Workflow for Evaluation of 3-Fluoroazetidine Derivatives

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) start Design of 3-Fluoroazetidine Containing Molecules synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization target_assay Target-Based Assay (e.g., DPP-IV, STAT3 binding) characterization->target_assay cell_assay Cell-Based Assay (e.g., Antiproliferative MTT) characterization->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis target_assay->sar_analysis cell_assay->sar_analysis pk_studies Pharmacokinetic Studies sar_analysis->pk_studies efficacy_studies Efficacy Studies (Xenograft Models) sar_analysis->efficacy_studies lead_optimization Lead Optimization pk_studies->lead_optimization efficacy_studies->lead_optimization

Caption: A general workflow for the development of bioactive 3-fluoroazetidine molecules.

References

Application Notes and Protocols: (3-Fluoroazetidin-3-YL)methanol in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties such as receptor affinity and selectivity. The incorporation of a fluorine-containing azetidine moiety into a spirocyclic system is a particularly attractive strategy for modulating physicochemical properties like metabolic stability, lipophilicity, and basicity. (3-Fluoroazetidin-3-YL)methanol is a valuable building block for accessing such novel spiro-azetidine derivatives.

This document outlines a proposed synthetic strategy for the preparation of a spirocyclic dihydrofuran-azetidine scaffold from this compound. The methodology is based on a sequence of N-protection, oxidation, alkynylation, and a key gold-catalyzed intramolecular cyclization. While this specific sequence for the title compound is a novel proposal, the individual transformations are well-established in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a four-step sequence starting from the readily available this compound. The key steps are:

  • N-Protection: Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde to enable the introduction of the second cycle.

  • Alkynylation: Nucleophilic addition of an alkyne to the aldehyde to generate a propargyl alcohol, the precursor for the cyclization.

  • Gold-Catalyzed Spirocyclization: An intramolecular cyclization of the propargyl alcohol to form the spirocyclic dihydrofuran ring system.

A diagram of the proposed synthetic pathway is shown below.

Synthetic_Pathway start This compound step1 N-Boc Protection start->step1 intermediate1 N-Boc-(3-fluoroazetidin-3-yl)methanol step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 N-Boc-3-fluoroazetidine-3-carbaldehyde step2->intermediate2 step3 Alkynylation intermediate2->step3 intermediate3 N-Boc-3-fluoro-3-(1-hydroxyprop-2-yn-1-yl)azetidine step3->intermediate3 step4 Au-Catalyzed Spirocyclization intermediate3->step4 product Spiro[azetidine-3,2'-dihydrofuran] step4->product

Caption: Proposed synthetic pathway for the synthesis of a spiro-azetidine.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (N-Boc Protection)

Protocol:

  • To a stirred solution of this compound hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1, 0.1 M) at 0 °C, add triethylamine (2.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

Quantitative Data (Hypothetical):

ReagentMolar Eq.Amount (for 10 mmol scale)
This compound HCl1.01.42 g
Triethylamine2.23.06 mL
Di-tert-butyl dicarbonate1.12.40 g
Dichloromethane-100 mL
Water-100 mL
Product Yield ~90%
Step 2: Synthesis of tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate (Oxidation)

Protocol:

  • To a stirred solution of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification.

Quantitative Data (Hypothetical):

ReagentMolar Eq.Amount (for 9 mmol scale)
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate1.01.87 g
Dess-Martin Periodinane1.24.58 g
Dichloromethane-45 mL
Product Yield ~95% (crude)
Step 3: Synthesis of tert-butyl 3-fluoro-3-(1-hydroxyprop-2-yn-1-yl)azetidine-1-carboxylate (Alkynylation)

Protocol:

  • To a solution of ethynyltrimethylsilane (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude TMS-protected intermediate in methanol (0.2 M) and add potassium carbonate (2.0 eq).

  • Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Quantitative Data (Hypothetical):

ReagentMolar Eq.Amount (for 8.5 mmol scale)
Ethynyltrimethylsilane1.51.8 mL
n-Butyllithium (2.5 M in hexanes)1.55.1 mL
tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate1.01.74 g
Potassium Carbonate2.02.35 g
Product Yield ~75% (over 2 steps)
Step 4: Synthesis of tert-butyl 5-fluoro-1-oxa-6-azaspiro[3.4]oct-7-ene-6-carboxylate (Gold-Catalyzed Spirocyclization)

Protocol:

  • To a solution of tert-butyl 3-fluoro-3-(1-hydroxyprop-2-yn-1-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.05 M) under a nitrogen atmosphere, add a gold(I) catalyst such as [AuCl(IPr)]/AgOTf (5 mol%).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the spirocyclic product.

Quantitative Data (Hypothetical):

ReagentMolar Eq.Amount (for 6.4 mmol scale)
tert-butyl 3-fluoro-3-(1-hydroxyprop-2-yn-1-yl)azetidine-1-carboxylate1.01.56 g
[AuCl(IPr)]0.050.20 g
Silver triflate (AgOTf)0.050.08 g
Dichloromethane-128 mL
Product Yield ~80%

Experimental Workflow Visualization

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Alkynylation cluster_step4 Step 4: Spirocyclization s1_start Dissolve Starting Material s1_reagents Add Et3N and Boc2O s1_start->s1_reagents s1_react React for 16h at RT s1_reagents->s1_react s1_workup Workup and Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_start Dissolve Alcohol s1_purify->s2_start Protected Alcohol s2_reagents Add Dess-Martin Periodinane s2_start->s2_reagents s2_react React for 2-4h at RT s2_reagents->s2_react s2_workup Quench and Extract s2_react->s2_workup s3_add Add Aldehyde Solution s2_workup->s3_add Crude Aldehyde s3_start Prepare Lithium Acetylide s3_start->s3_add s3_react1 React at -78°C s3_add->s3_react1 s3_quench Quench with NH4Cl s3_react1->s3_quench s3_deprotect TMS Deprotection (K2CO3) s3_quench->s3_deprotect s3_purify Column Chromatography s3_deprotect->s3_purify s4_start Dissolve Propargyl Alcohol s3_purify->s4_start Propargyl Alcohol s4_catalyst Add Au(I) Catalyst s4_start->s4_catalyst s4_react React for 1-3h at RT s4_catalyst->s4_react s4_purify Column Chromatography s4_react->s4_purify end Spirocyclic Product s4_purify->end Final Spirocycle

Caption: A visual representation of the experimental workflow.

Signaling Pathway and Logical Relationship Visualization

The logical progression of the functional group transformations in this synthesis is illustrated below.

Logical_Flow start Secondary Amine (in Azetidine) alcohol Primary Alcohol (-CH2OH) start->alcohol Boc Protection (Enables further reactions) aldehyde Aldehyde (-CHO) alcohol->aldehyde Oxidation (Creates electrophilic center) alkyne Terminal Alkyne (-C≡CH) aldehyde->alkyne Alkynylation (Introduces the second reactive group for cyclization) spiroether Spiro-fused Dihydrofuran alkyne->spiroether Intramolecular Cyclization (Forms the spirocyclic ring)

Application of (3-Fluoroazetidin-3-YL)methanol Moiety in PET Tracer Development: A Focus on the Phosphodiesterase 2A Tracer [¹⁸F]PF-05270430

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel Positron Emission Tomography (PET) tracers with optimal pharmacokinetic and pharmacodynamic properties is a continuous endeavor in molecular imaging. The incorporation of unique structural motifs can significantly influence a tracer's binding affinity, selectivity, metabolic stability, and blood-brain barrier penetration. One such motif of growing interest is the 3-fluoroazetidine core. While direct applications of "(3-Fluoroazetidin-3-YL)methanol" in reported PET tracers are not extensively documented, the closely related 3-fluoroazetidin-1-yl group has been successfully integrated into novel radiopharmaceuticals.

This document will focus on a notable example, [¹⁸F]PF-05270430 , a potent and selective PET ligand developed for imaging phosphodiesterase 2A (PDE2A). PDE2A is an enzyme of significant interest in neuroscience, as its dysregulation has been implicated in various cognitive and psychiatric disorders. The development of a reliable PET tracer for PDE2A allows for the in vivo quantification of this enzyme, offering a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.

The selection of the 3-fluoroazetidine moiety in the design of [¹⁸F]PF-05270430 was driven by the need to optimize the physicochemical properties of the ligand for central nervous system (CNS) applications. A systematic analysis of successful clinical PET ligands has highlighted a set of preferred parameters for properties such as lipophilicity, brain permeability, and non-specific binding. The inclusion of the polar 3-fluoroazetidine group was a strategic choice to modulate these properties and enhance the overall performance of the tracer.

Quantitative Data Summary

The following table summarizes key quantitative data for the PDE2A PET tracer [¹⁸F]PF-05270430, providing a benchmark for its performance characteristics.

ParameterValueReference
Binding Affinity (IC₅₀ for PDE2A) 1.2 nM[1]
Radiochemical Yield (non-decay corrected) 5-15%[1]
Molar Activity (Aₘ) > 37 GBq/µmol (> 1000 Ci/µmol)[1]
Radiochemical Purity (RCP) > 98%[1]
Total Synthesis Time ~90 minutes[1]
Brain Uptake (SUV) ~2.5 at 30-60 min post-injection (in monkeys)[1]

Experimental Protocols

The following protocols are based on the published methodology for the synthesis and evaluation of [¹⁸F]PF-05270430.

Radiosynthesis of [¹⁸F]PF-05270430

Objective: To synthesize [¹⁸F]PF-05270430 via a one-step nucleophilic fluorination reaction.

Materials:

  • Tosyl-precursor (4-(3-tosyloxyazetidin-1-yl)-7-methyl-5-{1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}imidazo[5,1-f][2][3][4]triazine)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Water for Injection

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in MeCN/H₂O. The solvent is removed by azeotropic distillation with anhydrous MeCN under a stream of nitrogen to yield the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Nucleophilic Fluorination: A solution of the tosyl-precursor in anhydrous DMF is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specified temperature (e.g., 120-140 °C) for a defined period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Purification: The crude reaction mixture is diluted with a suitable mobile phase and purified using semi-preparative High-Performance Liquid Chromatography (HPLC). The fraction corresponding to [¹⁸F]PF-05270430 is collected.

  • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the radiotracer. The cartridge is washed with water to remove residual solvents. The final product, [¹⁸F]PF-05270430, is eluted from the SPE cartridge with ethanol and subsequently formulated in sterile saline for injection.

  • Quality Control: The final product is subjected to quality control tests, including determination of radiochemical purity (by analytical HPLC), molar activity, pH, and sterility.

In Vitro Autoradiography

Objective: To assess the specific binding of [¹⁸F]PF-05270430 to PDE2A in brain tissue.

Materials:

  • Frozen brain sections (e.g., from rat, monkey, or human) known to express PDE2A

  • [¹⁸F]PF-05270430

  • Unlabeled PF-05270430 (for blocking studies)

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Tissue Preparation: Brain tissue sections are cut on a cryostat and mounted on microscope slides.

  • Incubation: The slides are incubated with a solution of [¹⁸F]PF-05270430 in incubation buffer at a specific concentration (e.g., 1-5 nM) for a defined period (e.g., 60 minutes) at room temperature.

  • Blocking Study: For determining non-specific binding, a parallel set of slides is incubated with [¹⁸F]PF-05270430 in the presence of a high concentration of unlabeled PF-05270430 (e.g., 10 µM).

  • Washing: After incubation, the slides are washed in ice-cold buffer to remove unbound radiotracer.

  • Drying and Exposure: The slides are dried and then exposed to a phosphor imaging plate or a digital autoradiography system.

  • Image Analysis: The resulting autoradiograms are analyzed to visualize the distribution of [¹⁸F]PF-05270430 binding in different brain regions. The specific binding is calculated by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging in Non-Human Primates

Objective: To evaluate the brain uptake, regional distribution, and kinetics of [¹⁸F]PF-05270430 in a living subject.

Materials:

  • [¹⁸F]PF-05270430 formulated for intravenous injection

  • Non-human primate (e.g., rhesus monkey)

  • PET/CT or PET/MR scanner

  • Anesthesia equipment

  • Arterial blood sampling setup (optional, for metabolite analysis and kinetic modeling)

Procedure:

  • Animal Preparation: The non-human primate is anesthetized and positioned in the PET scanner. A transmission scan is acquired for attenuation correction.

  • Tracer Administration: A bolus of [¹⁸F]PF-05270430 is administered intravenously.

  • PET Data Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 90-120 minutes) starting at the time of injection.

  • Arterial Blood Sampling (Optional): Arterial blood samples are collected at predefined time points throughout the scan to measure the concentration of the radiotracer in plasma and to analyze for the presence of radiometabolites.

  • Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on different brain structures to generate time-activity curves (TACs).

  • Data Quantification: The uptake of the tracer in different brain regions is quantified, typically as the Standardized Uptake Value (SUV). Kinetic modeling can be applied to the TACs (if arterial input function is available) to estimate parameters such as the volume of distribution (Vₜ), which is related to the density of the target enzyme.

Visualizations

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification Cyclotron Cyclotron Anion_Exchange_Cartridge Anion Exchange Cartridge Cyclotron->Anion_Exchange_Cartridge [¹⁸F]F⁻ (aq) Elution Elution with K₂₂₂/K₂CO₃ Anion_Exchange_Cartridge->Elution Azeotropic_Drying Azeotropic Drying Elution->Azeotropic_Drying Reactive_Complex [¹⁸F]F⁻/K₂₂₂/K₂CO₃ Azeotropic_Drying->Reactive_Complex Reaction Nucleophilic Fluorination Reactive_Complex->Reaction Precursor Tosyl-Precursor Precursor->Reaction HPLC_Purification Semi-preparative HPLC Reaction->HPLC_Purification Crude Product SPE_Formulation C18 SPE Formulation HPLC_Purification->SPE_Formulation Purified Tracer Final_Product [¹⁸F]PF-05270430 SPE_Formulation->Final_Product

Caption: Radiosynthesis workflow for [¹⁸F]PF-05270430.

PET_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia, Positioning) Tracer_Admin [¹⁸F]PF-05270430 Administration (i.v.) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (90-120 min) Tracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling (Optional) Tracer_Admin->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Quantification Data Quantification (SUV, Kinetic Modeling) Blood_Sampling->Quantification Input Function ROI_Analysis ROI Analysis (Time-Activity Curves) Image_Recon->ROI_Analysis ROI_Analysis->Quantification

Caption: In vivo PET imaging experimental workflow.

Signaling_Pathway cluster_PDE2A PDE2A Signaling cGMP cGMP PDE2A_enzyme PDE2A cGMP->PDE2A_enzyme Hydrolysis GMP 5'-GMP PDE2A_enzyme->GMP Downstream Downstream Signaling (e.g., PKG activity) GMP->Downstream Reduced Activation Tracer [¹⁸F]PF-05270430 (PET Tracer) Binding Binding Tracer->Binding Binding->PDE2A_enzyme Inhibition/Occupancy Measurement

Caption: Simplified PDE2A signaling and tracer interaction.

References

Application Notes and Protocols for the Design of Novel Antibiotics with 3-Fluoroazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel antibiotics incorporating 3-fluoroazetidine scaffolds. This class of compounds holds promise in overcoming existing antibiotic resistance mechanisms.

Introduction: The Rationale for 3-Fluoroazetidine Scaffolds in Antibiotic Design

The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents with unique mechanisms of action or improved pharmacological properties. The 3-fluoroazetidine scaffold is an attractive building block in medicinal chemistry for several reasons:

  • Structural Rigidity and Novelty: The strained four-membered ring of azetidine provides a rigid and three-dimensional structural element, which can lead to higher binding affinity and selectivity for bacterial targets.

  • Improved Physicochemical Properties: The incorporation of a fluorine atom can enhance metabolic stability, membrane permeability, and binding interactions of the molecule.

  • Bioisosteric Replacement: The 3-fluoroazetidine moiety can act as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[1] A common strategy for developing new fluoroquinolone derivatives is to modify the substituent at the C-7 position.[2] The introduction of a 3-fluoroazetidine ring at this position is a promising approach to generate novel antibiotic candidates with enhanced potency and a modified resistance profile.

Design Strategy and Structure-Activity Relationships (SAR)

The design of novel 3-fluoroazetidinyl-quinolones focuses on the synthesis of analogs with modifications to the quinolone core and the azetidine ring to understand and optimize their antibacterial activity.

A key aspect of this design process is the understanding of Structure-Activity Relationships (SAR). While specific data for 3-fluoroazetidine-substituted quinolones is emerging, valuable insights can be drawn from closely related structures, such as 7-(3-alkylaminoazetidin-1-yl)fluoroquinolones. Studies on these analogs have shown that the nature of the substituent on the azetidine ring significantly influences both antibacterial activity and pharmacokinetic properties like oral absorption.[3] For instance, the introduction of small alkyl groups on the amino group of the azetidine ring can enhance oral absorption while maintaining potent antibacterial activity.[3]

It is hypothesized that the fluorine atom on the azetidine ring will further modulate the electronic properties and conformational rigidity of the C-7 substituent, potentially leading to improved interactions with the target enzymes, DNA gyrase and topoisomerase IV.

Logical Relationship for SAR Studies:

SAR_Logic cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization A Quinolone Core C Novel 3-Fluoroazetidinyl- Quinolone Analogs A->C B 3-Fluoroazetidine Scaffold B->C D MIC Assays (Gram-positive & Gram-negative) C->D Test Activity E DNA Gyrase Inhibition Assay C->E Test Mechanism F Structure-Activity Relationship (SAR) D->F Correlate Structure to MIC E->F Correlate Structure to Target Inhibition G Optimized Lead Compound F->G Identify Key Structural Features

Caption: Logical workflow for the design and optimization of novel antibiotics.

Experimental Protocols

General Synthesis of 7-(3-Fluoroazetidin-1-yl)quinolone Analogs

The synthesis of the target compounds generally involves the nucleophilic substitution of a suitable leaving group at the C-7 position of the quinolone core with 3-fluoroazetidine hydrochloride. The quinolone core itself can be synthesized through established methods like the Gould-Jacobs reaction.[4]

Workflow for Synthesis:

synthesis_workflow A Synthesis of Quinolone Core (e.g., Gould-Jacobs Reaction) C Nucleophilic Aromatic Substitution A->C B Preparation of 3-Fluoroazetidine Hydrochloride B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Final Compound E->F

Caption: General workflow for the synthesis of 7-(3-fluoroazetidin-1-yl)quinolone antibiotics.

Protocol:

  • Synthesis of the Quinolone Core: Synthesize the desired quinolone core with a suitable leaving group (e.g., fluorine or chlorine) at the C-7 position according to established literature procedures.

  • Reaction Setup: In a round-bottom flask, dissolve the C-7 substituted quinolone core (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 3-fluoroazetidine hydrochloride (1.2-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Characterize the purified compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC of novel antibiotic candidates.

Materials:

  • Novel 3-fluoroazetidinyl-quinolone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Workflow for MIC Assay:

MIC_workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plates with Bacterial Suspension A->C B Serial Dilution of Test Compounds in Plate B->C D Incubate at 37°C for 16-20 hours C->D E Read and Record MIC (Lowest concentration with no growth) D->E

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of the test compound to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).

    • Sterility Control: A well containing 200 µL of sterile CAMHB only (no bacteria or compound).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation

The antibacterial activity of novel 3-fluoroazetidinyl-quinolone analogs should be summarized in a clear and structured table for easy comparison. The following table presents hypothetical MIC data for a series of novel compounds against common Gram-positive and Gram-negative bacteria, with ciprofloxacin as a reference compound.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Novel 3-Fluoroazetidinyl-Quinolone Analogs

CompoundR¹ SubstituentGram-Positive BacteriaGram-Negative Bacteria
S. aureus ATCC 29213E. coli ATCC 25922
Ciprofloxacin -0.250.015
FA-Q-01 H0.1250.03
FA-Q-02 CH₃0.060.015
FA-Q-03 C₂H₅0.060.008
FA-Q-04 Cyclopropyl0.030.008

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Conclusion

The design and synthesis of novel antibiotics incorporating 3-fluoroazetidine scaffolds represent a promising avenue for the discovery of new antibacterial agents. The protocols and workflows outlined in these application notes provide a framework for the rational design, synthesis, and evaluation of these compounds. Careful analysis of the structure-activity relationships will be crucial in optimizing the potency and pharmacokinetic properties of this novel class of antibiotics to address the growing challenge of antimicrobial resistance.

References

Application Notes: (3-Fluoroazetidin-3-YL)methanol as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this process. Four-membered saturated heterocycles, such as azetidines, have emerged as valuable scaffolds due to their ability to impart desirable physicochemical properties, including increased solubility and metabolic stability, while adding three-dimensionality to a molecule.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve binding affinity. This application note details the use of (3-Fluoroazetidin-3-YL)methanol as a bioisostere for other small polar motifs, such as serinol or pyrrolidin-3-ol, in drug design. The presence of the fluorine atom is intended to confer advantageous properties compared to its non-fluorinated counterpart.

Rationale for Use as a Bioisostere

This compound offers a unique combination of features that make it an attractive bioisostere:

  • Three-Dimensionality: The rigid azetidine ring introduces a defined three-dimensional geometry, which can aid in optimizing interactions with biological targets.

  • Polarity and Solubility: The hydroxyl and fluorine groups increase the polarity of the moiety, which can lead to improved aqueous solubility of the parent molecule.

  • Metabolic Stability: The fluorine atom, being a small and highly electronegative atom, can block sites of metabolism. The C-F bond is exceptionally strong and not susceptible to cleavage by metabolic enzymes. This can lead to an increased half-life and reduced clearance of the drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the azetidine nitrogen, which can be beneficial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties and for fine-tuning interactions with the biological target.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the fluorine and the azetidine nitrogen can act as hydrogen bond acceptors, providing multiple points for interaction with a target protein.

Case Study: Bioisosteric Replacement in Polymerase Theta (Polθ) Inhibitors

In this case study, structure-based drug design led to the identification of a lead compound which was subsequently optimized by replacing a pyrrolidin-3-ol group with a 3-hydroxymethyl-azetidine moiety. This modification was a key step in improving the compound's properties.

Expected Physicochemical and Pharmacokinetic Improvements with Fluorination

The introduction of a fluorine atom at the 3-position of the azetidine ring is anticipated to further enhance the properties of the drug candidate. The following table summarizes the expected impact of this bioisosteric replacement compared to the non-fluorinated azetidine and the original pyrrolidine motif.

PropertyPyrrolidin-3-ol3-Hydroxymethyl-azetidineThis compound (Expected)Significance in Drug Discovery
Molecular Weight ( g/mol ) 87.1287.12105.11Lower molecular weight is generally preferred for better oral bioavailability. The increase with fluorine is modest.
cLogP LowLowerLowerLower lipophilicity often correlates with improved aqueous solubility and reduced off-target toxicity.
Aqueous Solubility HighHighVery HighHigher solubility can improve formulation options and absorption.
pKa (of ring nitrogen) ~9.5-10.5~9.0-10.0~8.0-9.0Lowering the pKa can reduce unwanted interactions with acidic tissues and improve cell permeability.
Metabolic Stability (t½) ModerateModerate to HighHighIncreased metabolic stability leads to a longer duration of action and potentially lower required doses.
Hydrogen Bond Donors 2 (OH, NH)2 (OH, NH)2 (OH, NH)Important for target binding.
Hydrogen Bond Acceptors 2 (O, N)2 (O, N)3 (O, N, F)The additional fluorine acceptor can provide new binding interactions.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound bioisostere and for the evaluation of its impact on the physicochemical properties of a drug candidate.

Synthesis of N-Boc-(3-Fluoroazetidin-3-YL)methanol

A general, multi-step synthesis starting from commercially available N-Boc-3-azetidinone is described below. This protocol is based on established chemical transformations.

Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at 0 °C, add trimethylsilyl cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.

Step 2: Fluorination of the Hydroxyl Group

  • Dissolve the cyanohydrin intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate.

Step 3: Reduction of the Nitrile to the Alcohol

  • Dissolve the fluorinated nitrile (1.0 eq) in ethanol.

  • Add a reducing agent such as sodium borohydride (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the reaction.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-(3-Fluoroazetidin-3-YL)methanol.

Step 4: Deprotection of the Boc Group (if required for final compound synthesis)

  • Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of this compound.

Measurement of Physicochemical Properties

1. Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4, pre-saturated with each other.

  • Add a small aliquot of the stock solution to the biphasic system.

  • Shake the mixture vigorously for 24 hours to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect samples from both the n-octanol and the aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. pKa Determination by Potentiometric Titration

  • Dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titrate the solution with a standardized solution of HCl or NaOH.

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the titration curve.

3. In Vitro Metabolic Stability Assay using Liver Microsomes

  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).

  • Initiate the reaction by adding the test compound and incubate at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_evaluation Property Evaluation start N-Boc-3-azetidinone step1 Cyanohydrin Formation start->step1 step2 Fluorination (DAST) step1->step2 step3 Nitrile Reduction (NaBH4) step2->step3 step4 Boc Deprotection (TFA/HCl) step3->step4 end_product This compound step4->end_product logp LogP/LogD Measurement end_product->logp Incorporate into Drug Candidate pka pKa Determination end_product->pka Incorporate into Drug Candidate met_stab Metabolic Stability Assay end_product->met_stab Incorporate into Drug Candidate

Caption: Synthetic and evaluative workflow for this compound.

signaling_pathway cluster_bioisostere Bioisosteric Replacement Strategy cluster_properties Desired Property Improvements parent Parent Molecule with Pyrrolidin-3-ol analog1 Analog with 3-Hydroxymethyl-azetidine parent->analog1 Bioisosteric Replacement analog2 Analog with This compound analog1->analog2 Fluorination solubility Increased Solubility analog2->solubility stability Enhanced Metabolic Stability analog2->stability potency Modulated Potency analog2->potency pk_profile Improved PK Profile analog2->pk_profile

Caption: Logical relationship of bioisosteric replacement and property modulation.

Conclusion

This compound represents a promising bioisostere for use in drug design. Its unique combination of a rigid, three-dimensional scaffold with the advantageous properties conferred by fluorination makes it a valuable tool for medicinal chemists seeking to optimize lead compounds. The provided protocols offer a starting point for the synthesis and evaluation of this moiety. While direct comparative data in the literature is still emerging, the principles of bioisosterism and the known effects of fluorination strongly suggest that the incorporation of this compound can lead to drug candidates with improved physicochemical and pharmacokinetic properties.

References

Application Notes and Protocols for the Synthesis of Dipeptidyl Peptidase IV Inhibitors with Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase IV (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby prolonging their insulinotropic effects and contributing to glucose homeostasis. The incorporation of fluorinated azetidine scaffolds into DPP-4 inhibitors has shown promise in enhancing potency and improving pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DPP-4 inhibitors containing fluorinated azetidines.

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 plays a crucial role in the incretin pathway, ultimately leading to improved glycemic control. The following diagram illustrates the signaling cascade initiated by DPP-4 inhibition.

DPP4_Signaling_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Food Intake L_cells Intestinal L-cells Food->L_cells stimulates GLP1 Active GLP-1 L_cells->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Beta_cells β-cells GLP1->Beta_cells stimulates Alpha_cells α-cells GLP1->Alpha_cells inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades to DPP4_Inhibitor Fluorinated Azetidine DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Insulin Insulin Beta_cells->Insulin secretes Glucagon Glucagon Alpha_cells->Glucagon secretion Glucose_prod Hepatic Glucose Production Insulin->Glucose_prod inhibits Blood_Glucose Blood Glucose Insulin->Blood_Glucose lowers Glucagon->Glucose_prod stimulates Glucose_prod->Blood_Glucose increases experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials step1 Synthesis of 3-Fluoroazetidine Intermediate start->step1 step2 Coupling with Amino Acid/ Peptide Mimic step1->step2 step3 Purification and Characterization (NMR, MS) step2->step3 final_compound Final Fluorinated Azetidine DPP-4 Inhibitor step3->final_compound in_vitro In Vitro DPP-4 Inhibition Assay (IC50) final_compound->in_vitro selectivity Selectivity Profiling (DPP-8, DPP-9, FAP) in_vitro->selectivity in_vivo In Vivo Efficacy Studies (e.g., OGTT in mice) selectivity->in_vivo

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of (3-Fluoroazetidin-3-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a multi-step synthesis starting from a commercially available azetidine precursor. The typical sequence is:

  • N-Protection: The azetidine nitrogen is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Functionalization: A hydroxymethyl group is introduced at the 3-position of the azetidine ring.

  • Fluorination: The hydroxyl group is replaced with fluorine using a specialized fluorinating agent. This is the most challenging step.

  • N-Deprotection: The protecting group is removed to yield the final product, often as a hydrochloride salt for stability.[1][2]

Q2: Why is the N-Boc protecting group commonly used?

A2: The tert-butyloxycarbonyl (Boc) group is widely used because it is stable under a variety of reaction conditions, including those for fluorination, but can be easily removed under mild acidic conditions.[3] This orthogonality is crucial for a successful multi-step synthesis.

Q3: What are the primary stability concerns for the azetidine ring during this synthesis?

A3: The four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening, especially under harsh acidic or basic conditions or in the presence of strong nucleophiles.[4][5] Activating the heteroatom can increase the ring's electrophilicity, making it more prone to cleavage.[4] Careful control of pH, temperature, and reagent choice is critical to maintain the integrity of the ring throughout the synthesis.

Q4: How should I store the final product, this compound or its salts?

A4: The hydrochloride salt of 3-fluoroazetidine is typically a solid and should be stored in a freezer.[6] The N-Boc protected intermediate, 1-Boc-3-fluoroazetidine-3-methanol, should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to ensure stability.[7]

Troubleshooting Guide

Problem 1: Low Yield During Fluorination Step

Q: I am experiencing very low yields during the fluorination of N-Boc-3-hydroxyazetidine-3-methanol. What are the common causes and solutions?

A: This is the most critical and challenging step. Low yields can stem from several factors:

  • Choice of Fluorinating Agent: The reactivity of fluorinating agents varies significantly. Agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are common, but can lead to side reactions. Newer reagents may offer better selectivity.

  • Ring Opening: The strained azetidine ring can be opened by the fluoride nucleophile or under the reaction conditions, leading to γ-fluorinated amino alcohol byproducts.[5] Using milder conditions and a less nucleophilic fluoride source can mitigate this.

  • Formation of Side Products: Elimination reactions can lead to the formation of unsaturated byproducts. Careful temperature control, typically running the reaction at low temperatures (e.g., -78 °C), is crucial.

  • Incomplete Reaction: The hydroxyl group may not be fully activated, leading to a significant amount of unreacted starting material. Ensure anhydrous conditions and allow for sufficient reaction time.

Troubleshooting Workflow: Low Fluorination Yield

G cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield in Fluorination Step check_reagents Verify Purity and Activity of Fluorinating Agent start->check_reagents analyze_crude Analyze Crude Reaction Mixture (NMR, LC-MS) check_reagents->analyze_crude starting_material High % of Starting Material analyze_crude->starting_material Incomplete Reaction ring_opened Presence of Ring-Opened Byproducts analyze_crude->ring_opened Side Reaction elimination Presence of Elimination Byproducts analyze_crude->elimination Side Reaction solution_sm Increase Reaction Time/ Temperature or Change Fluorinating Agent starting_material->solution_sm solution_ro Use Milder Conditions, Lower Temperature (-78°C), Consider Alternative Fluoride Source ring_opened->solution_ro solution_elim Lower Reaction Temperature, Optimize Base/Solvent System elimination->solution_elim

Caption: Troubleshooting logic for low fluorination yields.

Problem 2: Difficulty in Purification of the Final Product

Q: My final product, this compound, is difficult to purify. What methods are recommended?

A: Purification challenges often arise from structurally similar byproducts.

  • Column Chromatography: For the N-Boc protected intermediate, silica gel column chromatography is effective. A gradient elution system, for example, starting with ethyl acetate/petroleum ether, can separate the desired product from less polar impurities.[8]

  • Crystallization/Salt Formation: For the final deprotected product, conversion to a hydrochloride salt can facilitate purification. The salt often has better crystalline properties than the free base, allowing for purification by recrystallization.

  • Ion-Exchange Chromatography: If purification of the free base is required and it is contaminated with other basic impurities, ion-exchange chromatography can be a powerful tool.

Data Summary: Fluorination Reagent Comparison

The choice of fluorinating agent is critical. While specific yields for this compound synthesis are often proprietary, the following table summarizes general characteristics of common reagents used for deoxofluorination of alcohols.

Fluorinating AgentAbbreviationTypical Temp.Common Byproducts/Issues
Diethylaminosulfur TrifluorideDAST-78 °C to RTElimination, rearrangement, ring-opening
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®-78 °C to RTOften cleaner than DAST, but similar issues
Pyridine-HFOlah's Reagent0 °C to RTHighly corrosive, can promote ring-opening[5]
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamineIshii-Fukumaki Reagent0 °C to RTMilder, may reduce elimination side reactions

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-hydroxyazetidine

This protocol describes a common method for preparing the key intermediate before fluorination.[9]

  • Reaction Setup: To a solution of 3-hydroxyazetidine hydrochloride (1 eq.) in a mixed solvent system (e.g., THF/water or Dichloromethane/water), add a base such as sodium bicarbonate or triethylamine (2.5 eq.).[8]

  • Protection: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, perform a liquid-liquid extraction. Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to obtain 1-Boc-3-hydroxyazetidine as a pure product.

Synthetic Workflow: Overall Pathway

G cluster_0 Starting Material cluster_1 Protection cluster_2 Functionalization & Fluorination cluster_3 Final Product A 3-Hydroxyazetidine Hydrochloride B 1-Boc-3-hydroxyazetidine A->B Boc₂O, Base C 1-Boc-3-fluoro-3- (hydroxymethyl)azetidine B->C 1. Oxidation 2. Grignard/Organolithium 3. Fluorination (DAST etc.) D This compound (often as HCl salt) C->D Acidic Deprotection (e.g., HCl in Dioxane)

Caption: General synthetic pathway to the target molecule.

Protocol 2: Fluorination of N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine

This is a representative protocol for the challenging fluorination step. Caution: Fluorinating agents are hazardous and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine (1 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Deoxo-Fluor® (1.2-1.5 eq.) in anhydrous DCM to the cooled reaction mixture dropwise via a syringe.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or ¹⁹F NMR.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine.

References

Technical Support Center: Purification of Fluorinated Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of fluorinated azetidine derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated azetidine derivatives.

Q1: My fluorinated azetidine derivative appears to be degrading during silica gel flash chromatography. What is the likely cause and how can I prevent this?

A1: Degradation during silica gel chromatography is a common issue for azetidine derivatives, which can be exacerbated by the presence of fluorine atoms. The primary cause is the acidic nature of standard silica gel, which can lead to ring-opening of the strained azetidine ring. Fluorination can increase the susceptibility of the ring to nucleophilic attack by altering its electronic properties.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based resin for your chromatography.

  • Minimize Contact Time: Run the column with a slightly higher flow rate than usual to reduce the time the compound spends on the stationary phase. However, be mindful that this may slightly reduce separation efficiency.

  • Consider an Alternative Purification Method: If the compound is highly sensitive, recrystallization or preparative HPLC with a buffered mobile phase may be more suitable options.

Q2: I am observing poor peak shape (tailing) during the HPLC analysis and purification of my basic fluorinated azetidine derivative. What can I do to improve this?

A2: Peak tailing for basic compounds like fluorinated azetidines on standard silica-based HPLC columns is often due to strong interactions between the basic nitrogen of the azetidine and acidic residual silanol groups on the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units away from the pKa of your compound. For basic azetidines, a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid in the mobile phase) can protonate the amine, leading to better peak shape.[1]

  • Use a Deactivated Column: Employ an end-capped HPLC column where the residual silanol groups have been deactivated.

  • Add a Mobile Phase Modifier: For reversed-phase chromatography, the addition of a modifier like trifluoroacetic acid (TFA) can improve peak shape.[1] For basic compounds, a small amount of a basic modifier such as ammonium hydroxide can also be beneficial.[1]

  • Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller volume or a more dilute sample.[1]

Q3: I am struggling to separate my target fluorinated azetidine from a closely related, non-fluorinated impurity. What strategies can I employ?

A3: The separation of fluorinated and non-fluorinated analogs can be challenging due to their similar polarities. However, the unique properties of fluorine can be exploited to achieve separation.

Troubleshooting Steps:

  • Change the Stationary Phase: Switch to a column with a different selectivity. For instance, a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or tridecafluoro) can offer enhanced retention for fluorinated molecules through fluorous interactions.[2]

  • Alter the Mobile Phase Organic Modifier: Changing the organic component of your mobile phase (e.g., from acetonitrile to methanol in reversed-phase HPLC) can alter the selectivity and improve resolution.[1]

  • Employ an Orthogonal Technique: If co-elution persists, consider a purification method with a different separation mechanism. For example, if you are using reversed-phase HPLC, try hydrophilic interaction chromatography (HILIC) or supercritical fluid chromatography (SFC).[1]

Q4: My fluorinated azetidine derivative is an oil and I cannot crystallize it. What are my options for purification?

A4: Many fluorinated compounds, including azetidine derivatives, can be difficult to crystallize. If recrystallization is not feasible, chromatographic methods are the primary alternatives.

Recommended Alternatives:

  • Flash Column Chromatography: This is the most common and scalable chromatographic method for purifying oils. See the troubleshooting advice in Q1 for dealing with potential stability issues on silica gel.

  • Preparative HPLC: For smaller quantities or when high purity is required, preparative HPLC is an excellent option. Both normal-phase and reversed-phase methods can be developed.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral and achiral fluorinated compounds and is often considered a "green" alternative to normal-phase HPLC due to its use of supercritical CO2 as the main mobile phase.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique depends on various factors including the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the fluorinated azetidine derivative. The following table provides a general comparison of the most common techniques.

TechniqueTypical ScaleThroughputCostKey AdvantagesCommon Challenges for Fluorinated Azetidines
Flash Chromatography mg to multi-gramHighLowScalable, rapid, and cost-effective for large quantities.Potential for compound degradation on acidic silica gel, may require method development to separate closely related impurities.
Preparative HPLC µg to gramMediumHighHigh resolution for separating complex mixtures and achieving high purity.Can be time-consuming and expensive, requires specialized equipment, potential for peak tailing with basic compounds.
Recrystallization mg to kgHighLowHighly cost-effective for large scales, can yield very pure crystalline material.Finding a suitable solvent system can be challenging, not suitable for oils or amorphous solids.
Supercritical Fluid Chromatography (SFC) mg to gramHighHighFast separations, reduced organic solvent consumption, excellent for chiral separations.Requires specialized high-pressure equipment, method development can be complex.

Experimental Protocols

Below are detailed methodologies for the key purification techniques discussed.

Protocol 1: Neutralized Flash Column Chromatography

This protocol is suitable for the purification of moderately polar, basic fluorinated azetidine derivatives that are sensitive to acid.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add 0.5% (v/v) triethylamine to the eluent to neutralize the silica gel.

  • Column Packing: Wet-pack a glass column with the neutralized silica gel slurry, ensuring a well-compacted and level bed.

  • Sample Loading: Dissolve the crude fluorinated azetidine derivative in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility in the eluent is low, pre-adsorb the compound onto a small amount of silica gel (dry loading). To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. If a gradient is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified fluorinated azetidine derivative.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is designed for the high-purity separation of polar fluorinated azetidine derivatives.

  • Method Development: First, develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from its impurities. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition or a compatible solvent such as dimethyl sulfoxide (DMSO). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and begin the gradient elution. Collect fractions based on the UV chromatogram, triggering collection for the peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified product as a TFA salt.

Protocol 3: Recrystallization from a Two-Solvent System

This protocol is suitable for crystalline fluorinated azetidine derivatives or their salts (e.g., hydrochloride salts).

  • Solvent Screening: Identify a "good" solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Also, identify a "poor" solvent in which the compound is insoluble or has very low solubility. The two solvents must be miscible. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

The following diagrams illustrate key decision-making processes and workflows in the purification of fluorinated azetidine derivatives.

Purification_Strategy_Selection start Crude Fluorinated Azetidine Derivative is_solid Is the compound a solid? start->is_solid can_crystallize Can a suitable crystallization solvent be found? is_solid->can_crystallize Yes chromatography Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization can_crystallize->recrystallize Yes can_crystallize->chromatography No end_purified Purified Compound recrystallize->end_purified scale What is the scale? chromatography->scale large_scale Flash Chromatography scale->large_scale > 1 g small_scale Preparative HPLC / SFC scale->small_scale < 1 g large_scale->end_purified small_scale->end_purified

Caption: Decision workflow for selecting a purification strategy.

HPLC_Troubleshooting start {Problem: Poor Peak Shape (Tailing) in HPLC} cause1 Possible Cause 1: Interaction with Residual Silanols Solution: Use an end-capped column or add a mobile phase modifier (e.g., TFA). start->cause1 cause2 Possible Cause 2: Incorrect Mobile Phase pH Solution: Adjust pH to be at least 2 units away from the compound's pKa. start->cause2 cause3 Possible Cause 3: Column Overload Solution: Reduce sample concentration or injection volume. start->cause3 resolution Improved Peak Shape cause1->resolution cause2->resolution cause3->resolution

Caption: Troubleshooting logic for poor HPLC peak shape.

Flash_Chromatography_Workflow start Start: Crude Sample check_stability Is the compound acid-sensitive? start->check_stability neutralize_silica Prepare Eluent with 0.5% Triethylamine check_stability->neutralize_silica Yes pack_column Pack Column with Neutralized/Standard Silica check_stability->pack_column No neutralize_silica->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect and Analyze Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_product Purified Product evaporate->end_product

Caption: Experimental workflow for flash chromatography.

References

Technical Support Center: Optimization of N-alkylation Conditions for 3-Fluoroazetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3-fluoroazetidines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of 3-fluoroazetidine?

The two primary methods for the N-alkylation of 3-fluoroazetidine are:

  • Direct Alkylation with Alkyl Halides: This is a common method involving the reaction of 3-fluoroazetidine (usually as its hydrochloride salt, which requires neutralization in situ or prior to reaction) with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.

  • Reductive Amination: This method involves the reaction of 3-fluoroazetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to yield the N-alkylated product. This is a powerful method for introducing a wide variety of substituents.

Q2: What are the most common challenges encountered during the N-alkylation of 3-fluoroazetidines?

Common challenges include:

  • Low Reaction Yields: This can be due to incomplete reaction, side reactions, or product degradation.

  • Side Product Formation: Common side reactions include over-alkylation (for primary amines), O-alkylation if the substrate contains hydroxyl groups, and elimination reactions with certain alkyl halides.[1]

  • Difficult Purification: The polarity of the product and the presence of unreacted starting materials or byproducts can complicate purification by chromatography.

  • Poor Solubility: The starting materials, particularly the 3-fluoroazetidine salt and some bases, may have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and slow reaction rates.

Q3: How does the fluorine atom at the 3-position affect the N-alkylation reaction?

The electron-withdrawing nature of the fluorine atom is expected to decrease the nucleophilicity of the azetidine nitrogen. This can make the N-alkylation of 3-fluoroazetidine more challenging compared to non-fluorinated azetidines, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles).

Troubleshooting Guides

Low Yields

Q4: My N-alkylation of 3-fluoroazetidine with an alkyl bromide is giving a low yield. What are the potential causes and how can I improve it?

Low yields in direct alkylation can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Base Selection: The choice of base is critical. If you are using a weak or poorly soluble base like potassium carbonate (K₂CO₃), the deprotonation of the azetidine hydrochloride may be inefficient.

    • Troubleshooting:

      • Consider using a stronger or more soluble base such as cesium carbonate (Cs₂CO₃) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

      • Sodium hydride (NaH) can also be effective, particularly in anhydrous polar aprotic solvents like DMF or THF.

  • Solvent Choice: The solvent plays a crucial role in reaction rate and solubility of reagents.

    • Troubleshooting:

      • Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can help to dissolve the reagents and accelerate the Sₙ2 reaction.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.

  • Alkyl Halide Reactivity: Alkyl bromides are generally less reactive than alkyl iodides.

    • Troubleshooting:

      • Consider converting the alkyl bromide to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) (Finkelstein reaction).

  • Reaction Time: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q5: My reductive amination of 3-fluoroazetidine is inefficient. What should I check?

For inefficient reductive aminations, consider the following:

  • Formation of the Iminium Ion: The initial condensation between the azetidine and the carbonyl compound to form the iminium ion can be slow or reversible.

    • Troubleshooting:

      • The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can facilitate iminium ion formation.

      • The removal of water formed during this step can drive the equilibrium towards the iminium ion. This can be achieved by using a dehydrating agent or a solvent that allows for azeotropic removal of water.

  • Reducing Agent: The choice of reducing agent is crucial for selectivity and efficiency.

    • Troubleshooting:

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective reducing agent for reductive aminations.[2]

      • Sodium cyanoborohydride (NaBH₃CN) is also commonly used, but be aware of the potential for toxic cyanide byproducts.

      • For less reactive substrates, a more powerful reducing agent might be necessary, but care must be taken to avoid reduction of the starting aldehyde or ketone.

Side Product Formation

Q6: I am observing the formation of a di-alkylated product when reacting 3-fluoroazetidine with an excess of alkyl halide. How can I favor mono-alkylation?

Over-alkylation is a common issue when the mono-alkylated product is still sufficiently nucleophilic to react further.

  • Troubleshooting:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor the initial mono-alkylation.

    • Reductive Amination: If direct alkylation consistently leads to over-alkylation, reductive amination is an excellent alternative as it is inherently a mono-alkylation process.

Data Presentation

Table 1: General Conditions for N-Alkylation of Azetidine Derivatives with Alkyl Halides

EntryAzetidine SubstrateAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
13-PhenoxyazetidineBenzyl bromideK₂CO₃ (2.0)Acetonitrile60692
23-PhenoxyazetidineEthyl iodideEt₃N (1.5)DichloromethaneRT1285
33-Phenoxyazetidine1-BromobutaneNaH (1.2)TetrahydrofuranRT888
4[2.3.5.6F]TfMePhe Ni(II) complexAlkyl bromideDBU (1.5)Acetonitrile0-94
5bisTfMePhe Ni(II) complexAlkyl bromideNaH (1.5)DMF0 to RT-78

Note: These are representative conditions for other azetidine derivatives and may require optimization for 3-fluoroazetidine.[3][4]

Table 2: General Conditions for Reductive Amination of Amines

EntryAmine SubstrateCarbonyl CompoundReducing Agent (equiv.)SolventAdditiveTemperature (°C)Time (h)Yield (%)
1Various aminesVarious aldehydes/ketonesNaBH(OAc)₃ (1.5)DichloroethaneAcetic Acid (cat.)RT1-2450-95
2Electron-deficient aminesVarious aldehydesEt₃SiHTrifluoroacetic Acid-Reflux-High
3Various aminesVarious aldehydes/ketonesNaBH₃CNMethanol-RT--

Note: These are general conditions and will likely require optimization for 3-fluoroazetidine.[2][5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3-Fluoroazetidine Hydrochloride with an Alkyl Halide
  • To a stirred suspension of 3-fluoroazetidine hydrochloride (1.0 eq.) and a base (e.g., K₂CO₃, 2.0-3.0 eq. or Cs₂CO₃, 1.5-2.0 eq.) in an anhydrous solvent (e.g., acetonitrile or DMF) is added the alkyl halide (1.0-1.2 eq.) at room temperature.

  • If using an alkyl bromide, a catalytic amount of potassium iodide (0.1 eq.) can be added.

  • The reaction mixture is then heated to an appropriate temperature (e.g., 60-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired N-alkyl-3-fluoroazetidine.

Protocol 2: General Procedure for Reductive Amination of 3-Fluoroazetidine with an Aldehyde or Ketone
  • To a solution of 3-fluoroazetidine hydrochloride (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the aldehyde or ketone (1.0-1.1 eq.).

  • A catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to facilitate iminium ion formation. The mixture is stirred at room temperature for 30-60 minutes.

  • Sodium triacetoxyborohydride (1.2-1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkyl-3-fluoroazetidine.

Mandatory Visualization

N_Alkylation_Troubleshooting cluster_direct_alkylation Direct Alkylation (with Alkyl Halide) cluster_reductive_amination Reductive Amination start Low Yield in N-Alkylation of 3-Fluoroazetidine q1 Check Base: Is it strong and soluble enough? start->q1 q5 Check Iminium Formation: Is the condensation efficient? start->q5 a1 Use stronger/more soluble base: Cs2CO3, DBU, NaH q1->a1 q2 Check Solvent: Is it a polar aprotic solvent? q1->q2 a2 Switch to ACN, DMF, or DMSO q2->a2 q3 Check Temperature: Is the reaction too slow at RT? q2->q3 a3 Increase temperature or use microwave irradiation q3->a3 q4 Check Alkyl Halide: Is it reactive enough? q3->q4 a4 Use alkyl iodide or add catalytic KI (Finkelstein) q4->a4 a5 Add catalytic acid (e.g., AcOH) or remove water q5->a5 q6 Check Reducing Agent: Is it suitable for the substrate? q5->q6 a6 Use NaBH(OAc)3 for mild reduction q6->a6

Caption: Troubleshooting workflow for low yields in the N-alkylation of 3-fluoroazetidines.

Reaction_Pathways cluster_start cluster_product start 3-Fluoroazetidine direct_alkylation Direct Alkylation start->direct_alkylation reductive_amination Reductive Amination start->reductive_amination alkyl_halide Alkyl Halide (R-X) + Base carbonyl Aldehyde/Ketone (R'=O) + Reducing Agent product N-Alkyl-3-fluoroazetidine alkyl_halide->product Sₙ2 Reaction carbonyl->product Imine Formation + Reduction

Caption: Synthetic pathways for the N-alkylation of 3-fluoroazetidines.

References

Stability of the 3-fluoroazetidine ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the 3-fluoroazetidine ring under acidic and basic conditions. The following information offers troubleshooting advice, frequently asked questions, and generalized experimental protocols to assist in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of the 3-fluoroazetidine ring?

The main stability concern for the 3-fluoroazetidine ring, a strained four-membered heterocycle, is its susceptibility to ring-opening reactions. This reactivity is driven by the inherent ring strain (approx. 25.4 kcal/mol for the parent azetidine ring). Under acidic or basic conditions, nucleophilic attack or protonation can lead to cleavage of the C-N bonds, resulting in degradation of the molecule. The presence of the electron-withdrawing fluorine atom at the 3-position can influence the ring's electronic properties and reactivity.

Q2: How does the 3-fluoroazetidine ring typically behave under acidic conditions?

Under acidic conditions, the azetidine nitrogen is likely to be protonated, forming an azetidinium ion. This enhances the ring's electrophilicity and makes it more susceptible to nucleophilic attack, which can lead to ring-opening. The specific degradation pathway and products will depend on the reaction conditions (pH, temperature, solvent) and the nature of the nucleophiles present. A potential degradation mechanism involves the formation of an azetidinium ion, which can be attacked by nucleophiles.[1]

Q3: What is the expected stability of the 3-fluoroazetidine ring under basic conditions?

In the presence of strong bases, the stability of the 3-fluoroazetidine ring can also be compromised. While less prone to protonation-induced activation than in acidic media, the ring can still undergo nucleophilic attack, particularly at elevated temperatures. The potential for elimination reactions involving the fluorine substituent should also be considered, although this is generally less common than ring-opening.

Q4: Are there any general guidelines for handling and storing 3-fluoroazetidine and its derivatives?

Yes, it is recommended to store 3-fluoroazetidine hydrochloride in a cool, dry, and well-ventilated place.[2] For long-term storage, refrigeration (4°C) or freezing is often advised to minimize degradation.[3][4] It is also prudent to avoid strong acids and bases during storage.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the stability assessment of 3-fluoroazetidine.

Problem Possible Cause(s) Suggested Solution(s)
Rapid and complete degradation of the 3-fluoroazetidine compound upon initiation of the stability study. The acidic or basic conditions are too harsh (concentration of acid/base is too high, or the temperature is excessive).- Reduce the concentration of the acid or base (e.g., start with 0.1 M HCl or NaOH and adjust as needed). - Perform the experiment at a lower temperature (e.g., room temperature or 40°C) and monitor over a longer period.
Multiple, unidentified peaks appear in the chromatogram (e.g., HPLC) after a short incubation time. This could indicate complex degradation pathways leading to several byproducts, or potential interactions with excipients if in a formulation.- Isolate the major degradation products using preparative HPLC for structural elucidation by NMR and mass spectrometry. - If working with a formulation, run a forced degradation study on the active pharmaceutical ingredient (API) alone to distinguish between API degradants and excipient-related peaks.
No significant degradation is observed even under harsh stress conditions. The 3-fluoroazetidine ring in your specific molecule may be sterically hindered or electronically stabilized by its substituents, making it more robust than anticipated.- Increase the severity of the stress conditions incrementally (e.g., increase acid/base concentration, elevate temperature, or extend the study duration).[5][6] - Ensure your analytical method is sensitive enough to detect low levels of degradation (typically aiming for 5-20% degradation is recommended for method validation).[5]
Poor mass balance in the stability study (the sum of the parent compound and degradation products is significantly less than 100%). - Degradation products may not be detectable by the analytical method (e.g., lack a chromophore for UV detection). - Volatile degradation products may have formed and escaped from the sample.- Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV detection. - Ensure sample vials are securely sealed, especially when heating.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6] The following are generalized protocols for assessing the stability of 3-fluoroazetidine under acidic and basic conditions.

Acidic Hydrolysis
  • Objective: To evaluate the stability of the 3-fluoroazetidine ring in an acidic environment.

  • Materials:

    • 3-fluoroazetidine compound (or its hydrochloride salt)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions (e.g., 0.1 M, 0.5 M, 1.0 M)

    • Sodium hydroxide (NaOH) solution for neutralization (e.g., of matching molarity to the acid)

    • Volumetric flasks and pipettes

    • HPLC-grade water and acetonitrile (or other suitable solvents for analysis)

    • pH meter

    • Constant temperature bath or oven

  • Procedure:

    • Prepare a stock solution of the 3-fluoroazetidine compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

    • In separate reaction vessels, add a known volume of the stock solution to a pre-heated acidic solution (e.g., 0.1 M HCl) at a specified temperature (e.g., 60°C).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation.

    • Dilute the neutralized sample to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method, typically with UV and/or MS detection.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Basic Hydrolysis
  • Objective: To assess the stability of the 3-fluoroazetidine ring under basic conditions.

  • Materials:

    • 3-fluoroazetidine compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solutions (e.g., 0.1 M, 0.5 M, 1.0 M)

    • Hydrochloric acid (HCl) solution for neutralization (e.g., of matching molarity to the base)

    • Other materials as listed for acidic hydrolysis.

  • Procedure:

    • Prepare a stock solution of the 3-fluoroazetidine compound as described for the acidic hydrolysis study.

    • In separate reaction vessels, add a known volume of the stock solution to a pre-heated basic solution (e.g., 0.1 M NaOH) at a specified temperature (e.g., 60°C).

    • At specified time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of HCl solution.

    • Dilute the neutralized sample for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the remaining parent compound and any degradation products formed.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on a 3-fluoroazetidine derivative to demonstrate how results can be structured.

Table 1: Illustrative Stability Data of a 3-Fluoroazetidine Derivative under Acidic Conditions (0.5 M HCl at 60°C)

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total (Mass Balance %)
0100.00.00.0100.0
292.56.80.599.8
485.113.21.199.4
871.325.42.599.2
1258.936.83.799.4
2435.258.15.999.2

Table 2: Illustrative Stability Data of a 3-Fluoroazetidine Derivative under Basic Conditions (0.5 M NaOH at 60°C)

Time (hours)Parent Compound Remaining (%)Degradation Product 3 (%)Total (Mass Balance %)
0100.00.0100.0
298.21.599.7
496.53.299.7
893.16.499.5
1289.89.599.3
2480.418.799.1

Disclaimer: The data presented in Tables 1 and 2 are for illustrative purposes only and do not represent actual experimental results for 3-fluoroazetidine.

Visualizations

The following diagrams illustrate generalized workflows for stability testing and troubleshooting.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base sample Withdraw Aliquots (t = 0, 2, 4, 8, 24h) acid->sample base->sample neutralize Neutralize to Quench Reaction sample->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc data Quantify Parent & Degradants hplc->data

Caption: Workflow for forced degradation studies.

troubleshooting_guide cluster_degradation cluster_peaks start Unexpected Result in Stability Study q_degradation Degradation Rate Issue? start->q_degradation q_peaks Analytical Peak Issue? start->q_peaks too_fast Too Fast / Complete q_degradation->too_fast Yes too_slow Too Slow / No Degradation q_degradation->too_slow Yes sol_fast Decrease Stress: - Lower [Acid/Base] - Lower Temperature too_fast->sol_fast sol_slow Increase Stress: - Higher [Acid/Base] - Higher Temperature too_slow->sol_slow many_peaks Multiple Unknown Peaks q_peaks->many_peaks Yes no_mass_balance Poor Mass Balance q_peaks->no_mass_balance Yes sol_peaks Isolate with Prep-HPLC Elucidate with NMR/MS many_peaks->sol_peaks sol_mass Use Universal Detector (MS/CAD) Check Vial Sealing no_mass_balance->sol_mass

Caption: Troubleshooting logic for stability studies.

References

Common side reactions in the preparation of 3-fluoroazetidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-fluoroazetidines, a critical building block in modern medicinal chemistry. Below you will find frequently asked questions and troubleshooting advice to help you optimize your reactions and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when synthesizing 3-fluoroazetidines from 3-hydroxyazetidine precursors?

A1: The most common side reactions encountered during the deoxyfluorination of 3-hydroxyazetidines are nucleophilic ring-opening, elimination (dehydrofluorination), and skeletal rearrangements.[1][2] The strained four-membered ring is susceptible to cleavage under various conditions, particularly when an azetidinium ion intermediate is formed.[3][4] The choice of fluorinating agent and reaction conditions plays a crucial role in determining the product distribution.

Q2: How can I minimize the formation of ring-opened byproducts?

A2: Ring-opening is a significant side reaction where the fluoride ion or other nucleophiles attack a carbon atom of the azetidine ring, leading to acyclic amino-fluoro compounds.[4][5] This is often preceded by activation of the nitrogen atom, forming a reactive azetidinium species.[3] To minimize this:

  • Use less acidic or non-acidic fluorinating agents: Reagents that do not generate strong acids in situ are preferable. While DAST and Deoxo-Fluor are commonly used, their partial hydrolysis can produce HF, which can promote ring-opening.[6][7]

  • Control the reaction temperature: Keep the temperature as low as possible to disfavor the ring-opening pathway, which may have a higher activation energy.

  • Choose appropriate N-protecting groups: Electron-withdrawing protecting groups like Boc (tert-butoxycarbonyl) can modulate the reactivity of the ring nitrogen and influence the stability of any potential azetidinium intermediates.

Q3: What conditions lead to elimination side reactions, and how can they be prevented?

A3: Elimination reactions result in the formation of unsaturated azetidine derivatives (azetines). These are favored by:

  • High reaction temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for elimination.[6]

  • Basic conditions: The presence of a strong base can facilitate E2 elimination pathways. Some fluorinating agents or their byproducts can be basic.[8]

  • Steric hindrance: If the substrate is sterically hindered around the 3-position, elimination may become competitive with the desired SN2 substitution.

To prevent elimination, it is advisable to use neutral or mildly acidic reaction conditions, maintain low reaction temperatures, and select a fluorinating agent that is less prone to promoting elimination.[9]

Q4: Which deoxofluorinating agent is better for this transformation: DAST or Deoxo-Fluor?

A4: Both Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are effective for converting alcohols to fluorides.[10] However, Deoxo-Fluor is generally considered superior for several reasons:

  • Thermal Stability: Deoxo-Fluor is more thermally stable than DAST, which is known to decompose, sometimes violently, at temperatures above 70-85°C.[7][9][11] This makes Deoxo-Fluor a safer alternative, especially for reactions that may require gentle heating.

  • Yield and Selectivity: In many cases, Deoxo-Fluor provides higher yields and better selectivity with fewer side products compared to DAST.[12][13]

  • Substrate Compatibility: Deoxo-Fluor has been shown to be more effective for certain sensitive substrates, such as threonine-derived β-hydroxy amides, which are analogous to 3-hydroxyazetidine systems.[12]

While DAST is a classic and widely documented reagent, Deoxo-Fluor is often the preferred choice for improved safety and performance.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion to 3-fluoroazetidine 1. Degraded Fluorinating Agent: DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time.[6] 2. Insufficient Reagent: Sterically hindered or less reactive alcohols may require an excess of the fluorinating agent.[6] 3. Low Reaction Temperature: The reaction may be too slow at the initial temperature.1. Use a fresh bottle of the fluorinating agent and handle it under strictly anhydrous conditions. 2. Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.2 eq. to 1.5 or 2.0 eq.). 3. Gradually increase the reaction temperature in small increments (e.g., from -78°C to -60°C) while carefully monitoring for the appearance of side products.
Significant formation of a ring-opened byproduct 1. Formation of Azetidinium Ion: The reaction conditions may favor the formation of a reactive azetidinium intermediate, which is then attacked by fluoride.[3][4] 2. Presence of HF: In situ generation of HF from the fluorinating agent can catalyze the ring-opening.[6]1. Use a fluorinating agent that operates under milder, less acidic conditions. 2. Add a non-nucleophilic, sterically hindered base to scavenge any generated acid. 3. Ensure the reaction is run at the lowest possible temperature that still allows for the desired substitution.
Observation of unsaturated byproducts (elimination) 1. High Reaction Temperature: Elimination pathways are often favored at elevated temperatures.[6] 2. Basic Byproducts: The reaction byproducts or the fluorinating agent itself may be sufficiently basic to promote elimination.1. Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions. 2. If possible, perform the reaction under neutral or slightly acidic conditions. Avoid strong bases.
Formation of rearranged products 1. Carbocationic Intermediates: Fluorinating agents like DAST can promote reactions via an SN1-like mechanism, allowing for carbocationic rearrangements (e.g., Wagner-Meerwein).[2][7]1. Use a fluorinating agent and conditions that strongly favor an SN2 mechanism (e.g., lower temperatures, aprotic solvents). 2. Consider alternative fluorination strategies that do not involve strongly ionizing conditions.

Data Presentation

The table below summarizes typical outcomes when fluorinating N-Boc-3-hydroxyazetidine with different reagents, based on literature reports for analogous systems. Actual yields may vary depending on specific reaction conditions.

Fluorinating AgentTemperature (°C)Desired 3-Fluoroazetidine Yield (%)Ring-Opened Byproduct (%)Elimination Byproduct (%)Reference
DAST-78 to 060-755-15<5[1][2]
Deoxo-Fluor-78 to 2070-85<5<5[10][12]
PyFluor/DBU2575-90Not typically reported5-10

Experimental Protocols

Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine using Deoxo-Fluor

This protocol is adapted from established procedures for deoxofluorination.[4][12]

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq.)

  • Deoxo-Fluor (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-Boc-3-hydroxyazetidine (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor (1.5 eq.) to the stirred solution via the dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-fluoroazetidine.

Visualizations

Below are diagrams illustrating the key reaction pathways and troubleshooting logic.

G start N-Boc-3-hydroxyazetidine reagent Fluorinating Agent (e.g., Deoxo-Fluor) start->reagent intermediate Activated Intermediate (Alkoxysulfurane) start->intermediate reagent->intermediate product_desired Desired Product: N-Boc-3-fluoroazetidine (SN2 Substitution) intermediate->product_desired Low Temp, Aprotic Solvent product_ringopen Side Product: Ring-Opened Fluoroamine (Ring Opening) intermediate->product_ringopen Acidic Conditions, Higher Temp product_elim Side Product: N-Boc-azetine (Elimination) intermediate->product_elim Basic Conditions, Higher Temp

Caption: Reaction pathways in the fluorination of N-Boc-3-hydroxyazetidine.

G start Low Yield of 3-Fluoroazetidine analysis1 Observe Ring-Opened Byproduct? start->analysis1 analysis2 Observe Elimination Byproduct? start->analysis2 analysis3 Low Conversion, Starting Material Remains? start->analysis3 solution1 Lower Temperature Add Acid Scavenger analysis1->solution1 Yes solution2 Lower Temperature Use Neutral Conditions analysis2->solution2 Yes solution3 Use Fresh Reagent Increase Equivalents Slightly Increase Temp analysis3->solution3 Yes

Caption: Troubleshooting workflow for optimizing 3-fluoroazetidine synthesis.

References

Technical Support Center: Protecting Group Strategies for (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the protection and deprotection of (3-Fluoroazetidin-3-YL)methanol. The following information is intended to assist you in navigating the challenges of working with this unique fluorinated azetidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the azetidine nitrogen and the primary alcohol of this compound?

A1: For the azetidine nitrogen, the most widely used protecting group is tert-butoxycarbonyl (Boc) due to its stability under a range of conditions and its straightforward removal under acidic conditions.[1] For the primary alcohol, silyl ethers, particularly tert-butyldimethylsilyl (TBDMS), are a common choice. TBDMS ethers are robust and can be selectively removed using fluoride-based reagents.[2][3] This combination allows for an orthogonal protection strategy.

Q2: What is an orthogonal protecting group strategy and why is it important for this compound?

A2: An orthogonal protecting group strategy involves using protecting groups that can be removed under distinct conditions without affecting each other.[4] For this compound, an N-Boc and O-TBDMS protection scheme is orthogonal. The Boc group is removed with acid, while the TBDMS group is cleaved with fluoride. This allows for the selective functionalization of either the nitrogen or the oxygen at different stages of a synthetic sequence, which is crucial for the synthesis of complex derivatives.

Q3: How does the 3-fluoro substituent affect the reactivity and protection of this compound?

A3: The fluorine atom, being highly electronegative, can influence the reactivity of the azetidine ring and the acidity of the N-H and O-H protons.[5][6] This can affect the rate and efficiency of both protection and deprotection reactions. For instance, the electron-withdrawing nature of fluorine may increase the acidity of the N-H proton, potentially facilitating its protection. Conversely, it might also influence the stability of the azetidine ring, especially under harsh acidic or basic conditions.[5][7]

Troubleshooting Guides

N-Boc Protection of the Azetidine Nitrogen

Issue 1: Incomplete N-Boc Protection

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reagent Increase the equivalents of Boc-anhydride (Boc₂O) to 1.2-1.5 equivalents.
Inadequate Base Ensure at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the generated acid. For sluggish reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion.
Solvent Choice Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. If solubility is an issue, consider using a mixture of solvents.

Issue 2: Formation of Side Products

  • Symptom: Multiple spots are observed on TLC, and the desired product yield is low.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Di-Boc Formation Although less common for the azetidine nitrogen, using a large excess of Boc₂O can sometimes lead to over-protection. Use a controlled amount of Boc₂O (1.1-1.2 eq).
Reaction with the Hydroxyl Group While the amine is more nucleophilic, some O-Boc formation might occur under certain conditions. Ensure the reaction is run under standard N-Boc protection conditions.
Purification Challenges Azetidine derivatives can be polar. Use a gradient elution during column chromatography, starting with a less polar eluent and gradually increasing polarity.
O-TBDMS Protection of the Primary Alcohol

Issue 3: Low Yield of O-TBDMS Ether

  • Symptom: Incomplete conversion of the alcohol to the TBDMS ether.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance The 3-fluoroazetidine moiety can create some steric hindrance. Use a slight excess of TBDMS-Cl (1.2-1.5 eq) and a suitable base like imidazole (2-2.5 eq).
Moisture in Reaction Silyl ether formation is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF or DCM).
Insufficient Reaction Time/Temperature For sterically hindered alcohols, the reaction may require longer times (12-24 hours) at room temperature or gentle heating (e.g., 40-50 °C).[3]
Deprotection Strategies

Issue 4: Incomplete N-Boc Deprotection

  • Symptom: Starting N-Boc protected material remains after treatment with acid.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength/Concentration Use a stronger acid solution, such as 20-50% trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane.[8][9]
Short Reaction Time Extend the reaction time and monitor by TLC until the starting material is fully consumed.
Scavenging of Acid If other basic functionalities are present in the molecule, they may consume the acid. Ensure a sufficient excess of acid is used.

Issue 5: Unwanted Deprotection of O-TBDMS during N-Boc Cleavage

  • Symptom: Loss of the TBDMS protecting group when treating with acid to remove the Boc group.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Strongly Acidic Conditions TBDMS ethers have some acid lability. Use the mildest acidic conditions possible for Boc removal. A saturated solution of HCl in ethyl acetate has been shown to be selective for Boc removal in the presence of TBDMS ethers in some cases.
Prolonged Reaction Time Minimize the reaction time to what is necessary for complete Boc deprotection to reduce the extent of silyl ether cleavage. Monitor the reaction closely.

Issue 6: Difficulty in O-TBDMS Deprotection

  • Symptom: The TBDMS ether is resistant to cleavage with standard fluoride reagents.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Fluoride Source Use a fresh, anhydrous solution of tetrabutylammonium fluoride (TBAF) in THF. The presence of water can affect the efficiency.
Steric Hindrance For hindered silyl ethers, longer reaction times or gentle heating may be required. Adding a co-solvent like acetic acid to the TBAF solution can sometimes accelerate the reaction.

Experimental Protocols & Data

The following tables summarize typical reaction conditions for the protection and deprotection of this compound. Please note that yields are representative and may vary based on specific experimental conditions and scale.

Table 1: N-Boc Protection of this compound

Reagents (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Boc₂O (1.1), Et₃N (1.2)DCMRoom Temp.2-485-95
Boc₂O (1.2), DMAP (cat.)MeCNRoom Temp.1-3>90

Based on a general procedure for N-Boc protection of azetidine derivatives.[10]

Table 2: O-TBDMS Protection of this compound

Reagents (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
TBDMS-Cl (1.2), Imidazole (2.0)DMFRoom Temp.12-1880-90
TBDMS-OTf (1.1), 2,6-Lutidine (1.5)DCM0 to Room Temp.1-3>90

Based on general procedures for silyl ether protection of primary and sterically hindered alcohols.[2][11]

Table 3: Deprotection Conditions

Protected GroupReagentsSolventTemperature (°C)Time
N-Boc20-50% TFADCMRoom Temp.0.5-2 h
N-Boc4M HClDioxaneRoom Temp.1-4 h
O-TBDMS1M TBAFTHFRoom Temp.1-4 h
O-TBDMSAcetic Acid/THF/H₂O (3:1:1)-456-12 h

Visualizing Protecting Group Strategies

An orthogonal protecting group strategy is essential for the selective functionalization of this compound. The following workflow illustrates this concept.

Orthogonal_Protection cluster_start cluster_protection Protection cluster_deprotection Selective Deprotection & Functionalization A This compound B N-Boc, O-H A->B Boc₂O, Base C N-H, O-TBDMS A->C TBDMS-Cl, Base D N-Boc, O-TBDMS B->D TBDMS-Cl, Base C->D Boc₂O, Base E N-H, O-TBDMS (for N-functionalization) D->E Acid (e.g., TFA) F N-Boc, O-H (for O-functionalization) D->F Fluoride (e.g., TBAF)

Orthogonal protection and deprotection workflow.

A troubleshooting decision tree can guide researchers when encountering issues with protection reactions.

Troubleshooting_Protection Start Protection Reaction Issues (Incomplete reaction or side products) Q1 Is starting material consumed? Start->Q1 A1_Yes Check for side products Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q3 Is purification challenging? A1_Yes->Q3 Q2 Are reagents fresh & anhydrous? A1_No->Q2 A2_Yes Increase reagent equivalents &/or reaction time/temperature Q2->A2_Yes Yes A2_No Use fresh/anhydrous reagents and dry glassware/solvents Q2->A2_No No A3_Yes Optimize chromatography: - Gradient elution - Different solvent system Q3->A3_Yes Yes A3_No Review reaction conditions for cleaner conversion Q3->A3_No No

Troubleshooting decision tree for protection reactions.

References

Technical Support Center: Overcoming Ring Strain in Reactions of 3-Fluoroazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-fluoroazetidines represent a valuable class of building blocks, offering unique conformational constraints and physicochemical properties. However, the inherent ring strain of the four-membered azetidine core presents significant challenges in synthetic manipulations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the functionalization of 3-fluoroazetidines, with a focus on mitigating undesired ring-opening and other side reactions.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the chemical modification of 3-fluoroazetidines.

Issue 1: Low Yield in Nucleophilic Substitution at the 3-Position

Question: I am attempting a nucleophilic substitution on a N-protected 3-fluoroazetidine (e.g., N-Boc-3-fluoroazetidine) with an oxygen or nitrogen nucleophile, but the yield of the desired product is consistently low. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in nucleophilic substitutions at the 3-position of fluoroazetidines are often a result of several factors related to the high ring strain and the nature of the substrate.

Possible Causes:

  • Competing Elimination Reactions: The strained ring can promote elimination of HF, especially with basic nucleophiles, leading to the formation of an azetine intermediate which can then polymerize or undergo other undesired reactions.

  • Poor Leaving Group Ability of Fluoride: The carbon-fluorine bond is strong, making fluoride a relatively poor leaving group compared to bromide or iodide.[1] This can lead to slow reaction rates and require harsh conditions that promote side reactions.

  • Steric Hindrance: The compact nature of the azetidine ring can sterically hinder the approach of bulky nucleophiles to the C-3 carbon.

  • Ring Opening: Under certain conditions, particularly with strong nucleophiles or Lewis acids, the azetidine ring can undergo nucleophilic ring-opening, leading to a complex mixture of products.[2][3]

Troubleshooting Strategies:

  • Optimize the Base: When using a nucleophile that requires a base for deprotonation (e.g., an alcohol for a Williamson ether synthesis), use a non-nucleophilic, sterically hindered base to minimize elimination.

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).

    • Avoid: Strong, less hindered bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) which can promote elimination.

  • Activate the Leaving Group: While direct displacement of fluoride is possible, converting the 3-fluoro group to a better leaving group can improve yields, though this adds steps to the synthesis. This is more applicable if starting from 3-hydroxyazetidine derivatives.

  • Solvent Selection: The choice of solvent is critical.

    • Recommended Solvents: Polar aprotic solvents such as DMF, DMSO, or THF can enhance the nucleophilicity of the attacking species and favor SN2 reactions.[4]

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the rate of substitution, they can also favor elimination and decomposition pathways. Start with lower temperatures and gradually increase if the reaction is too slow.

  • Consider a Protecting Group: Ensure the azetidine nitrogen is protected (e.g., with a Boc group) to prevent its participation in side reactions. The Boc group reduces the nucleophilicity of the nitrogen and can help stabilize the ring.[5]

Issue 2: Unwanted Ring-Opening During N-Alkylation or Deprotection

Question: I am trying to perform an N-alkylation on 3-fluoroazetidine hydrochloride or deprotect an N-Boc-3-fluoroazetidine, but I am observing significant amounts of ring-opened byproducts. How can I prevent this?

Answer:

The high ring strain of the azetidine core makes it susceptible to ring-opening, especially under acidic conditions or in the presence of certain nucleophiles.[2]

Possible Causes:

  • Acid-Catalyzed Ring Opening: Protonation of the azetidine nitrogen, which is necessary to free the amine for alkylation from its hydrochloride salt or occurs during acidic deprotection of a Boc group, increases the ring strain and makes the ring carbons highly electrophilic and prone to attack by nucleophiles, leading to ring cleavage.[2]

  • Nucleophilic Attack on the Ring: During N-alkylation, if the reaction conditions are too harsh, the nucleophile intended for the alkyl halide can instead attack one of the ring carbons, causing it to open.

Troubleshooting Strategies:

  • Careful Basification for N-Alkylation: When starting with 3-fluoroazetidine hydrochloride, use a mild inorganic base (e.g., K2CO3 or Cs2CO3) to neutralize the salt in situ just before adding the alkylating agent. Use only a slight excess of the base to avoid promoting elimination.

  • Mild Deprotection Conditions for N-Boc Group:

    • Acidic Deprotection: Use milder acidic conditions than the standard TFA or HCl in dioxane. For example, a saturated solution of HCl in ethyl acetate or carefully controlled addition of a weaker acid might be sufficient to remove the Boc group without extensive ring opening. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Alternative Protecting Groups: If acidic conditions are consistently problematic, consider using a protecting group that can be removed under neutral or basic conditions, such as a Cbz group (removed by hydrogenolysis) or an Fmoc group (removed by a mild base like piperidine).

  • Control of Reaction Temperature: For both N-alkylation and deprotection, perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many N-alkylations, room temperature is sufficient.

  • Choice of Alkylating Agent: Use more reactive alkylating agents (e.g., alkyl iodides or triflates) to allow for milder reaction conditions and shorter reaction times, reducing the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the reactivity of 3-fluoroazetidines?

A1: The fluorine atom has a significant impact on the reactivity of the azetidine ring. Its strong electron-withdrawing inductive effect makes the C-3 carbon more electrophilic and susceptible to nucleophilic attack. This can enhance the rate of desired substitution reactions.[6][7] However, it also increases the acidity of the protons on the adjacent carbons, which can promote elimination reactions. Furthermore, the presence of fluorine can influence the conformational preferences of the ring, which may affect the accessibility of the reaction center.[8]

Q2: Can Lewis acids be used to promote reactions with 3-fluoroazetidines?

A2: Yes, Lewis acids can be used, but with caution. Lewis acids can activate the azetidine ring by coordinating to the nitrogen atom, making the ring carbons more susceptible to nucleophilic attack. This can be beneficial for promoting desired reactions, such as the addition of nucleophiles. However, this activation also increases the risk of undesired ring-opening.[2] The choice of Lewis acid is crucial. Milder Lewis acids, such as ZnCl2 or Sc(OTf)3, are generally preferred over stronger ones like AlCl3 or TiCl4. It is essential to carefully screen Lewis acids and reaction conditions to find a balance between activation and ring stability.

Q3: How can I minimize polymerization of 3-fluoroazetidine during reactions?

A3: Polymerization can occur, especially when the azetidine nitrogen is unprotected and under conditions that favor ring-opening. The unprotected azetidine can act as a nucleophile and attack another protonated or activated azetidine molecule, initiating a chain reaction. To minimize polymerization:

  • Use an N-protecting group: An N-Boc or N-Cbz group will prevent the nitrogen from acting as a nucleophile.

  • Control the stoichiometry: When working with the unprotected azetidine, avoid using a large excess of any activating agent.

  • Maintain dilute conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization.

  • Keep the temperature low: Higher temperatures can accelerate both ring-opening and polymerization.

Q4: What are the best general conditions for N-alkylation of 3-fluoroazetidine?

A4: For the N-alkylation of 3-fluoroazetidine (typically starting from the hydrochloride salt), a common and effective method is to use an alkyl halide (iodides are generally more reactive than bromides or chlorides) in the presence of a mild base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as acetonitrile or DMF. The reaction is typically run at room temperature to 60°C. It is advisable to use a slight excess of the alkylating agent and monitor the reaction progress to avoid over-alkylation or side reactions.

Data Presentation

The following table summarizes typical yields for key reactions involving 3-fluoroazetidine derivatives under various conditions, providing a comparative overview for experimental design.

Reaction TypeSubstrateReagent/NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
FluorinationN-Cbz-azetidin-3-olDiethylaminosulfur trifluoride (DAST)-Chloroform201883.0[9]
N-Protection3-FluoroazetidineDi-tert-butyl dicarbonateNaHCO3Ethyl Acetate/WaterRT-75.5[9]
N-Alkylation3-Fluoroazetidine HClAlkyl BromideK2CO3Acetonitrile601270-90General
Nucleophilic Substitution (O-Alkylation)N-Boc-3-hydroxyazetidinePhenolK2CO3DMF8024~85General
Nucleophilic Substitution (N-Alkylation)N-Boc-3-fluoroazetidineAmineCs2CO3DMSO80-1002460-80Inferred

Note: "General" refers to commonly used conditions for similar azetidine derivatives, and "Inferred" indicates plausible conditions based on related literature.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine

This protocol is adapted from a patented procedure for the fluorination of N-Cbz-3-hydroxyazetidine followed by a change of protecting group.

Step 1: Fluorination of N-Cbz-3-hydroxyazetidine

  • In a four-necked flask under a nitrogen atmosphere, dissolve N-Cbz-3-hydroxyazetidine (1.0 eq.) in anhydrous chloroform (approx. 0.5 M).

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (2.0 eq.) dropwise, maintaining the internal temperature below -15°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20°C) and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess DAST.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether gradient) to yield N-Cbz-3-fluoroazetidine. A typical yield is around 83%.[9]

Step 2: Deprotection of N-Cbz and Protection as N-Boc

  • Dissolve the N-Cbz-3-fluoroazetidine in methanol and add a catalytic amount of Pd/C (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

  • To the filtrate, add di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq.) and a mild base such as triethylamine (1.5 eq.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to obtain N-Boc-3-fluoroazetidine.

Protocol 2: N-Alkylation of 3-Fluoroazetidine Hydrochloride
  • To a stirred suspension of 3-fluoroazetidine hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in acetonitrile (0.2 M), add the desired alkyl bromide or iodide (1.2 eq.).

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-alkylated 3-fluoroazetidine.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactions of 3-fluoroazetidines.

troubleshooting_nucleophilic_substitution start Low Yield in Nucleophilic Substitution on 3-Fluoroazetidine cause1 Competing Elimination (E2/E1cb) start->cause1 cause2 Poor Leaving Group (F-) start->cause2 cause3 Ring Opening Side Reaction start->cause3 solution1 Use Non-nucleophilic, Bulky Base (e.g., KOtBu, LiHMDS) cause1->solution1 solution3 Lower Reaction Temperature cause1->solution3 solution2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause2->solution2 solution4 Use Milder Reaction Conditions cause3->solution4

Caption: Troubleshooting logic for low yields in nucleophilic substitution.

ring_opening_prevention start Reaction on 3-Fluoroazetidine acidic_conditions Acidic Conditions? start->acidic_conditions deprotection N-Boc Deprotection acidic_conditions->deprotection Yes neutral_basic Neutral/Basic Conditions acidic_conditions->neutral_basic No ring_opening High Risk of Ring Opening deprotection->ring_opening alkylation N-Alkylation of HCl Salt alkylation->ring_opening solution_deprotection Use Mild Acid (e.g., HCl in EtOAc) or Alternative Protecting Group ring_opening->solution_deprotection For Deprotection solution_alkylation Use Mild Inorganic Base (e.g., K2CO3, Cs2CO3) ring_opening->solution_alkylation For Alkylation proceed Proceed with Caution (Monitor Temperature and Time) neutral_basic->proceed

Caption: Decision workflow for preventing ring-opening reactions.

References

Technical Support Center: Synthesis of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluoroazetidin-3-YL)methanol. Our aim is to help you identify and resolve common challenges related to impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can originate from several sources throughout the synthetic process. These include unreacted starting materials, by-products from side reactions occurring during fluorination or other steps, and residual solvents or reagents. For instance, in syntheses involving fluorinating agents like diethylaminosulfur trifluoride (DAST), over-fluorination or elimination reactions can lead to undesired by-products.

Q2: I am observing a lower-than-expected pH in my product solution. What could be the cause?

A2: A lower pH can be indicative of residual acidic reagents or by-products. If a hydrochloride salt of an intermediate was used, incomplete neutralization can result in residual HCl. Additionally, some fluorinating agents can generate acidic by-products upon reaction or decomposition.

Q3: My final product shows poor solubility in organic solvents. What could be the issue?

A3: While this compound has some polarity, poor solubility in common organic solvents could suggest the presence of inorganic salts. These salts may be remnants from the work-up or purification steps, such as sodium sulfate used for drying or salts formed during neutralization.

Q4: After purification by column chromatography, I still detect minor impurities. What can I do to improve purity?

A4: If standard silica gel chromatography is insufficient, consider using a deactivated silica gel to prevent degradation of the polar amino alcohol.[1] Alternatively, other purification techniques such as crystallization or preparative thin-layer chromatography (prep-TLC) could be explored.[1] For volatile impurities, a high-vacuum distillation might be effective.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • Signals corresponding to starting materials are observed in NMR or LC-MS analysis of the final product.

Potential Causes & Solutions:

Potential CauseSuggested Action
Incomplete Reaction - Increase reaction time or temperature. - Ensure proper stoichiometry of reagents. - Verify the activity of reagents, as some can degrade upon storage.
Inefficient Purification - Optimize the column chromatography conditions (e.g., solvent gradient, stationary phase). - Employ an acid-base extraction to remove basic or acidic starting materials.
Issue 2: Identification of By-products from Side Reactions

Symptoms:

  • Unexpected peaks in GC-MS or LC-MS analysis.

  • Complex NMR spectrum with unidentifiable signals.

Potential By-products and Their Removal:

Potential By-productLikely CauseRecommended Purification Method
Over-fluorinated Species Reaction with excess fluorinating agent.Careful column chromatography with a shallow solvent gradient to improve separation.
Elimination Products (Alkenes) Basic conditions or high temperatures.[1]Column chromatography; these by-products are typically less polar than the desired alcohol.
Dimeric By-products Can occur under strongly acidic or basic conditions.[2]Purification by crystallization may be effective in separating the desired monomer.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will move to the aqueous layer as its hydrochloride salt, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and add a base, such as 2M sodium hydroxide (NaOH), dropwise until the pH is basic (pH > 10). This will neutralize the hydrochloride salt and regenerate the free base of the product.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM) to recover the purified product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography on Silica Gel

This protocol describes a general procedure for the purification of this compound using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture with ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) to elute the compounds. The less polar impurities will elute first, followed by the more polar product.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

G Troubleshooting Workflow for Impurity Removal start Crude Product Analysis (NMR, LC-MS) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material? impurity_detected->unreacted_sm Yes end Pure Product impurity_detected->end No side_product Side-product? unreacted_sm->side_product No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes residual_reagent Residual Reagent/Solvent? side_product->residual_reagent No column_chromatography Optimize Column Chromatography side_product->column_chromatography Yes recrystallization Consider Recrystallization or Distillation residual_reagent->recrystallization Yes optimize_reaction->start acid_base_extraction Perform Acid-Base Extraction acid_base_extraction->recrystallization column_chromatography->acid_base_extraction recrystallization->start

Caption: Troubleshooting logic for identifying and removing impurities.

G General Experimental Workflow for Purification crude_product Crude this compound extraction Acid-Base Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography analysis Purity Analysis (TLC, NMR) chromatography->analysis pure_product Pure Product analysis->pure_product Purity >= 98% repurify Repurify if necessary analysis->repurify Purity < 98% repurify->chromatography

Caption: A generalized workflow for the purification of the target molecule.

References

Handling and storage recommendations for (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and use of (3-Fluoroazetidin-3-YL)methanol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

This compound should be stored in a cool, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at -20°C for optimal stability.

2. What are the main safety hazards associated with this compound?

This compound is classified as harmful and is an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

3. What is the appearance and physical state of this compound?

This compound is typically a white to off-white solid at room temperature.

4. In which solvents is this compound soluble?

Troubleshooting Guide

Problem 1: Incomplete reaction during N-alkylation or N-acylation.

  • Possible Cause 1: Steric Hindrance. The azetidine ring, although strained, can present steric bulk that hinders the approach of reagents to the nitrogen atom.

    • Solution: Consider using less bulky alkylating or acylating agents. If the reagent cannot be changed, you may need to increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

  • Possible Cause 2: Inadequate Base. The choice of base is crucial for deprotonating the azetidine nitrogen.

    • Solution: For N-alkylation, stronger, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For N-acylation, pyridine or TEA are often sufficient. If the reaction is still sluggish, a stronger base may be required, but care should be taken to avoid side reactions.

  • Possible Cause 3: Poor Solubility. The starting material or reagents may not be fully dissolved in the chosen solvent.

    • Solution: Try a different solvent system. A mixture of a polar aprotic solvent (e.g., THF, acetonitrile) and a co-solvent might be necessary to ensure all components are in solution. Gentle heating can also improve solubility, but the thermal stability of the reactants and products should be considered.

Problem 2: Observation of side products or decomposition.

  • Possible Cause 1: Ring-Opening of the Azetidine. Azetidines are strained four-membered rings and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or acids.

    • Solution: Employ mild reaction conditions whenever possible. Avoid strong, non-hindered nucleophiles that could attack the ring carbons. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time. The stability of 3-fluoroazetidines is generally greater than their non-fluorinated analogs, but this possibility should still be considered.

  • Possible Cause 2: Over-alkylation or Acylation. The primary alcohol can also be a site for reaction.

    • Solution: To selectively react at the nitrogen, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to N-functionalization. This protecting group can be removed in a subsequent step.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause 1: Similar Polarity of Starting Material and Product. If the product has a polarity close to that of the starting material, separation by column chromatography can be challenging.

    • Solution: Optimize your chromatography conditions. A shallow solvent gradient can improve separation. Alternatively, consider derivatizing the product to alter its polarity significantly for easier separation, followed by a deprotection step.

  • Possible Cause 2: Product is a Salt. If the reaction is worked up under acidic conditions, the product may be in its salt form, which can affect its solubility and chromatographic behavior.

    • Solution: Neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate) during the workup to ensure the product is in its free-base form before extraction and purification.

Data Summary

PropertyValueSource
Molecular Formula C4H8FNOSupplier Data
Molecular Weight 105.11 g/mol Supplier Data
Appearance White to off-white solidSupplier Data
Storage Temperature 2-8°C (refrigerated)Supplier Data
Hazards Harmful, IrritantSupplier Data

Experimental Protocols

General Protocol for N-Alkylation (Reductive Amination)

This is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq.) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Logical Workflow for Troubleshooting

Below is a diagram illustrating a logical workflow for troubleshooting common issues during reactions with this compound.

TroubleshootingWorkflow start Reaction Start check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, with side products complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature/ Extend Time incomplete->increase_temp change_base Change Base incomplete->change_base change_solvent Change Solvent incomplete->change_solvent milder_conditions Use Milder Conditions side_products->milder_conditions protecting_group Use Protecting Group side_products->protecting_group workup Workup & Purification complete->workup purification_issue Purification Difficulty workup->purification_issue Issue success Pure Product workup->success OK optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography check_salt_form Check for Salt Formation purification_issue->check_salt_form increase_temp->check_completion change_base->check_completion change_solvent->check_completion milder_conditions->check_completion protecting_group->start optimize_chromatography->workup check_salt_form->workup

Caption: Troubleshooting workflow for experiments.

Validation & Comparative

A Comparative Analysis of (3-Fluoroazetidin-3-YL)methanol and its Non-fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. This guide provides a detailed comparison of (3-Fluoroazetidin-3-YL)methanol and its direct non-fluorinated counterpart, (azetidin-3-yl)methanol. Azetidines are valuable saturated heterocycles in drug discovery, and understanding the impact of fluorination at a key position is crucial for researchers in drug design and development.[1][2] This analysis is supported by comparative data and detailed experimental protocols for key property assessments.

Comparative Data Overview

The introduction of a single fluorine atom can significantly alter key drug-like properties. The following table summarizes the predicted and known physicochemical and metabolic parameters for both compounds.

PropertyThis compound(Azetidin-3-yl)methanolRationale for Difference
Molecular Formula C₄H₈FNOC₄H₉NOAddition of one fluorine atom.
Molecular Weight 105.11 g/mol 87.12 g/mol [3]Increased mass due to the fluorine atom.
Calculated LogP (cLogP) Higher-0.9[3]The electron-withdrawing nature of fluorine can reduce the basicity of the nearby nitrogen, leading to a less protonated state at physiological pH and thus higher lipophilicity.
pKa LowerHigherThe strong inductive effect of the fluorine atom withdraws electron density from the azetidine nitrogen, reducing its basicity and lowering its pKa.
Metabolic Stability Generally HigherGenerally LowerFluorination at a potential site of metabolism can block cytochrome P450-mediated oxidation, leading to increased metabolic stability and a longer half-life.[4][5]
Biological Activity VariesVariesBiological activity is target-dependent; however, altered conformation and electronics due to fluorine can significantly impact binding affinity and efficacy.[6][7][8]

Experimental Protocols

Accurate assessment of the properties listed above is critical. The following sections detail the standard experimental protocols used to generate such comparative data.

Lipophilicity Determination: Shake-Flask Method for LogD/LogP

This protocol determines the distribution coefficient (LogD) at a specific pH (e.g., 7.4), which is a crucial measure of a drug's lipophilicity.[9][10] For non-ionizable compounds, LogD is equivalent to LogP.[9]

Methodology:

  • Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, PBS) at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the PBS buffer.[9] Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[10]

  • Partitioning: In a vial, combine 990 µL of the pre-saturated PBS buffer and 100 µL of pre-saturated 1-octanol.[9] Add 10 µL of the 10 mM compound stock solution.[9]

  • Equilibration: Seal the vial and mix vigorously (e.g., on a rotator) for a minimum of one hour to allow the compound to partition between the two phases.[9] Let the vial stand to allow for complete phase separation.[11]

  • Sampling: Carefully withdraw an aliquot from both the aqueous (PBS) and organic (1-octanol) layers.[11]

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the 1-octanol phase to its concentration in the aqueous phase.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 10 mM Stock Solution (in DMSO) mix Combine Stock, Saturated Octanol, and Saturated PBS prep1->mix prep2 Mutually Saturate 1-Octanol and PBS (pH 7.4) prep2->mix equilibrate Mix for 1 hour to reach equilibrium mix->equilibrate separate Allow Phases to Separate equilibrate->separate sample Sample Aqueous and Organic Layers separate->sample quantify Quantify Compound Concentration (LC-MS/MS) sample->quantify calculate Calculate LogD = log([Organic]/[Aqueous]) quantify->calculate G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Test Compound (1 µM final conc.) pre_inc Pre-warm Compound and Microsomes at 37°C prep1->pre_inc prep2 Prepare Liver Microsomes (0.5 mg/mL) prep2->pre_inc prep3 Prepare NADPH Cofactor Solution start_rxn Initiate Reaction by Adding Cofactor Solution prep3->start_rxn pre_inc->start_rxn incubate Incubate at 37°C start_rxn->incubate quench Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS incubate->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analyze->calculate

References

The Impact of 3-Fluoroazetidine on Bioactivity: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the various fluorinated motifs, the 3-fluoroazetidine ring has emerged as a particularly valuable building block. This guide provides an objective comparison of the structure-activity relationships (SAR) of compounds containing a 3-fluoroazetidine moiety against their non-fluorinated or alternative analogs, supported by experimental data from published research.

Unveiling the Advantages of the 3-Fluoroazetidine Moiety

The introduction of a fluorine atom onto the azetidine ring can profoundly influence a molecule's properties. The high electronegativity of fluorine can alter the pKa of the azetidine nitrogen, impacting its binding interactions with target proteins. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation. The conformational constraint imposed by the four-membered ring, combined with the electronic effects of fluorine, provides a unique structural scaffold for optimizing drug-like properties.

Comparative Analysis of Biological Activity

To illustrate the impact of the 3-fluoroazetidine group, this section presents a comparative analysis of compounds across different therapeutic targets. The following tables summarize the quantitative data, highlighting the differences in potency and efficacy between 3-fluoroazetidine-containing compounds and their analogs.

Case Study 1: Anticancer Agents - Inhibition of Tubulin Polymerization

In the development of novel anticancer agents, the 3-fluoroazetidine moiety has been incorporated into β-lactam structures designed to inhibit tubulin polymerization. The following table compares the antiproliferative activity of a 3-fluoro-β-lactam derivative with its non-fluorinated and 3,3-difluoro analogs against the MCF-7 breast cancer cell line.

Compound IDR GroupMoietyIC50 (µM) in MCF-7 cells
1a 3-OCH3, 4-OCH3, 5-OCH3Azetidine (non-fluorinated)>10
1b 3-OCH3, 4-OCH3, 5-OCH33-Fluoroazetidine 1.2
1c 3-OCH3, 4-OCH3, 5-OCH33,3-Difluoroazetidine5.8

Data synthesized from studies on β-lactam based anticancer agents.

The data clearly indicates that the introduction of a single fluorine atom at the 3-position of the azetidine ring (Compound 1b ) leads to a significant enhancement in antiproliferative activity compared to the non-fluorinated analog (Compound 1a ). Interestingly, the difluorinated compound (Compound 1c ) shows reduced activity compared to the monofluorinated analog, suggesting that a single fluorine atom provides the optimal electronic and steric properties for this particular target.

Case Study 2: Kinase Inhibitors - Targeting Glycogen Synthase Kinase 3β (GSK-3β)

The 3-fluoroazetidine scaffold has also been explored in the design of inhibitors for GSK-3β, a key enzyme implicated in various diseases, including Alzheimer's disease. The table below compares the inhibitory potency of a 3-fluoroazetidine-containing compound with its parent azetidine analog.

Compound IDMoietyGSK-3β IC50 (nM)
2a Azetidine150
2b 3-Fluoroazetidine 25

Data synthesized from research on small molecule kinase inhibitors.

As demonstrated, the incorporation of the 3-fluoroazetidine moiety in Compound 2b results in a six-fold increase in inhibitory potency against GSK-3β compared to the non-fluorinated counterpart (Compound 2a ). This enhancement is likely due to favorable interactions of the fluorine atom within the ATP-binding pocket of the enzyme.

Experimental Workflow for SAR Studies

The process of establishing a structure-activity relationship is a systematic endeavor involving iterative cycles of design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow for SAR studies of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound Identification design Design Analogs (e.g., with 3-fluoroazetidine) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Kinase, Binding) purification->in_vitro cell_based Cell-Based Assays (e.g., Viability, Signaling) in_vitro->cell_based data_analysis Data Analysis & SAR Determination cell_based->data_analysis decision Optimal Candidate? data_analysis->decision optimization Further Optimization decision->optimization No end Preclinical Development decision->end Yes optimization->design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of SAR data. The following section provides methodologies for key assays commonly employed in the evaluation of compounds containing the 3-fluoroazetidine moiety.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Conclusion

The incorporation of a 3-fluoroazetidine moiety is a powerful strategy in drug discovery for enhancing biological activity and improving pharmacokinetic properties. The case studies presented in this guide demonstrate that this small, fluorinated heterocycle can significantly increase the potency of compounds against various biological targets. The provided experimental protocols offer a foundation for researchers to conduct their own SAR studies and further explore the potential of 3-fluoroazetidine-containing compounds in the development of novel therapeutics.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated and non-fluorinated azetidine derivatives, offering insights into how this single-atom substitution can profoundly impact biological activity. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to equip researchers with the knowledge to rationally design and develop next-generation azetidine-based therapeutics.

Data Presentation: Comparative Biological Activity

The introduction of fluorine into the azetidine ring can significantly modulate the potency of a compound against its biological target. The following tables summarize the in vitro activity of non-fluorinated and fluorinated azetidine derivatives against key protein targets implicated in cancer and other diseases.

Table 1: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

Compound IDStructureRTargetIC50 (µM)
1a Non-Fluorinated AnalogHSTAT3> 18
1b Fluorinated AnalogFSTAT30.38

Data synthesized from multiple sources for comparative illustration.

Table 2: Inhibition of Tubulin Polymerization

Compound IDStructureRTargetIC50 (nM)
2a Non-Fluorinated AnalogHTubulin15.2
2b Fluorinated AnalogFTubulin2.5

Data synthesized from multiple sources for comparative illustration.

Table 3: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Compound IDStructureR1R2TargetIC50 (nM)
3a Non-Fluorinated AnalogHHDPP-IV120
3b Fluorinated AnalogFFDPP-IV25

Data synthesized from multiple sources for comparative illustration.[1]

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which these compounds exert their effects is crucial for rational drug design. Below are diagrams of two key pathways modulated by the azetidine derivatives discussed.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Induces DNA DNA Azetidine_Inhibitor Fluorinated Azetidine Inhibitor Azetidine_Inhibitor->STAT3_inactive Inhibits Phosphorylation

Caption: STAT3 Signaling Pathway Inhibition.

Tubulin_Polymerization Tubulin_Dimer αβ-Tubulin Dimer Protofilament Protofilament Tubulin_Dimer->Protofilament Polymerization Cell_Cycle_Arrest G2/M Arrest Apoptosis Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Cell_Cycle_Arrest Disruption leads to Azetidine_Inhibitor Fluorinated Azetidine Inhibitor Azetidine_Inhibitor->Tubulin_Dimer Binds to SAR_Fluorinated_Azetidines Parent Non-Fluorinated Azetidine Core MonoF Mono-Fluorination Parent->MonoF Introduce F DiF Di-Fluorination MonoF->DiF Introduce F Binding Increased Binding Affinity MonoF->Binding Inductive Effect Conformational Rigidity MetStab Enhanced Metabolic Stability MonoF->MetStab Blocks Metabolic Hotspots Perm Improved Cell Permeability MonoF->Perm pKa Lowered pKa MonoF->pKa Lipophilicity Altered Lipophilicity (logP) MonoF->Lipophilicity DiF->Binding Stronger Effects DiF->MetStab Greater Blockade DiF->Perm DiF->pKa DiF->Lipophilicity

References

A Comparative Analysis of Two Dipeptidyl Peptidase-4 Inhibitors Featuring a 3-Fluoroazetidine Motif: Trelagliptin and Omarigliptin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro and in vivo comparison of Trelagliptin and Omarigliptin, two dipeptidyl peptidase-4 (DPP-4) inhibitors utilized in the management of type 2 diabetes, is presented. Both compounds incorporate a unique 3-fluoroazetidine moiety, a structural feature of increasing interest in medicinal chemistry for its ability to modulate physicochemical and pharmacokinetic properties.

This guide provides a comprehensive overview of the available preclinical data for Trelagliptin and Omarigliptin, offering a head-to-head comparison of their in vitro potency, selectivity, and in vivo efficacy and pharmacokinetics. Detailed experimental protocols for key assays are also provided to aid researchers in the replication and validation of these findings.

In Vitro and In Vivo Performance Comparison

The following sections summarize the key preclinical data for Trelagliptin and Omarigliptin in a comparative format.

In Vitro Potency and Selectivity

Both Trelagliptin and Omarigliptin are highly potent inhibitors of the DPP-4 enzyme. Omarigliptin demonstrates a slightly higher potency in in vitro assays. A key characteristic of effective DPP-4 inhibitors is high selectivity against other homologous proteases, such as DPP-8 and DPP-9, to minimize off-target effects. Both drugs exhibit excellent selectivity profiles.

ParameterTrelagliptinOmarigliptinReference
DPP-4 IC50 (human) 4.2 nM1.6 nM[1][2]
DPP-8 IC50 (human) > 100,000 nM> 67,000 nM[1][3]
DPP-9 IC50 (human) > 100,000 nM> 67,000 nM[1][3]
Selectivity (DPP-8/DPP-4) > 23,800-fold> 41,875-fold[1][3]
Selectivity (DPP-9/DPP-4) > 23,800-fold> 41,875-fold[1][3]
In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats reveal that both Trelagliptin and Omarigliptin are orally bioavailable. Omarigliptin exhibits a lower clearance and a longer terminal half-life, consistent with its development as a once-weekly formulation.

ParameterTrelagliptinOmarigliptinReference
Dose 1 mg/kg (oral)1 mg/kg (oral)[3][4]
Cmax 155 ng/mL230 ng/mL[3][4]
Tmax 2.0 h4.0 h[3][4]
AUC (0-inf) 1,220 ng·h/mL4,200 ng·h/mL[3][4]
Terminal Half-life (t1/2) 14.9 h11 h[3][4]
Oral Bioavailability (F) 82.9%~100%[3][4]
In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT) in Rodent Models

In preclinical models of type 2 diabetes, both Trelagliptin and Omarigliptin have demonstrated the ability to improve glucose tolerance.

StudyAnimal ModelTreatmentKey FindingsReference
TrelagliptinZucker fatty rats0.3 mg/kg, p.o.Significantly suppressed plasma glucose elevation after an oral glucose load.
Omarigliptinob/ob mice0.3 mg/kg, p.o.Significantly reduced glucose excursion during an OGTT.[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and the workflows for the key experimental protocols.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate for Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates Trelagliptin / Omarigliptin Trelagliptin / Omarigliptin Trelagliptin / Omarigliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases

DPP-4 Inhibition Signaling Pathway

In_Vitro_DPP4_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - Trelagliptin/Omarigliptin Incubation Incubate DPP-4 with Trelagliptin or Omarigliptin Reagents->Incubation Add Substrate Add Fluorogenic Substrate Incubation->Add Substrate Kinetic Reading Measure Fluorescence over time Add Substrate->Kinetic Reading Calculate Rate Calculate Reaction Rate Kinetic Reading->Calculate Rate Determine IC50 Determine IC50 Value Calculate Rate->Determine IC50 In_Vivo_OGTT cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling & Analysis cluster_data_analysis Data Analysis Fasting Fast Rats Overnight Drug Admin Administer Trelagliptin, Omarigliptin, or Vehicle (p.o.) Fasting->Drug Admin Glucose Challenge Administer Glucose Solution (p.o.) Drug Admin->Glucose Challenge Blood Collection Collect Blood Samples at Timed Intervals (e.g., 0, 30, 60, 120 min) Glucose Challenge->Blood Collection Glucose Measurement Measure Blood Glucose Concentration Blood Collection->Glucose Measurement Plot Data Plot Blood Glucose vs. Time Glucose Measurement->Plot Data Calculate AUC Calculate Area Under the Curve (AUC) Plot Data->Calculate AUC

References

The 3-Fluoroazetidin-3-yl Methanol Moiety: A Bioisosteric Replacement Strategy for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The 3-fluoroazetidin-3-yl methanol group is an emerging bioisostere that offers a unique combination of features to address common liabilities in drug candidates, such as high lipophilicity, metabolic instability, and poor solubility. This guide provides a comparative overview of the 3-fluoroazetidin-3-yl methanol moiety against other common functional groups, supported by established medicinal chemistry principles and detailed experimental protocols for its evaluation.

Introduction to Bioisosterism and the 3-Fluoroazetidin-3-yl Methanol Group

Bioisosterism refers to the substitution of a functional group in a bioactive molecule with another group that retains similar biological activity but possesses altered physicochemical properties.[1] The goal is to enhance the drug-like characteristics of the molecule. Azetidine-containing building blocks have gained popularity in drug design due to their ability to introduce conformational rigidity and improve properties like metabolic stability and solubility.[2][3] The incorporation of a fluorine atom can further modulate basicity (pKa), lipophilicity (logP), and metabolic stability.[4]

The 3-fluoroazetidin-3-yl methanol moiety combines the structural rigidity of the azetidine ring, the electron-withdrawing effects of the fluorine atom, and the hydrogen bonding capacity of the hydroxymethyl group. This unique combination makes it an attractive replacement for several common functional groups that can be associated with poor pharmacokinetic properties.

Theoretical Physicochemical Impact of 3-Fluoroazetidin-3-yl Methanol Incorporation

The introduction of the 3-fluoroazetidin-3-yl methanol group into a molecule is predicted to have the following effects:

  • Reduced Lipophilicity (logP): The polar nature of the hydroxyl group and the azetidine nitrogen, coupled with the fluorine atom, can lead to a significant decrease in lipophilicity compared to non-polar groups like gem-dimethyl or tert-butyl. This can improve aqueous solubility and reduce off-target toxicities associated with high lipophilicity.

  • Lowered Basicity (pKa): The strong electron-withdrawing effect of the fluorine atom at the 3-position of the azetidine ring is expected to lower the pKa of the azetidine nitrogen. This can be advantageous in avoiding unwanted interactions with acidic organelles (e.g., lysosomes) and may alter the overall absorption, distribution, metabolism, and excretion (ADME) profile.

  • Increased Metabolic Stability: The azetidine ring itself is often more metabolically stable than other saturated heterocycles.[2] Furthermore, the C-F bond is exceptionally strong, making the 3-position of the ring resistant to oxidative metabolism.

  • Enhanced sp³ Character: Replacing flat aromatic or carbonyl groups with the three-dimensional azetidine scaffold increases the fraction of sp³-hybridized carbons. This is a widely pursued strategy in modern medicinal chemistry to improve solubility, reduce promiscuity, and explore new chemical space.

  • Introduction of a Hydrogen Bond Donor/Acceptor: The primary alcohol provides a valuable hydrogen bond donor and acceptor, which can be exploited to form new, beneficial interactions with the biological target.

Comparative Analysis with Common Functional Groups

While direct, head-to-head experimental data is scarce, a theoretical comparison based on established medicinal chemistry principles can guide the application of the 3-fluoroazetidin-3-yl methanol moiety as a bioisostere.

PropertyOriginal Group: gem-DimethylOriginal Group: tert-ButylOriginal Group: PhenylOriginal Group: CarbonylReplaced with: 3-Fluoroazetidin-3-yl Methanol
Lipophilicity (logP) HighVery HighHighModerateLower
Solubility LowVery LowLowModerateHigher
Metabolic Stability Generally High (can be oxidized)Generally HighProne to oxidationCan be reducedHigher
sp³ Character HighHighLowLowHigh
Hydrogen Bonding NoneNoneAcceptor (π-system)AcceptorDonor & Acceptor
Conformational Rigidity ModerateModerateLow (rotatable)LowHigh
pKa N/AN/AN/AN/AWeakly Basic (pKa lowered by F)

Experimental Protocols for Comparative Evaluation

To empirically validate the benefits of a bioisosteric replacement with 3-fluoroazetidin-3-yl methanol, a series of in vitro experiments should be conducted on a matched pair of compounds: the original molecule and its 3-fluoroazetidin-3-yl methanol-containing analogue.

Synthesis of 3-Fluoroazetidin-3-yl Methanol and Derivatives

The synthesis of 3-fluoroazetidine derivatives often starts from commercially available precursors. A general synthetic route is outlined in a patent by Portevin, et al.[5] The subsequent coupling of the (3-fluoroazetidin-3-yl)methanol to a parent molecule would typically involve standard nucleophilic substitution or reductive amination protocols, depending on the point of attachment.

Physicochemical Property Determination
  • pKa Determination:

    • Method: Potentiometric titration or UV-metric titration.[6]

    • Procedure:

      • Dissolve a precise amount of the test compound in a suitable solvent (e.g., methanol/water).

      • Titrate the solution with a standardized solution of HCl or NaOH.

      • Record the pH at regular intervals of titrant addition.

      • The pKa is determined from the inflection point of the titration curve.

  • logP/logD Determination:

    • Method: Shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

    • Procedure (Shake-Flask):

      • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4 for logD).

      • Agitate the mixture until equilibrium is reached.

      • Separate the two phases by centrifugation.

      • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

      • Calculate logP or logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility Determination:

    • Method: Shake-flask method.

    • Procedure:

      • Add an excess amount of the solid compound to a fixed volume of buffer (e.g., PBS pH 7.4).

      • Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

      • Filter the suspension to remove undissolved solid.

      • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

In Vitro ADME Assays
  • Metabolic Stability Assessment:

    • Method: Incubation with liver microsomes or hepatocytes.

    • Procedure:

      • Incubate the test compound at a known concentration with a suspension of liver microsomes (human, rat, etc.) and NADPH (as a cofactor) at 37°C.

      • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).

      • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

      • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

In Vitro Biological Activity Assay

The specific protocol will depend on the biological target of interest. A generalized workflow is as follows:

  • Prepare serial dilutions of the parent compound and the analogue.

  • Perform the relevant biochemical or cell-based assay (e.g., enzyme inhibition assay, receptor binding assay, or cell proliferation assay).

  • Generate dose-response curves.

  • Calculate key potency metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Visualizing the Concepts

Bioisosteric_Replacement_Concept cluster_0 Lead Compound cluster_1 Analogue cluster_2 Potential Improvements Lead Lead Molecule with Functional Group 'X' Analogue Analogue with 3-Fluoroazetidin-3-yl Methanol Moiety Lead->Analogue Bioisosteric Replacement Solubility Improved Solubility Analogue->Solubility Metabolic_Stability Enhanced Metabolic Stability Analogue->Metabolic_Stability Reduced_logP Reduced Lipophilicity Analogue->Reduced_logP Potency Maintained/Improved Potency Analogue->Potency

Caption: Conceptual workflow of bioisosteric replacement.

Experimental_Workflow Start Matched Pair of Compounds Synthesis Synthesis and Purification Start->Synthesis Physicochem Physicochemical Profiling (pKa, logP, Solubility) Synthesis->Physicochem ADME In Vitro ADME (Metabolic Stability) Synthesis->ADME Biology In Vitro Biological Activity Assay Synthesis->Biology Data Data Analysis and Comparison Physicochem->Data ADME->Data Biology->Data Decision Decision on Advancement Data->Decision

References

Head-to-head comparison of different fluorinated building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Drug Candidates, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed, data-driven comparison of various fluorinated building blocks against their non-fluorinated counterparts, offering researchers the insights needed to make informed decisions in the design and optimization of novel therapeutics.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can significantly alter a compound's lipophilicity (logP), acidity/basicity (pKa), and metabolic stability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Acidity (pKa)

Fluorination has a profound, and often predictable, impact on the electronic properties of a molecule. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of a compound's ionization state at physiological pH is a critical factor influencing its solubility, permeability, and interaction with biological targets.[1]

The effect of fluorination on lipophilicity is more nuanced and position-dependent. While the introduction of a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[1] The strategic placement of fluorine can, therefore, be used to optimize a drug's solubility and permeability profile.

The following table summarizes the impact of different fluorinated building blocks on the lipophilicity and pKa of a substituted pyridine scaffold.

CompoundFluorinated Building BlockclogP (Predicted)pKa (Predicted)
1 -H (Parent)2.56.8
2 -F2.76.5
3 -CF₃3.55.4
4 -CHF₂3.05.9
5 -OCF₃3.86.2
6 -OCHF₂3.26.4

Data is illustrative and based on general trends observed in medicinal chemistry. Actual values will vary depending on the specific molecular scaffold.

Metabolic Stability

A primary driver for the use of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the in vivo half-life of a drug can be extended.

The following table presents a head-to-head comparison of a hypothetical parent compound and its fluorinated analogs in a human liver microsome (HLM) stability assay.

CompoundFluorinated Building BlockHLM Intrinsic Clearance (μL/min/mg)In Vitro Half-life (t½, min)
Parent -H15010
Analog A -F7520
Analog B -CF₃3050
Analog C -CHF₂4535
Analog D -OCF₃2560

This data is representative and intended for comparative purposes.

Performance in Biological Systems: A Case Study with PARP Inhibitors

To illustrate the real-world impact of fluorination, we examine a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives that act as PARP inhibitors. The data highlights how a subtle change, such as the addition of a single fluorine atom, can influence biological activity.[1]

CompoundSubstitution (R)PARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
1a H>10,0001,200
1b 7-F>10,000850

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1]

This example demonstrates that even a modest increase in potency can be achieved through strategic fluorination, underscoring the importance of empirical testing in drug discovery.[1]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, this section outlines the detailed methodologies for the key experiments cited.

pKa and Lipophilicity (logP) Determination

19F NMR for pKa Determination: The pKa values of fluorinated compounds can be accurately determined using 19F NMR spectroscopy. This method is tolerant of impurities and does not require precise concentration measurements. The chemical shift of the fluorine nucleus is monitored as a function of pH, and the Henderson-Hasselbalch equation is used to calculate the pKa.

Shake-Flask Method for logP Determination: The partition coefficient (logP) between n-octanol and water is a standard measure of lipophilicity. For fluorinated compounds, 19F NMR can be a powerful tool for quantification in the shake-flask method.

  • A solution of the test compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined by 19F NMR.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound (e.g., 1 µM) is incubated with human liver microsomes (HLM, e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion gives the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Kinase Inhibition Assay (e.g., for PARP inhibitors)

This assay determines the potency of a compound in inhibiting a specific kinase.

  • Reaction Mixture: The kinase, its substrate (e.g., a fluorescently labeled peptide), and ATP are combined in a buffer.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Incubation: The reaction is allowed to proceed at a controlled temperature.

  • Detection: The amount of product formed is quantified, often through a change in fluorescence or luminescence.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the strategic considerations in utilizing fluorinated building blocks, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Selection Parent Parent Compound pKa_logP pKa & logP Determination Parent->pKa_logP Metabolic_Stability Metabolic Stability (HLM) Parent->Metabolic_Stability Binding_Affinity Binding Affinity (e.g., IC50) Parent->Binding_Affinity Permeability Permeability (e.g., PAMPA) Parent->Permeability F_Analog Fluoro Analog F_Analog->pKa_logP F_Analog->Metabolic_Stability F_Analog->Binding_Affinity F_Analog->Permeability CF3_Analog Trifluoromethyl Analog CF3_Analog->pKa_logP CF3_Analog->Metabolic_Stability CF3_Analog->Binding_Affinity CF3_Analog->Permeability CHF2_Analog Difluoromethyl Analog CHF2_Analog->pKa_logP CHF2_Analog->Metabolic_Stability CHF2_Analog->Binding_Affinity CHF2_Analog->Permeability OCF3_Analog Trifluoromethoxy Analog OCF3_Analog->pKa_logP OCF3_Analog->Metabolic_Stability OCF3_Analog->Binding_Affinity OCF3_Analog->Permeability Data_Comparison Head-to-Head Data Comparison pKa_logP->Data_Comparison Metabolic_Stability->Data_Comparison Binding_Affinity->Data_Comparison Permeability->Data_Comparison Lead_Selection Lead Candidate Selection Data_Comparison->Lead_Selection

Caption: A streamlined workflow for the comparative evaluation of fluorinated building blocks.

signaling_pathway cluster_pathway Simplified DNA Damage Response Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARylation PARylation PARP->PARylation DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair Inhibitor Fluorinated PARP Inhibitor Inhibitor->PARP Inhibition

Caption: Inhibition of the PARP signaling pathway by a fluorinated inhibitor.

Conclusion

The strategic incorporation of fluorinated building blocks is a powerful and versatile tool in drug discovery. As demonstrated by the comparative data, fluorination can significantly modulate key drug-like properties, including lipophilicity, pKa, metabolic stability, and biological potency. However, the effects are highly dependent on the specific fluorine motif and its position within the molecule. This necessitates a systematic and empirical approach to the evaluation of fluorinated analogs. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and develop the next generation of therapeutics with improved efficacy and safety profiles.

References

Comparative Guide to the Synthesis of (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to (3-Fluoroazetidin-3-YL)methanol, a valuable building block in medicinal chemistry. The primary validated route, derived from published literature, is detailed alongside a proposed, more direct alternative. This comparison offers insights into the efficiency, practicality, and potential challenges of each pathway.

Validated Synthetic Route: A Multi-Step Approach

A validated, albeit lengthy, synthetic pathway to the N-Boc protected precursor of this compound has been reported. This multi-step synthesis provides a reliable method for obtaining the target compound.

Table 1: Summary of the Validated Synthetic Route

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Imine Formation4-methoxybenzyl 2-((diphenylmethylene)amino)acrylateN/AN-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)prop-2-enylamineN/A
2BromofluorinationN-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)prop-2-enylamineN-Bromosuccinimide, Triethylamine trihydrofluoride1-(diphenylmethyl)-3-bromo-3-fluoro-azetidine derivativeN/A
3Reduction & Cyclization1-(diphenylmethyl)-3-bromo-3-fluoro-azetidine derivativeSodium borohydride1-(diphenylmethyl)-3-fluoro-3-(4-methoxyphenoxymethyl)azetidineN/A
4O-dealkylation1-(diphenylmethyl)-3-fluoro-3-(4-methoxyphenoxymethyl)azetidineCeric ammonium nitrate1-(diphenylmethyl)-3-fluoro-3-(hydroxymethyl)azetidineN/A
5N-deprotection & Boc Protection1-(diphenylmethyl)-3-fluoro-3-(hydroxymethyl)azetidineH₂, Pd/C; Di-tert-butyl dicarbonatetert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylateN/A
6Boc Deprotectiontert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylateTrifluoroacetic acidThis compoundHigh

N/A: Specific yield not available in the reviewed literature.

Proposed Alternative Synthetic Route: A More Direct Strategy

A more direct and potentially more efficient synthetic route is proposed, starting from the commercially available 1-Boc-3-azetidinone. This pathway reduces the number of steps, potentially improving the overall yield and simplifying the purification process.

Table 2: Summary of the Proposed Alternative Synthetic Route

StepReactionStarting MaterialKey ReagentsProductAnticipated Yield
1Cyanohydrin Formation1-Boc-3-azetidinoneTrimethylsilyl cyanide1-Boc-3-hydroxy-3-azetidinecarbonitrileHigh
2Fluorination1-Boc-3-hydroxy-3-azetidinecarbonitrileDiethylaminosulfur trifluoride (DAST)1-Boc-3-fluoro-3-azetidinecarbonitrileModerate to High
3Esterification1-Boc-3-fluoro-3-azetidinecarbonitrileHCl in MethanolMethyl 1-Boc-3-fluoroazetidine-3-carboxylateHigh
4ReductionMethyl 1-Boc-3-fluoroazetidine-3-carboxylateLithium borohydride or Lithium aluminum hydridetert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylateHigh
5Boc Deprotectiontert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylateTrifluoroacetic acidThis compoundHigh

Experimental Protocols

Protocol for the Key Reduction Step in the Proposed Alternative Route

Reduction of Methyl 1-Boc-3-fluoroazetidine-3-carboxylate to tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

  • Preparation: A flame-dried, round-bottom flask is charged with methyl 1-Boc-3-fluoroazetidine-3-carboxylate (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cooling: The solution is cooled to 0 °C using an ice bath.

  • Addition of Reducing Agent: A solution of lithium borohydride (1.5 eq) in THF is added dropwise to the cooled solution. Alternatively, lithium aluminum hydride (1.2 eq) can be used, though greater caution is required.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by the addition of a 1 M aqueous solution of sodium hydroxide.

  • Extraction: The mixture is extracted three times with ethyl acetate.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.

Protocol for the Final Deprotection Step

Deprotection of tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

  • Dissolution: tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM).

  • Addition of Acid: Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise to the solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: The solvent and excess TFA are removed under reduced pressure.

  • Neutralization and Extraction: The residue is dissolved in water, and the pH is adjusted to >10 with a 1 M aqueous solution of sodium hydroxide. The aqueous layer is then extracted multiple times with DCM or a mixture of isopropanol and chloroform.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the validated and proposed synthetic routes.

Validated_Synthetic_Route A N-(diphenylmethylidene)-2- (4-methoxyphenoxymethyl)prop-2-enylamine B Bromofluorination A->B C 1-(diphenylmethyl)-3-bromo-3-fluoro- azetidine derivative B->C D Reduction & Cyclization C->D E 1-(diphenylmethyl)-3-fluoro-3- (4-methoxyphenoxymethyl)azetidine D->E F O-dealkylation E->F G 1-(diphenylmethyl)-3-fluoro-3- (hydroxymethyl)azetidine F->G H N-deprotection & Boc Protection G->H I tert-Butyl 3-fluoro-3- (hydroxymethyl)azetidine-1-carboxylate H->I J Boc Deprotection I->J K This compound J->K

Caption: Validated multi-step synthesis of this compound.

Proposed_Alternative_Route A 1-Boc-3-azetidinone B Cyanohydrin Formation A->B C 1-Boc-3-hydroxy-3- azetidinecarbonitrile B->C D Fluorination C->D E 1-Boc-3-fluoro-3- azetidinecarbonitrile D->E F Esterification E->F G Methyl 1-Boc-3-fluoroazetidine- 3-carboxylate F->G H Reduction G->H I tert-Butyl 3-fluoro-3- (hydroxymethyl)azetidine-1-carboxylate H->I J Boc Deprotection I->J K This compound J->K

Caption: Proposed direct synthetic route to this compound.

Navigating the Selectivity Landscape of Novel Fluoroazetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Reactivity Profiling

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic window and potential off-target effects. While specific cross-reactivity data for compounds directly derived from (3-Fluoroazetidin-3-YL)methanol are not extensively available in published literature, this guide provides a comprehensive framework for evaluating such compounds. It outlines the standard experimental and computational methodologies used to assess cross-reactivity, drawing parallels with established practices for other small molecule inhibitors.

The incorporation of the 3-fluoroazetidine motif is a modern medicinal chemistry strategy aimed at improving properties such as metabolic stability, solubility, and target affinity. However, like any novel scaffold, its interaction with the broader biological landscape must be thoroughly characterized.

Comparative Selectivity Analysis: A Methodological Overview

To objectively compare the performance of a novel compound series, a tiered approach to cross-reactivity profiling is typically employed. The following tables illustrate how quantitative data for a hypothetical test compound, "Compound X," derived from this compound, would be presented in comparison to a known reference compound.

Table 1: Kinase Selectivity Profile (Illustrative Data)

Kinase TargetCompound X (IC50, nM)Reference Compound A (IC50, nM)Selectivity Fold (Ref A / Cmpd X)
Primary Target 15 10 0.67
Off-Target Kinase 18502500.29
Off-Target Kinase 2>10,0001,500>0.15
Off-Target Kinase 31,200500.04
Off-Target Kinase 4>10,000>10,000-

Table 2: GPCR and Ion Channel Cross-Reactivity (Illustrative Data)

TargetCompound X (% Inhibition @ 1 µM)Reference Compound A (% Inhibition @ 1 µM)
GPCR Subtype 158
GPCR Subtype 21215
Ion Channel 1<25
Ion Channel 22530

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are standard protocols for key assays.

Kinase Profiling Assay

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: A widely used method is a radiometric assay, such as the Kinase-Glo® Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is measured by the degree to which a compound prevents this consumption.

  • Procedure:

    • A panel of recombinant human kinases is selected (e.g., the DiscoverX KINOMEscan™ panel).

    • Each kinase reaction is set up in a multi-well plate containing the kinase, its specific substrate, ATP, and the test compound at various concentrations (typically a 10-point dose-response curve).

    • The reactions are incubated at room temperature for a specified period (e.g., 60 minutes).

    • The Kinase-Glo® reagent is added to stop the kinase reaction and initiate the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The raw data are converted to percent inhibition relative to a positive control (no compound) and a negative control (no kinase). IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

GPCR Binding Assay

Objective: To assess the potential for a test compound to bind to a panel of G-protein coupled receptors.

Methodology:

  • Assay Principle: Radioligand binding assays are the gold standard. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Procedure:

    • Cell membranes expressing the target GPCR are prepared.

    • The membranes are incubated with a specific radioligand (e.g., ³H-labeled) and the test compound at a fixed concentration (e.g., 1 µM).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a filter mat.

    • The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding is calculated by comparing the radioactivity in the presence of the test compound to that of a control (vehicle).

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate complex processes and relationships in cross-reactivity studies.

Experimental_Workflow cluster_screening Initial Screening cluster_dose_response Dose-Response & Selectivity cluster_cellular Cellular Confirmation Primary_Target_Assay Primary Target Assay IC50_Determination IC50 Determination for Hits Primary_Target_Assay->IC50_Determination Broad_Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Broad_Kinase_Panel->IC50_Determination GPCR_Ion_Channel_Panel GPCR & Ion Channel Panel GPCR_Ion_Channel_Panel->IC50_Determination Selectivity_Analysis Selectivity Analysis (Comparison to Primary Target) IC50_Determination->Selectivity_Analysis Cellular_Target_Engagement Cellular Target Engagement Assay Selectivity_Analysis->Cellular_Target_Engagement Off_Target_Phenotypic_Assay Off-Target Phenotypic Assay Selectivity_Analysis->Off_Target_Phenotypic_Assay

Caption: Tiered workflow for cross-reactivity profiling.

Signaling_Pathway Compound_X Compound X (this compound derivative) Primary_Kinase_Target Primary Kinase Target Compound_X->Primary_Kinase_Target Inhibits Off_Target_Kinase Off-Target Kinase Compound_X->Off_Target_Kinase Inhibits (Cross-reactivity) Downstream_Effector_1 Downstream Effector 1 Primary_Kinase_Target->Downstream_Effector_1 Phosphorylates Cellular_Response_1 Desired Cellular Response Downstream_Effector_1->Cellular_Response_1 Leads to Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Phosphorylates Cellular_Response_2 Adverse Cellular Response Downstream_Effector_2->Cellular_Response_2 Leads to

Caption: On-target vs. off-target signaling pathways.

Enantioselective Synthesis of (3-Fluoroazetidin-3-YL)methanol Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in synthetic literature currently exists regarding the enantioselective synthesis of the individual (R)- and (S)-enantiomers of (3-fluoroazetidin-3-yl)methanol. While the racemic compound and its hydrochloride salt are commercially available, detailed experimental protocols and comparative data for the synthesis and performance of the distinct enantiomers are not readily found in published scientific literature.

This guide, therefore, aims to provide a framework for the future comparison of these enantiomers, outlining the necessary experimental data and protocols that would be required for a comprehensive evaluation. The information presented is based on general principles of enantioselective synthesis and chiral compound analysis, and it is intended to serve as a blueprint for researchers in drug discovery and development.

Data Presentation: A Template for Comparison

For a meaningful comparison of the (R)- and (S)-enantiomers of this compound, the following quantitative data should be systematically collected and presented in a clear, tabular format.

Table 1: Comparison of Enantioselective Synthesis Methods

ParameterSynthesis of (R)-(3-fluoroazetidin-3-yl)methanolSynthesis of (S)-(3-fluoroazetidin-3-yl)methanolAlternative Methods (e.g., Chiral Resolution)
Catalyst/Chiral Auxiliary [Specify Catalyst/Auxiliary][Specify Catalyst/Auxiliary][Specify Resolving Agent/Chiral Stationary Phase]
Reaction Time [Time in hours][Time in hours][Time/Conditions]
Reaction Temperature [Temperature in °C][Temperature in °C][Temperature/Conditions]
Yield (%) [Isolated Yield][Isolated Yield][Yield of each enantiomer]
Enantiomeric Excess (ee %) [Value determined by chiral HPLC/SFC][Value determined by chiral HPLC/SFC][ee % of resolved enantiomers]
Diastereomeric Ratio (dr) [If applicable][If applicable]N/A
Scalability [Comments on scalability][Comments on scalability][Comments on scalability]
Purification Method [e.g., Column Chromatography, Recrystallization][e.g., Column Chromatography, Recrystallization][Method of separation]

Table 2: Physicochemical and Biological Property Comparison

Property(R)-(3-fluoroazetidin-3-yl)methanol(S)-(3-fluoroazetidin-3-yl)methanolRacemic this compound
Melting Point (°C) [Value][Value][Value]
Optical Rotation [α]D [Value (concentration, solvent)][Value (concentration, solvent)]0
Solubility (mg/mL) [In various solvents][In various solvents][In various solvents]
pKa [Value][Value][Value]
In vitro biological activity (IC50/EC50 in µM) [Against specific target(s)][Against specific target(s)][Against specific target(s)]
In vivo efficacy (e.g., ED50 in mg/kg) [In relevant animal model][In relevant animal model][In relevant animal model]
Pharmacokinetic Profile (t1/2, Cmax, AUC) [Data from in vivo studies][Data from in vivo studies][Data from in vivo studies]
Toxicity (LD50/IC50 in µM) [In relevant cell lines/animal models][In relevant cell lines/animal models][In relevant cell lines/animal models]

Experimental Protocols: A Methodological Framework

Detailed and reproducible experimental protocols are fundamental for objective comparison. The following outlines the necessary components for reporting the synthesis and analysis.

Enantioselective Synthesis of (R)- and (S)-(3-Fluoroazetidin-3-yl)methanol

A hypothetical enantioselective synthesis could involve the asymmetric reduction of a suitable prochiral ketone precursor, such as 1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)(oxo)methyl methanesulfonate, using a chiral reducing agent.

General Procedure:

  • Precursor Synthesis: A detailed, step-by-step procedure for the synthesis of the prochiral precursor, including reaction conditions, stoichiometry of reagents, and purification methods.

  • Asymmetric Reduction (for each enantiomer):

    • To a solution of the prochiral ketone in an appropriate solvent (e.g., THF, CH2Cl2) at a specific temperature (e.g., -78 °C), add the chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral borane).

    • Monitor the reaction by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction with a suitable reagent (e.g., methanol, saturated NH4Cl solution).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate in vacuo, and purify the crude product by flash column chromatography.

  • Deprotection: If a protecting group is used on the azetidine nitrogen, provide a detailed protocol for its removal.

  • Characterization: Full characterization data for each enantiomer, including 1H NMR, 13C NMR, 19F NMR, mass spectrometry, and determination of enantiomeric excess.

Chiral Separation by HPLC/SFC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Supercritical Fluid Chromatograph (SFC) system.

  • Chiral column (e.g., Chiralpak IA, IB, IC, etc.).

Method:

  • Mobile Phase: Specify the composition of the mobile phase (e.g., hexane/isopropanol, CO2/methanol).

  • Flow Rate: State the flow rate in mL/min.

  • Column Temperature: Specify the column oven temperature.

  • Detection: Wavelength for UV detection.

  • Injection Volume: The volume of the sample injected.

  • Sample Preparation: How the sample was prepared for analysis.

  • Data Analysis: Report the retention times for each enantiomer and the calculated enantiomeric excess.

Mandatory Visualization

To illustrate the logical flow of the synthesis and analysis, the following diagrams are essential.

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Analysis and Comparison Prochiral_Ketone Prochiral Ketone Precursor Chiral_Reduction Asymmetric Reduction Prochiral_Ketone->Chiral_Reduction R_Enantiomer (R)-Enantiomer Chiral_Reduction->R_Enantiomer (R)-Catalyst S_Enantiomer (S)-Enantiomer Chiral_Reduction->S_Enantiomer (S)-Catalyst Purification Purification R_Enantiomer->Purification S_Enantiomer->Purification Characterization Spectroscopic Characterization Purification->Characterization Chiral_Purity Chiral Purity (HPLC/SFC) Purification->Chiral_Purity Biological_Assay Biological Activity Comparison Characterization->Biological_Assay Chiral_Purity->Biological_Assay Chiral_Separation_Logic Racemic_Mixture Racemic this compound Chiral_Column Chiral Stationary Phase (e.g., HPLC Column) Racemic_Mixture->Chiral_Column Separation Differential Interaction Chiral_Column->Separation R_Elution Elution of (R)-Enantiomer Separation->R_Elution S_Elution Elution of (S)-Enantiomer Separation->S_Elution Detector Detector (e.g., UV) R_Elution->Detector S_Elution->Detector Chromatogram Chromatogram with two separated peaks Detector->Chromatogram

Safety Operating Guide

Proper Disposal of (3-Fluoroazetidin-3-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (3-Fluoroazetidin-3-YL)methanol, a fluorinated azetidine derivative utilized in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound and materials contaminated with it must be treated as hazardous chemical waste. Due to its fluorinated organic nature and the reactivity associated with the azetidine ring, specific handling and disposal protocols are required. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields or a face shield.[2]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Ventilation: All handling of the compound and its waste must occur in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1]

Quantitative Hazard Data Summary

The following table summarizes representative hazard information based on the closely related compound, 3-Fluoroazetidine hydrochloride. This data underscores the importance of proper handling to mitigate health risks.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation    Category 2A/2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves treating it as a halogenated organic hazardous waste .

1. Waste Segregation and Collection:

  • Designate a Waste Stream: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, weighing paper) in a dedicated hazardous waste container.

  • Separate from Other Wastes: Crucially, this halogenated waste must be kept separate from non-halogenated organic waste streams to reduce disposal costs and complexity.[4] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[1]

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a clean, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene or glass) with a secure screw-on cap.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly with the words "Hazardous Waste".

  • Detail the Contents: The label must include the full chemical name, "this compound," and list all constituents and their approximate percentages.[4]

  • Indicate Hazards: Mark the applicable hazard warnings on the label (e.g., "Toxic," "Irritant").[1]

3. Waste Accumulation and Storage:

  • Secure Storage: Keep the waste container tightly closed when not in use.

  • Designated Area: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation. This area should be away from heat and ignition sources.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of potential leaks.

4. Arranging for Professional Disposal:

  • Contact EHS: The primary disposal method is through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Provide Information: Furnish the EHS office with detailed information about the waste, including its chemical nature and any potential contaminants.

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, don the full personal protective equipment detailed above.

  • Containment: Use an inert, non-combustible absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbent material and the spilled substance using spark-proof tools and place it into the labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start Waste Generation: This compound or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Select & Label Waste Container: - 'Hazardous Waste' - Chemical Name - Halogenated Organic ppe->container segregate Segregate as Halogenated Waste container->segregate collect Collect Waste in Sealed Container segregate->collect storage Store in Designated Cool, Dry, Well-Ventilated Area collect->storage containment Use Secondary Containment storage->containment ehs Contact Institutional EHS for Waste Pickup containment->ehs end Professional Hazardous Waste Disposal ehs->end spill->ppe Address Spill contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->storage Store as Waste

References

Personal protective equipment for handling (3-Fluoroazetidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of (3-Fluoroazetidin-3-YL)methanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazard profile of structurally related compounds, including its hydrochloride salt and other fluoroazetidine derivatives. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to be a skin, eye, and respiratory irritant. Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles, and a face shield.To protect against splashes and eye irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.To avoid inhalation of vapors or aerosols that may cause respiratory irritation.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to minimize risk.

  • Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling and Use : All manipulations of this compound should be conducted within a certified chemical fume hood. Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Weighing and Transferring : When weighing or transferring the substance, use techniques that minimize the generation of dust or aerosols.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Disposal Plan: Chemical and Container Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation : Collect all waste containing this compound, including contaminated consumables like gloves and wipes, in a designated and clearly labeled hazardous waste container. Do not mix with non-halogenated waste.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Management : Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.

  • Empty Container Disposal : "Empty" containers that have held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (or equivalent hazard information) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare work area in a certified fume hood prep2->prep3 handling3 Perform experiment within fume hood prep3->handling3 Begin experiment handling1 Receive and inspect chemical handling2 Store in a cool, dry, well-ventilated area handling1->handling2 handling2->handling3 disp1 Segregate halogenated waste handling3->disp1 Generate waste disp2 Label waste container appropriately disp1->disp2 disp3 Store waste in designated area disp2->disp3 disp4 Arrange for EHS pickup disp3->disp4

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.